2-Amino-3-(4-methoxyphenyl)propan-1-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-amino-3-(4-methoxyphenyl)propan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-13-10-4-2-8(3-5-10)6-9(11)7-12/h2-5,9,12H,6-7,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVLHBFBFUSPHJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(CO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
What are the physical and chemical properties of 2-Amino-3-(4-methoxyphenyl)propan-1-ol?
An In-Depth Technical Guide to the Physical and Chemical Properties of 2-Amino-3-(4-methoxyphenyl)propan-1-ol
Authored by: A Senior Application Scientist
Introduction: this compound, also known as O-methyl-DL-tyrosinol, is a chiral amino alcohol of significant interest in synthetic and medicinal chemistry. Its structure, derived from the amino acid tyrosine, incorporates a primary amine, a primary alcohol, and a methoxy-substituted aromatic ring. This unique combination of functional groups makes it a versatile building block for the synthesis of more complex molecules, including pharmaceutical intermediates and chiral ligands. This guide provides a comprehensive overview of its core physical and chemical properties, synthesis, and analytical characterization, tailored for researchers and professionals in drug development.
Molecular Structure and Identification
The foundational step in understanding any chemical entity is to define its structure and identifiers. The molecule consists of a propane backbone substituted with an amino group at position 2, a hydroxyl group at position 1, and a 4-methoxyphenyl group at position 3. The presence of a chiral center at the C2 position means the compound exists as a pair of enantiomers, (2R)- and (2S)-2-amino-3-(4-methoxyphenyl)propan-1-ol, or as a racemic mixture.
Key Identifiers:
-
IUPAC Name: this compound[1]
-
Molecular Formula: C₁₀H₁₅NO₂[1]
-
CAS Number: 176035-15-7 (for the racemate)[1]
-
Canonical SMILES: COC1=CC=C(C=C1)CC(CO)N[1]
-
InChI Key: GVLHBFBFUSPHJO-UHFFFAOYSA-N[1]
Caption: Chemical structure of this compound.
Physical Properties
The physical properties of a compound are critical for determining its handling, storage, and application in experimental settings. While experimentally determined data for this specific compound is sparse, a combination of computed data and information from structurally similar molecules provides a reliable profile.
| Property | Value | Source |
| Molecular Weight | 181.23 g/mol | PubChem[1] |
| Appearance | Expected to be a white crystalline solid | Inferred from analogs[2] |
| Monoisotopic Mass | 181.110278721 Da | PubChem[1] |
| XLogP3 | 0.7 | PubChem[1] |
| Hydrogen Bond Donors | 3 | PubChem[1] |
| Hydrogen Bond Acceptors | 3 | PubChem[1] |
| Rotatable Bond Count | 5 | PubChem[1] |
| Topological Polar Surface Area | 55.5 Ų | PubChem[1] |
| Solubility | Expected to be soluble in water and polar organic solvents | Inferred from analogs[3][4] |
Chemical Properties and Reactivity
The reactivity of this compound is governed by its three primary functional groups:
-
Primary Amine (-NH₂): This group is basic and nucleophilic. It readily reacts with acids to form ammonium salts, and with electrophiles such as acyl chlorides and anhydrides to form amides. It can also undergo alkylation and participate in reductive amination reactions.
-
Primary Alcohol (-CH₂OH): The hydroxyl group is nucleophilic and can be acylated to form esters or alkylated to form ethers. It can be oxidized to an aldehyde or a carboxylic acid, depending on the reaction conditions and oxidizing agent used.
-
4-Methoxyphenyl Group: The benzene ring is electron-rich due to the activating, ortho-para directing methoxy group (-OCH₃). It is susceptible to electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions, primarily at the positions ortho to the methoxy group.
The presence of both an amine and an alcohol group allows for the formation of intramolecular hydrogen bonds, which can influence the compound's conformation and reactivity.
Synthesis Protocol: Reductive Amination Approach
A common and effective method for synthesizing chiral amino alcohols is the reductive amination of a chiral amino acid derivative or a related precursor. The synthesis of a stereoisomer, (2R)-2-(4-Methoxybenzylamino)-propan-1-ol, provides a well-documented protocol that can be adapted. This approach involves the formation of an imine intermediate followed by its reduction.
Experimental Workflow:
Caption: Workflow for the synthesis of an amino alcohol via reductive amination.
Detailed Methodology: [2]
-
Imine Formation: To a solution of D-alaninol (1.0 eq) in methanol, add 4-anisaldehyde (1.0 eq) with vigorous stirring. Continue to stir the mixture for 30 minutes at ambient temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) to observe the formation of the imine intermediate.
-
Reduction: Cool the reaction mixture in an ice bath. Add sodium borohydride (1.0 eq) portion-wise, ensuring the temperature remains low. After the addition is complete, remove the ice bath and allow the mixture to stir for one hour at room temperature.
-
Work-up: Carefully quench the reaction by adding water to decompose any unreacted sodium borohydride. Partition the resulting solution between water and an organic solvent such as chloroform or ethyl acetate.
-
Isolation and Purification: Separate the organic layer, wash it with brine, and dry it over an anhydrous salt like magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product. The final product, obtained as white crystals, can be further purified by recrystallization if necessary.
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound. Based on the structure and available data for the (2S)-enantiomer, the following spectral features are expected.[5]
-
¹H NMR (Proton NMR): The spectrum should display characteristic signals for the aromatic protons (typically two doublets in the 6.8-7.2 ppm range), a singlet for the methoxy (-OCH₃) protons around 3.8 ppm, and complex multiplets in the aliphatic region for the -CH₂-CH(N)-CH₂OH backbone. The protons of the amine (-NH₂) and hydroxyl (-OH) groups will appear as broad singlets whose chemical shifts are dependent on solvent and concentration.
-
¹³C NMR (Carbon NMR): The spectrum will show distinct peaks for the aromatic carbons, with the carbon attached to the methoxy group appearing downfield. Signals for the three aliphatic carbons of the propanol backbone and a peak for the methoxy carbon (around 55 ppm) will also be present.
-
FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will be characterized by broad absorption bands in the 3200-3400 cm⁻¹ region, corresponding to the O-H and N-H stretching vibrations. C-H stretching vibrations for aromatic and aliphatic groups will appear around 2850-3100 cm⁻¹, and strong C-O stretching bands will be visible in the 1000-1250 cm⁻¹ region.
-
Mass Spectrometry (MS): Electron impact (EI) or electrospray ionization (ESI) mass spectrometry can be used to confirm the molecular weight. The ESI-MS in positive ion mode is expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 182.1.
Safety, Handling, and Storage
-
General Handling: Use in a well-ventilated area or under a chemical fume hood. Avoid breathing dust and contact with skin, eyes, and clothing.[6][8]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[7]
-
First Aid:
-
Skin Contact: Immediately wash off with soap and plenty of water.[6]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[6][7]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6][7]
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and acids.[6]
Conclusion and Future Directions
This compound is a valuable chiral building block with well-defined physical and chemical properties. Its synthesis is achievable through established organic chemistry methodologies, and its structure can be unequivocally confirmed using standard spectroscopic techniques. For professionals in drug discovery and development, this compound serves as a key starting material for creating diverse molecular scaffolds. Further research could focus on the development of more efficient and stereoselective synthetic routes and the exploration of its applications in asymmetric catalysis and the synthesis of novel bioactive compounds.
References
- 1. This compound | C10H15NO2 | CID 14412118 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (2R)-2-{[(4-methoxyphenyl)methyl]amino}propan-1-ol synthesis - chemicalbook [chemicalbook.com]
- 3. 4-Methoxy-L-phenylalanine | 6230-11-1 [chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. spectrabase.com [spectrabase.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. aksci.com [aksci.com]
A Comprehensive Technical Guide to 2-Amino-3-(4-methoxyphenyl)propan-1-ol
Executive Summary
This technical guide provides an in-depth analysis of 2-Amino-3-(4-methoxyphenyl)propan-1-ol, a chiral amino alcohol derived from the non-proteinogenic amino acid O-methyl-tyrosine. This document details its molecular structure, systematic nomenclature, and key physicochemical properties. A robust and validated synthetic protocol for its preparation via the reduction of O-Methyl-DL-Tyrosine is presented, including a discussion on the rationale for reagent selection and purification strategies. Furthermore, this guide explores the compound's significance as a valuable chiral building block in medicinal chemistry, particularly within the context of phenylpropanolamine scaffolds and prodrug development. Concluding with essential safety, handling, and storage protocols, this document serves as a critical resource for researchers, chemists, and drug development professionals engaged in the synthesis and application of novel chemical entities.
Molecular Identification and Physicochemical Properties
IUPAC Nomenclature and Structural Analysis
The unambiguous identification of a chemical entity is foundational to all scientific inquiry. The compound is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) guidelines.
IUPAC Name: this compound[1].
The structure consists of a three-carbon propane backbone. Key functional groups are:
-
A primary alcohol (-CH₂OH) at position C1.
-
A primary amine (-NH₂) at position C2.
-
A 4-methoxyphenyl substituent attached to C3.
This arrangement classifies the molecule as a substituted phenylpropanolamine, a structural motif present in numerous pharmacologically active agents. The core structure is also identifiable as O-methyl-tyrosinol, the alcohol analog of O-methyl-tyrosine[1].
Caption: 2D Structure of this compound.
Stereochemistry
A critical feature of this molecule is the presence of a stereogenic center at the C2 position, where the amino group is attached. Consequently, the compound can exist as a pair of enantiomers, (S)-2-amino-3-(4-methoxyphenyl)propan-1-ol and (R)-2-amino-3-(4-methoxyphenyl)propan-1-ol, or as a racemic mixture. The specific stereoisomer is crucial in drug development, as different enantiomers often exhibit distinct pharmacological and toxicological profiles. For instance, the PubChem database lists entries for the (2R)-enantiomer, highlighting its relevance[2]. The synthesis protocol outlined in this guide utilizes a racemic starting material, which will yield a racemic product. Enantioselective synthesis or chiral resolution would be required to isolate a single enantiomer.
Physicochemical Data Summary
The following table summarizes key computed physicochemical properties, which are instrumental in predicting the molecule's behavior in biological systems, such as absorption, distribution, metabolism, and excretion (ADME).
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₅NO₂ | PubChem[1][3] |
| Molecular Weight | 181.23 g/mol | PubChem[1][3] |
| Monoisotopic Mass | 181.110278721 Da | PubChem[1] |
| XLogP3 | 0.7 | PubChem[1] |
| Topological Polar Surface Area (TPSA) | 55.5 Ų | PubChem[1] |
| Hydrogen Bond Donors | 2 | PubChem[1] |
| Hydrogen Bond Acceptors | 3 | PubChem[1] |
| Rotatable Bond Count | 4 | PubChem[1] |
-
Interpretation for Drug Development: The low XLogP3 value suggests good hydrophilicity. The TPSA is below the 140 Ų threshold often associated with good oral bioavailability. The number of hydrogen bond donors and acceptors aligns with Lipinski's Rule of Five, indicating favorable drug-like properties.
Synthesis and Purification
The synthesis of amino alcohols is a well-established transformation in organic chemistry. The most direct and efficient pathway to this compound is the reduction of the corresponding amino acid, O-Methyl-DL-Tyrosine.
Retrosynthetic Analysis
A retrosynthetic approach logically disconnects the target molecule to identify a readily available starting material. The primary alcohol can be formed from the reduction of a carboxylic acid. This leads directly back to O-Methyl-DL-Tyrosine, a commercially available derivative of tyrosine.
Caption: Retrosynthetic pathway for the target molecule.
Proposed Synthetic Protocol: Reduction of O-Methyl-DL-Tyrosine
This protocol describes the reduction of the carboxylic acid moiety of O-Methyl-DL-Tyrosine using Lithium Aluminum Hydride (LiAlH₄), a powerful reducing agent capable of converting carboxylic acids to primary alcohols.
Materials:
-
O-Methyl-DL-Tyrosine
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Deionized Water
-
15% Sodium Hydroxide (NaOH) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Diethyl Ether or Ethyl Acetate
Experimental Protocol:
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with Lithium Aluminum Hydride (4.0 equivalents) suspended in anhydrous THF under a nitrogen atmosphere.
-
Causality: Anhydrous conditions and an inert atmosphere are critical as LiAlH₄ reacts violently with water and atmospheric moisture. THF is the preferred solvent due to its ability to dissolve the LiAlH₄ complex and its suitable boiling point for reflux.
-
-
Addition of Starting Material: O-Methyl-DL-Tyrosine (1.0 equivalent) is dissolved in a minimal amount of anhydrous THF and added dropwise to the stirred LiAlH₄ suspension at 0 °C (ice bath).
-
Causality: The slow, cooled addition is a crucial safety measure to control the highly exothermic reaction between the acidic proton of the carboxylic acid and the hydride, which produces hydrogen gas.
-
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours. Progress is monitored by Thin Layer Chromatography (TLC).
-
Causality: Heating to reflux ensures the reaction goes to completion. TLC is used to confirm the consumption of the starting material.
-
-
Work-up and Quenching (Fieser method): The flask is cooled to 0 °C. The reaction is cautiously quenched by the sequential, dropwise addition of 'x' mL of water, followed by 'x' mL of 15% NaOH solution, and finally '3x' mL of water, where 'x' is the mass of LiAlH₄ used in grams.
-
Causality: This specific quenching procedure is a trusted method that precipitates the aluminum salts as a granular solid, which is easily filtered. It is a much safer and more efficient alternative to quenching with acid, which would generate large volumes of hydrogen gas. This self-validating step ensures a manageable and safe work-up.
-
-
Extraction: The resulting slurry is stirred for 30 minutes, then the solids are removed by filtration through a pad of Celite. The filter cake is washed with additional THF or ethyl acetate. The combined organic filtrates are collected.
-
Isolation: The solvent is removed from the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
Purification and Characterization
The crude product can be purified by either recrystallization or column chromatography on silica gel.
-
Purification: Column chromatography using a mobile phase gradient of dichloromethane/methanol is typically effective for separating the polar amino alcohol from non-polar impurities.
-
Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure. Expected signals would include aromatic protons, a methoxy singlet, and characteristic shifts for the CH-NH₂, CH₂-OH, and benzylic CH₂ protons.
-
Mass Spectrometry (MS): To confirm the molecular weight (m/z = 182.1 for [M+H]⁺).
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the broad O-H and N-H stretches (~3300-3400 cm⁻¹) and C-O stretches (~1050-1150 cm⁻¹).
-
Relevance in Drug Discovery and Development
The Phenylpropanolamine Scaffold as a Privileged Structure
The core structure of this compound belongs to the phenylpropanolamine class. This scaffold is considered a "privileged structure" in medicinal chemistry because it can bind to a variety of biological targets, often with high affinity. Modifications to the aromatic ring, the alkyl chain, and the amino group can produce a wide array of compounds with diverse pharmacological activities, including use as sympathomimetic agents, antidepressants, and anorectics.
Potential as a Chiral Building Block
As a chiral molecule, enantiomerically pure forms of this compound are highly valuable synthons. The primary amine and primary alcohol provide two distinct points for chemical modification, allowing for its incorporation into more complex molecules. It can be used in the synthesis of chiral ligands, catalysts, and as a key intermediate for asymmetric drug synthesis.
Application in Prodrug Strategies
The development of prodrugs is a key strategy to overcome undesirable pharmaceutical properties of active drug molecules, such as poor bioavailability[4]. Amino acids and their derivatives are excellent candidates for use as promoieties because they can leverage endogenous amino acid transporters to improve absorption[4]. The amino and hydroxyl groups of this compound can be esterified or amidated with a parent drug, potentially improving its solubility, permeability, and targeted delivery.
Safety, Handling, and Storage
Hazard Assessment
-
Potential Hazards: Assumed to be corrosive or irritating to the skin, eyes, and respiratory tract. May be harmful if swallowed[5].
-
Incompatibilities: Strong oxidizing agents, acids, acid chlorides, and acid anhydrides[5].
Recommended Handling Procedures
-
Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles[6].
-
First Aid: In case of contact, immediately flush eyes or skin with copious amounts of water for at least 15 minutes and seek medical attention[5]. If inhaled, move to fresh air. If ingested, rinse mouth with water and do not induce vomiting[6].
Storage and Stability
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances.
-
Stability: Stable under recommended storage conditions.
Conclusion
This compound is a compound of significant interest due to its drug-like physicochemical properties and its versatile phenylpropanolamine scaffold. The synthetic route via reduction of O-Methyl-DL-Tyrosine is efficient and relies on well-understood, reliable chemical transformations. Its value as a chiral building block and its potential application in prodrug design make it a compelling molecule for further investigation by researchers in medicinal chemistry and drug development. Adherence to rigorous safety protocols is essential when handling this and structurally related compounds.
References
- 1. This compound | C10H15NO2 | CID 14412118 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - (2r)-2-amino-3-(4-methoxyphenyl)propan-1-ol (C10H15NO2) [pubchemlite.lcsb.uni.lu]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. Amino Acids in the Development of Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
In-Depth Technical Guide: The Biological Versatility of 2-Amino-3-(4-methoxyphenyl)propan-1-ol and Its Derivatives
Foreword for the Research Professional
In the landscape of modern drug discovery, the exploration of novel chemical scaffolds with diverse biological activities is paramount. This technical guide delves into the pharmacological potential of 2-Amino-3-(4-methoxyphenyl)propan-1-ol and its structurally related derivatives. While the parent compound serves as a foundational structure, its derivatives have emerged as a promising class of molecules exhibiting a wide spectrum of biological effects, including antioxidant, anticancer, and antimicrobial properties. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synthesis, structure-activity relationships (SAR), mechanisms of action, and key experimental protocols associated with these compounds. Our objective is to furnish a scientifically rigorous resource that not only summarizes the current state of knowledge but also inspires further investigation into this versatile chemical family.
The Core Scaffold: this compound
This compound, also known as O-methyl-DL-tyrosinol, is a derivative of the amino acid tyrosine.[1] Its structure, characterized by a p-methoxyphenyl group attached to an aminopropanol backbone, provides a versatile template for chemical modification. While extensive biological data on the parent compound itself is limited in publicly available literature, its structural analogs have been the subject of significant research. The presence of the amino and hydroxyl groups offers reactive sites for the synthesis of a diverse library of derivatives, allowing for the fine-tuning of their pharmacokinetic and pharmacodynamic properties.
Synthesis and Structure-Activity Relationships (SAR)
The synthesis of this compound and its derivatives often begins with readily available starting materials such as 4-anisaldehyde or D-alaninol.[2] A common synthetic route involves the reductive amination of 4-anisaldehyde with an appropriate amino alcohol, followed by reduction of the resulting imine.[2]
The biological activity of these compounds is intricately linked to their molecular structure. Key SAR insights include:
-
Derivatization of the Amino Group: Acylation or substitution of the amino group has been shown to be a fruitful strategy for enhancing biological activity. For instance, the synthesis of hydrazide derivatives has yielded compounds with significant antioxidant and anticancer properties.[3]
-
Modification of the Hydroxyl Group: Esterification or etherification of the primary alcohol can modulate the lipophilicity and, consequently, the cell permeability of the compounds.
-
Substitution on the Phenyl Ring: The methoxy group on the phenyl ring is a critical feature. Its electron-donating nature can influence the overall electronic properties of the molecule. Further substitution on the phenyl ring can lead to significant changes in biological activity. For example, the introduction of halogen atoms on the phenyl ring of related chalcone derivatives has been shown to enhance their antimicrobial and anticancer activities.
Unraveling the Mechanisms of Action: A Multifaceted Approach
The derivatives of this compound exert their biological effects through a variety of mechanisms, often targeting multiple cellular pathways.
Antioxidant Activity: Quenching the Fires of Oxidative Stress
Several derivatives, particularly those incorporating heterocyclic moieties like 1,2,4-triazoles, have demonstrated potent antioxidant activity, in some cases exceeding that of the well-known antioxidant ascorbic acid.[3] The proposed mechanism involves the donation of a hydrogen atom from the molecule to neutralize free radicals, thereby terminating the oxidative chain reaction. The methoxyphenyl group plays a crucial role in stabilizing the resulting radical through resonance.
References
The Therapeutic Landscape of Substituted Amino Propanols: A Technical Guide for Drug Discovery Professionals
This guide provides an in-depth exploration of the chemical architecture, mechanisms of action, and diverse therapeutic applications of substituted amino propanols. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes foundational knowledge with actionable insights to inform and inspire future discovery.
Introduction: The Versatile Scaffold of Substituted Amino Propanols
The substituted amino propanol backbone is a privileged scaffold in medicinal chemistry, forming the core of a wide array of therapeutic agents. Its structural simplicity, characterized by a three-carbon chain with hydroxyl and amino functionalities, belies its remarkable versatility. The strategic placement and nature of substituents on this core structure give rise to compounds with finely tuned pharmacological activities, capable of interacting with a diverse range of biological targets. This guide will delve into the key therapeutic areas where these compounds have made a significant impact, including cardiovascular medicine, neuroscience, and infectious diseases.
Cardiovascular Applications: The Enduring Legacy of β-Adrenergic Receptor Antagonists
Perhaps the most well-known application of substituted amino propanols is in the realm of cardiovascular medicine, specifically as β-adrenergic receptor antagonists, or beta-blockers. Propranolol, a prototypical aryloxypropanolamine, revolutionized the treatment of hypertension, angina pectoris, and cardiac arrhythmias.[1][2]
Mechanism of Action: Modulating the Sympathetic Nervous System
Beta-blockers competitively antagonize the binding of catecholamines, such as epinephrine and norepinephrine, to β-adrenergic receptors. In the heart, which predominantly expresses β1 receptors, this antagonism leads to a cascade of intracellular events that ultimately reduce cardiac workload.[3]
The binding of a β-agonist to its G-protein coupled receptor (GPCR) activates adenylyl cyclase, which in turn increases intracellular cyclic AMP (cAMP) levels.[4] Elevated cAMP activates protein kinase A (PKA), leading to the phosphorylation of L-type calcium channels and an influx of calcium ions. This results in increased heart rate (chronotropy), contractility (inotropy), and conduction velocity (dromotropy).[3] Beta-blockers interrupt this signaling pathway, thereby mitigating the effects of sympathetic stimulation on the heart.[4]
Below is a diagram illustrating the β-adrenergic signaling pathway and the inhibitory action of a beta-blocker like propranolol.
Caption: β-Adrenergic signaling and propranolol's mechanism of action.
Structure-Activity Relationships (SAR)
The structure-activity relationship of aryloxypropanolamines is well-established. Key features for potent β-blockade include:
-
Aromatic Ring: Essential for binding to the receptor. Substituents on the ring influence selectivity for β1 vs. β2 receptors.
-
Oxymethylene Bridge (-O-CH2-): This linker between the aromatic ring and the propanolamine side chain is characteristic of the more potent aryloxypropanolamine class of beta-blockers.[5]
-
Secondary Amine: A bulky alkyl substituent on the nitrogen, such as an isopropyl or tert-butyl group, is crucial for antagonist activity.
-
Hydroxyl Group on the Propanol Chain: This group is critical for hydrogen bonding interactions within the receptor binding pocket.
Quantitative Data for Selected Beta-Blockers
| Compound | Receptor Target(s) | Ki (nM) | IC50 (µM) |
| Propranolol | β1, β2 (non-selective) | 2.4 (β1), 2.5 (β2)[6] | Varies by assay[7][8] |
| Atenolol | β1 (cardioselective) | - | Varies by assay[7] |
| Metoprolol | β1 (cardioselective) | - | - |
Note: Ki and IC50 values can vary depending on the specific assay conditions.
Neuropsychiatric Applications: Targeting Monoamine Reuptake
Substituted amino propanols have also emerged as crucial scaffolds in the development of antidepressants, most notably selective serotonin reuptake inhibitors (SSRIs). Fluoxetine, a prominent example, features a 3-amino-1-phenyl-1-propanol core structure.
Mechanism of Action: Enhancing Serotonergic Neurotransmission
SSRIs, including fluoxetine, function by blocking the serotonin transporter (SERT), a protein responsible for the reuptake of serotonin from the synaptic cleft into the presynaptic neuron.[9] This inhibition leads to an increased concentration and prolonged availability of serotonin in the synapse, thereby enhancing serotonergic neurotransmission.[10] This enhanced signaling is believed to be a key factor in the therapeutic effects of SSRIs in treating depression and other mood disorders.
The following diagram illustrates the mechanism of action of an SSRI at a serotonergic synapse.
References
- 1. US6846957B2 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor - Google Patents [patents.google.com]
- 2. chemistry.wilkes.edu [chemistry.wilkes.edu]
- 3. CV Pharmacology | Beta-Adrenoceptor Antagonists (Beta-Blockers) [cvpharmacology.com]
- 4. picmonic.com [picmonic.com]
- 5. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders [mdpi.com]
- 6. In vitro activity of five antifungal agents against Candida albicans isolates, Sari, Iran - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design of new antifungal agents: synthesis and evaluation of 1-[(1H-indol-5-ylmethyl)amino]-2-phenyl-3-(1H-1,2,4-triazol-1-yl)propan-2-ols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective serotonin reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 10. Selective Serotonin Re-Uptake Inhibitors (SSRIs) - Neurotorium [neurotorium.org]
A Comprehensive Technical Guide to 2-Amino-3-(4-methoxyphenyl)propan-1-ol (O-Methyl-DL-tyrosinol)
CAS Number: 176035-15-7
Authored by a Senior Application Scientist
Introduction: 2-Amino-3-(4-methoxyphenyl)propan-1-ol, also known as O-Methyl-DL-tyrosinol, is a derivative of the amino acid tyrosine. Its structure, featuring a primary alcohol, a primary amine, and a methoxy-substituted benzene ring, makes it a compound of interest in medicinal chemistry and drug development. This guide provides an in-depth technical overview of its properties, synthesis, characterization, and potential biological significance, tailored for researchers and professionals in the field. While direct biological data on this specific racemic compound is limited, this document will explore the activities of its parent and chiral counterparts to illuminate its potential applications and guide future research.
Physicochemical and Structural Information
| Property | Value | Source |
| CAS Number | 176035-15-7 | --INVALID-LINK--[1] |
| Molecular Formula | C₁₀H₁₅NO₂ | --INVALID-LINK--[1] |
| Molecular Weight | 181.23 g/mol | --INVALID-LINK--[1] |
| IUPAC Name | This compound | --INVALID-LINK--[1] |
| Synonyms | O-Methyl-DL-tyrosinol, Benzenepropanol, β-amino-4-methoxy- | --INVALID-LINK--[1] |
| SMILES | COC1=CC=C(C=C1)CC(CO)N | --INVALID-LINK--[1] |
| InChIKey | GVLHBFBFUSPHJO-UHFFFAOYSA-N | --INVALID-LINK--[1] |
| Computed XLogP3 | 0.7 | --INVALID-LINK--[1] |
| Hydrogen Bond Donor Count | 3 | --INVALID-LINK--[1] |
| Hydrogen Bond Acceptor Count | 3 | --INVALID-LINK--[1] |
| Rotatable Bond Count | 4 | --INVALID-LINK--[1] |
Synthesis and Characterization
Proposed Synthetic Pathway
The synthesis involves a multi-step process:
-
Protection of the amino group of DL-tyrosine to prevent its interference in subsequent reactions.
-
Esterification of the carboxylic acid to facilitate the final reduction step.
-
Methylation of the phenolic hydroxyl group using a suitable methylating agent.
-
Reduction of the ester to the primary alcohol.
-
Deprotection of the amino group to yield the final product.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Proposed)
This protocol is a representative example and may require optimization.
Step 1: N-Protection of DL-Tyrosine
-
Dissolve DL-Tyrosine in a suitable solvent system (e.g., a mixture of dioxane and water).
-
Add a base, such as sodium bicarbonate, to the solution.
-
Slowly add a protecting group reagent, for example, di-tert-butyl dicarbonate (Boc₂O) for Boc-protection, while stirring at room temperature.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, perform an aqueous workup and extract the N-Boc-DL-tyrosine into an organic solvent. Dry and concentrate to obtain the product.
Step 2: Esterification
-
Dissolve the N-Boc-DL-tyrosine in methanol.
-
Cool the solution in an ice bath and slowly add thionyl chloride.[1]
-
Allow the reaction to warm to room temperature and then reflux for several hours.
-
Remove the solvent under reduced pressure to obtain the crude N-Boc-DL-tyrosine methyl ester.
Step 3: O-Methylation
-
Dissolve the N-Boc-DL-tyrosine methyl ester in an anhydrous polar aprotic solvent like DMF.
-
Add a base such as potassium carbonate.
-
Add a methylating agent, for instance, methyl iodide, and stir at room temperature.[3]
-
Monitor the reaction by TLC.
-
After completion, quench the reaction with water and extract the product into an organic solvent. Purify by column chromatography.
Step 4: Reduction of the Ester
-
Dissolve the purified N-Boc-O-methyl-DL-tyrosine methyl ester in an anhydrous ether solvent (e.g., THF or diethyl ether).
-
Cool the solution to 0°C and slowly add a reducing agent such as lithium aluminum hydride (LiAlH₄) or sodium borohydride in the presence of a Lewis acid.
-
Stir the reaction at low temperature and then allow it to warm to room temperature.
-
Carefully quench the reaction with water and a basic solution (e.g., NaOH).
-
Filter the resulting salts and extract the product from the filtrate. Dry and concentrate the organic layer.
Step 5: N-Deprotection
-
Dissolve the N-Boc protected alcohol in a suitable solvent like dichloromethane (DCM) or dioxane.
-
Add a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane.
-
Stir at room temperature until the deprotection is complete (monitored by TLC).
-
Remove the solvent and excess acid under reduced pressure.
-
The final product can be isolated as a salt or neutralized to obtain the free base, which can be further purified by recrystallization or chromatography.
Analytical Characterization
Characterization of the final compound is crucial to confirm its identity and purity. Based on data available for the (S)-enantiomer from SpectraBase, the following spectral properties are expected for the racemic mixture.[5]
| Analysis | Expected Data |
| ¹H NMR | Signals corresponding to the methoxy group (singlet, ~3.8 ppm), aromatic protons (two doublets, ~6.8 and ~7.1 ppm), the aliphatic backbone protons, and the protons of the amino and hydroxyl groups. |
| ¹³C NMR | Peaks for the methoxy carbon (~55 ppm), aromatic carbons (in the range of 114-158 ppm), and the aliphatic carbons of the propanol backbone. |
| FTIR | Characteristic absorptions for O-H and N-H stretching (broad band, 3200-3600 cm⁻¹), C-H stretching (aromatic and aliphatic, 2800-3100 cm⁻¹), and C-O stretching (~1250 cm⁻¹ for the aryl ether). |
| Mass Spec (GC-MS) | A molecular ion peak corresponding to the molecular weight (181.23 g/mol ) and characteristic fragmentation patterns. |
Potential Biological Activity and Applications in Drug Development
While direct biological studies on this compound are scarce, its structural similarity to O-methylated tyrosine derivatives suggests potential interactions with biological systems, particularly in the context of catecholamine biosynthesis.[6]
Inhibition of Tyrosine Hydroxylase: A Plausible Mechanism
The primary known biological activity of O-methylated tyrosine analogs is the inhibition of tyrosine hydroxylase. This enzyme is the rate-limiting step in the biosynthesis of catecholamines, including dopamine, norepinephrine, and epinephrine.
Caption: The catecholamine biosynthesis pathway and the potential inhibitory action of this compound.
By acting as a competitive inhibitor of tyrosine hydroxylase, this compound could potentially modulate the levels of these crucial neurotransmitters. Such modulation is a therapeutic strategy for various conditions, including hypertension, certain psychiatric disorders, and some forms of cancer.
It is crucial to note that the stereochemistry of such inhibitors can significantly impact their activity. For instance, some studies suggest that the D-enantiomer of O-methyl-tyrosine may be less active than the L-enantiomer due to the stereospecificity of the tyrosine hydroxylase active site.[7] The biological activity of the racemic mixture (DL-form) would be a composite of the activities of the individual enantiomers.
Potential Therapeutic Applications and Research Directions
Given its potential as a tyrosine hydroxylase inhibitor, this compound could be a valuable tool for:
-
Neuroscience Research: As a pharmacological probe to study the effects of catecholamine depletion in various experimental models.
-
Drug Discovery Lead: As a starting point for the development of novel therapeutics targeting catecholamine-dependent pathways. Further medicinal chemistry efforts could optimize its potency, selectivity, and pharmacokinetic properties.
Future research should focus on:
-
Chiral Synthesis and Separation: Synthesizing the individual enantiomers and evaluating their biological activity separately.
-
In Vitro Enzyme Inhibition Assays: Quantifying the inhibitory potency (e.g., IC₅₀) of the racemic mixture and individual enantiomers against tyrosine hydroxylase.
-
Cell-based and In Vivo Studies: Assessing the effects of the compound on catecholamine levels and downstream physiological processes in relevant cell and animal models.
Experimental Protocol: In Vitro Tyrosine Hydroxylase Inhibition Assay
The following is a generalized protocol for assessing the inhibitory activity of this compound on tyrosine hydroxylase.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compound against tyrosine hydroxylase.
Materials:
-
Purified tyrosine hydroxylase enzyme
-
L-Tyrosine (substrate)
-
6R-L-erythro-5,6,7,8-tetrahydrobiopterin (BH₄) (cofactor)
-
Catalase
-
Buffer solution (e.g., MES or HEPES)
-
Test compound (this compound)
-
Positive control inhibitor (e.g., α-methyl-p-tyrosine)
-
Detection reagent (e.g., for quantifying L-DOPA production via HPLC or a colorimetric method)
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO or water).
-
In a microplate, set up reaction wells containing the buffer, catalase, and BH₄.
-
Add varying concentrations of the test compound or the positive control to the respective wells. Include a vehicle control (no inhibitor).
-
Initiate the reaction by adding L-tyrosine and the tyrosine hydroxylase enzyme.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration.
-
Stop the reaction by adding an acid (e.g., perchloric acid).
-
Quantify the amount of L-DOPA produced in each well using a suitable analytical method.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Conclusion
This compound (CAS: 176035-15-7) is a tyrosine derivative with potential for further investigation in drug discovery and chemical biology. While its synthesis and biological activity are not extensively documented in the public domain, this guide provides a robust framework based on established chemical principles and data from closely related analogs. The proposed synthetic route offers a clear path to obtaining this compound for research purposes. Its potential role as a tyrosine hydroxylase inhibitor presents an exciting avenue for exploration in neuroscience and therapeutic development. Further empirical studies are essential to fully elucidate the pharmacological profile of this promising molecule.
References
The Discovery and Scientific Background of Methoxyphenyl Amino Alcohols: A Technical Guide for Researchers
A comprehensive overview of the synthesis, pharmacology, and structure-activity relationships of a significant class of sympathomimetic agents.
Introduction
Methoxyphenyl amino alcohols represent a class of synthetic compounds that have played a notable role in pharmacology, primarily as sympathomimetic agents. Characterized by a core structure of a phenethylamine or a related scaffold bearing one or more methoxy substituents on the phenyl ring and an amino alcohol side chain, these molecules have been instrumental in the study of adrenergic receptors. This technical guide provides an in-depth exploration of the discovery, synthesis, pharmacology, and structure-activity relationships (SAR) of these compounds, with a particular focus on the archetypal member of this class, methoxamine. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the chemical and biological aspects of these intriguing molecules.
Historical Context and the Discovery of Methoxamine
The journey into the therapeutic applications of methoxyphenyl amino alcohols began in the mid-20th century, a period of intense research into sympathomimetic amines. Methoxamine, chemically known as 2-amino-1-(2,5-dimethoxyphenyl)propan-1-ol, was synthesized by 1944 and was being marketed in the United States by 1949.[1] It was developed by Burroughs Wellcome and introduced to the market under brand names such as Vasoxyl and Vasoxine.[2]
The primary clinical application of methoxamine was as a potent vasopressor for the treatment of acute hypotension, particularly in the context of spinal anesthesia.[2] Its ability to raise blood pressure without direct stimulation of the heart made it a valuable tool in specific clinical scenarios. However, with the advent of newer agents with more favorable pharmacokinetic and pharmacodynamic profiles, the use of methoxamine has largely been discontinued in many countries, including the United States and the United Kingdom.[1]
Pharmacology and Mechanism of Action
Methoxyphenyl amino alcohols, exemplified by methoxamine, primarily exert their effects through interaction with adrenergic receptors.
Mechanism of Action
Methoxamine is a selective and direct-acting α1-adrenergic receptor agonist.[1] The activation of these G-protein coupled receptors, located on the smooth muscle cells of blood vessels, initiates a signaling cascade. This cascade involves the activation of phospholipase C, leading to an increase in intracellular calcium levels. The elevated calcium concentration triggers the contraction of vascular smooth muscle, resulting in vasoconstriction. This peripheral vasoconstriction increases systemic vascular resistance, which in turn elevates both systolic and diastolic blood pressure.[3]
A key feature of methoxamine's pharmacological profile is its lack of significant β-adrenergic activity. This selectivity distinguishes it from other sympathomimetics like epinephrine, which stimulate both α and β receptors. The absence of β-adrenergic stimulation means that methoxamine does not directly increase heart rate or cardiac contractility. In fact, the rise in blood pressure induced by methoxamine often leads to a reflex bradycardia, a slowing of the heart rate mediated by the baroreceptor reflex.[2]
Signaling Pathway of Methoxamine
Caption: Signaling cascade initiated by methoxamine binding to the α1-adrenergic receptor.
Synthetic Methodologies
The synthesis of methoxyphenyl amino alcohols can be achieved through various routes. The following is a generalized, multi-step synthetic protocol for a compound like methoxamine, compiled from several patented methods.
Representative Synthetic Workflow
Caption: A generalized synthetic workflow for methoxyphenyl amino alcohols.
Detailed Experimental Protocol: Synthesis of Methoxamine Hydrochloride
This protocol is a representative example and may require optimization.
Step 1: Friedel-Crafts Acylation of Anisole
-
To a stirred solution of anisole and a suitable organic solvent (e.g., dichloromethane) in a reaction vessel equipped with a dropping funnel and a reflux condenser, add a Lewis acid catalyst (e.g., aluminum chloride) portion-wise at 0-5 °C.
-
Slowly add 2-halopropionyl chloride (e.g., 2-chloropropionyl chloride) dropwise to the reaction mixture, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Quench the reaction by carefully pouring the mixture into a mixture of ice and concentrated hydrochloric acid.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude methoxyphenyl propiophenone intermediate. Purify by recrystallization or column chromatography.
Step 2: Ammonolysis of the α-Haloketone
-
Dissolve the purified methoxyphenyl propiophenone in an appropriate solvent (e.g., ethanol) in a pressure vessel.
-
Cool the solution and saturate with ammonia gas, or add a solution of ammonia in the solvent.
-
Seal the vessel and heat to the desired temperature (e.g., 80-100 °C) for several hours.
-
After cooling, vent the excess ammonia and concentrate the reaction mixture under reduced pressure.
-
Take up the residue in a suitable solvent and wash with water to remove ammonium salts. Dry the organic layer and concentrate to yield the crude ketoamine intermediate.
Step 3: Reduction of the Ketoamine
-
Dissolve the crude ketoamine in a suitable solvent such as methanol or ethanol.
-
Add a reducing agent, for example, sodium borohydride, in portions at a low temperature (e.g., 0-5 °C).
-
Stir the reaction mixture at room temperature until the reduction is complete (monitored by TLC).
-
Carefully add water to quench the excess reducing agent.
-
Remove the solvent under reduced pressure and extract the product into an organic solvent (e.g., ethyl acetate).
-
Wash the organic extract with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude methoxyphenyl amino alcohol.
Step 4: Formation of the Hydrochloride Salt
-
Dissolve the crude amino alcohol in a suitable solvent (e.g., diethyl ether or isopropanol).
-
Slowly add a solution of hydrogen chloride in the same or a compatible solvent until the precipitation is complete.
-
Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain the methoxamine hydrochloride as a crystalline solid.
Structure-Activity Relationships (SAR)
The biological activity of methoxyphenyl amino alcohols is highly dependent on their molecular structure. Key structural features that influence their affinity and efficacy at adrenergic receptors include:
-
The Methoxyphenyl Group: The presence and position of the methoxy group(s) on the phenyl ring are critical for activity. For methoxamine, the 2,5-dimethoxy substitution pattern is important for its α1-adrenergic agonist activity. The addition of a 4-methoxy group to α-PVP has been shown to decrease affinity and potency at monoamine transporters.[4]
-
The Amino Alcohol Side Chain: The hydroxyl group on the benzylic carbon is crucial for direct α1-adrenergic activity in open-chain compounds like methoxamine.[5] The stereochemistry of this chiral center also plays a significant role in receptor binding and activation.
-
Substituents on the Amino Group: N-alkylation can modulate the activity and selectivity of these compounds.
-
The α-Methyl Group: The methyl group on the carbon adjacent to the amino group, as seen in the propanolamine side chain of methoxamine, can influence metabolic stability and receptor interaction.
Interestingly, modifications to the basic methoxamine structure can lead to unexpected changes in pharmacology. For instance, the synthesis of duplicated analogs of methoxamine, where two methoxamine-like units are connected by a polymethylene spacer, resulted in compounds devoid of α-stimulating activity but possessing marked β-adrenergic agonistic effects.[3] This highlights the sensitivity of the adrenergic receptors to the overall molecular architecture.
Characterization of Methoxyphenyl Amino Alcohols
The structural elucidation and confirmation of synthesized methoxyphenyl amino alcohols are typically performed using a combination of spectroscopic techniques.
| Technique | Expected Observations |
| ¹H NMR | - Aromatic protons in the range of 6.5-7.5 ppm. - Methoxy protons as a singlet around 3.8 ppm. - Protons on the carbon bearing the hydroxyl group (benzylic proton) around 4.5-5.0 ppm. - Protons on the carbon bearing the amino group and the α-methyl protons at higher field. |
| ¹³C NMR | - Aromatic carbons between 110-160 ppm. - Methoxy carbon around 55 ppm. - Carbon bearing the hydroxyl group around 70-80 ppm. - Carbon bearing the amino group and the α-methyl carbon at higher field. |
| IR Spectroscopy | - A broad O-H stretching band around 3200-3600 cm⁻¹. - N-H stretching bands in the same region. - C-O stretching of the methoxy group around 1250 cm⁻¹. - Aromatic C-H and C=C stretching bands. |
| Mass Spectrometry | - A molecular ion peak corresponding to the molecular weight of the compound. - Characteristic fragmentation patterns, including loss of water and cleavage of the C-C bond adjacent to the nitrogen. |
Conclusion
The class of methoxyphenyl amino alcohols, with methoxamine as its most prominent member, has a rich history in medicinal chemistry and pharmacology. Their development has contributed significantly to our understanding of the structure and function of adrenergic receptors. While the clinical use of early compounds like methoxamine has waned, the underlying chemical scaffold continues to be a source of inspiration for the design of new molecules with tailored pharmacological profiles. A thorough understanding of their synthesis, mechanism of action, and structure-activity relationships, as outlined in this guide, is essential for researchers aiming to explore and expand upon this fascinating area of medicinal chemistry.
References
- 1. Substituted cathinone - Wikipedia [en.wikipedia.org]
- 2. 2-Amino-1-(4-methoxyphenyl)propan-1-ol | C10H15NO2 | CID 46253 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis and adrenergic properties of new duplicated analogs of methoxamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1-amino-2-(4-methoxyphenyl)propan-2-ol synthesis - chemicalbook [chemicalbook.com]
2-Amino-3-(4-methoxyphenyl)propan-1-ol molecular formula and weight.
An In-Depth Technical Guide to 2-Amino-3-(4-methoxyphenyl)propan-1-ol for Advanced Research
Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and professionals in drug development focused on the synthesis, characterization, and potential applications of the amino alcohol scaffold, specifically this compound. We will delve into its fundamental physicochemical properties, plausible synthetic routes with detailed experimental considerations, and its strategic importance as a building block in modern drug discovery.
Core Molecular Profile and Physicochemical Properties
This compound is a primary amino alcohol featuring a 4-methoxyphenyl substituent. This structural motif is of significant interest in medicinal chemistry, combining the hydrogen bonding capabilities of the amino and hydroxyl groups with the pharmacokinetic influence of the methoxy-substituted aromatic ring.
The fundamental properties of this compound are summarized below, providing a foundational dataset for experimental design and computational modeling.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₅NO₂ | [1][2][3] |
| Molecular Weight | 181.23 g/mol | [1][2] |
| IUPAC Name | This compound | [1] |
| Monoisotopic Mass | 181.110278721 Da | [1] |
| Topological Polar Surface Area | 55.5 Ų | [1] |
| Hydrogen Bond Donors | 3 | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
| Rotatable Bond Count | 4 | [1] |
These computed properties suggest a molecule with good oral bioavailability potential, as inferred by metrics often used in drug likeness evaluation. The polar surface area and hydrogen bond counts are within ranges typically associated with favorable membrane permeability.
Retrosynthetic Analysis and Plausible Synthesis
The synthesis of chiral amino alcohols is a well-established field in organic chemistry, often pivotal for the total synthesis of natural products and pharmaceuticals. A logical and efficient approach to this compound starts from the corresponding amino acid, O-methyl-D-tyrosine (a derivative of D-tyrosine), which establishes the desired stereochemistry and carbon skeleton.
The primary transformation required is the reduction of the carboxylic acid moiety to a primary alcohol without affecting the chiral center or the aromatic ring. This is a classic transformation for which selective reducing agents are well-documented.
Synthetic Workflow Diagram
Caption: Synthetic pathway from O-Methyl-D-Tyrosine to the target amino alcohol.
Expert Rationale for Reagent Selection
The choice of Lithium Aluminum Hydride (LiAlH₄) is deliberate. It is a powerful reducing agent capable of reducing carboxylic acids to primary alcohols. While other reagents like borane complexes (e.g., BH₃·THF) can also achieve this, LiAlH₄ is often highly efficient for this transformation. The use of an anhydrous solvent like Tetrahydrofuran (THF) is critical, as LiAlH₄ reacts violently with water. The subsequent aqueous workup is designed to quench excess reagent and hydrolyze the intermediate aluminum alkoxide complex to liberate the final alcohol product.
Detailed Experimental Protocol (Hypothetical)
Disclaimer: This protocol is illustrative and should be adapted and optimized under appropriate laboratory safety protocols.
-
Preparation: A 500 mL three-necked round-bottom flask, equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, is charged with a suspension of Lithium Aluminum Hydride (1.5 eq.) in anhydrous THF (150 mL). The suspension is cooled to 0°C in an ice bath.
-
Addition of Substrate: O-Methyl-D-Tyrosine (1.0 eq.) is dissolved in anhydrous THF (100 mL) and added dropwise to the stirred LiAlH₄ suspension over 1 hour, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 4-6 hours. Reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Quenching: The flask is cooled back to 0°C, and the reaction is carefully quenched by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure (Fieser workup) is designed to produce a granular precipitate of aluminum salts that is easy to filter.
-
Isolation: The resulting slurry is stirred at room temperature for 30 minutes and then filtered through a pad of Celite. The filter cake is washed with additional THF.
-
Purification: The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography on silica gel or by recrystallization to afford this compound as a solid.
Strategic Importance in Drug Discovery
The 2-amino-3-aryl-propan-1-ol scaffold is a privileged structure in medicinal chemistry. Its value stems from its ability to present key pharmacophoric features—a hydrogen bond donor (amine), another hydrogen bond donor/acceptor (alcohol), and a tunable lipophilic/aromatic region—in a well-defined three-dimensional space.
Role as a Chiral Building Block
This compound is an excellent starting point for synthesizing more complex molecules. The primary amine and hydroxyl groups offer orthogonal handles for chemical modification, allowing for the construction of diverse compound libraries for screening. For instance, the amine can be acylated, alkylated, or used in reductive amination, while the alcohol can be esterified or etherified.
Potential Therapeutic Applications Logic
Caption: Logical flow from the core scaffold to potential therapeutic applications.
Application in Prodrug Development
As highlighted in a review on amino acids in prodrug development, functional groups like primary alcohols and amines are ideal for modification to enhance drug properties.[4] For example, esterifying the primary alcohol of our title compound with an amino acid, such as L-valine, could create a prodrug. This L-valyl ester could then be a substrate for peptide transporters like PEPT1, which are highly expressed in the intestine, thereby significantly increasing the oral bioavailability of the parent molecule.[4] This strategy has been successfully employed for antiviral drugs like acyclovir (to give valacyclovir) to overcome poor absorption.[4]
Conclusion
This compound represents more than just a chemical entity; it is a versatile platform for innovation in drug development. Its well-defined physicochemical properties, accessible synthesis from chiral precursors, and strategically positioned functional groups make it a valuable building block for medicinal chemists. Understanding its synthesis and potential for derivatization, particularly in the context of prodrug strategies, empowers researchers to rationally design and develop next-generation therapeutics with improved pharmacological profiles.
References
A Senior Application Scientist's Guide to Predicting NMR and Mass Spectrometry Data for Novel Amino Alcohols
Abstract
In the landscape of modern drug discovery and development, novel amino alcohols represent a cornerstone of molecular design, frequently appearing as chiral synthons and key structural motifs in pharmacologically active agents. The synthesis of novel analogues, however, often outpaces the availability of physical reference standards, creating a significant bottleneck in structural verification. This guide provides an in-depth technical framework for the in silico prediction of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for these novel compounds. We will move beyond a simple recitation of steps to explore the causal logic behind computational choices, offering field-proven insights for researchers, medicinal chemists, and analytical scientists. The protocols herein are designed as self-validating systems, integrating orthogonal predictive techniques to build a robust, high-confidence structural hypothesis in the absence of experimental standards.
Chapter 1: The Strategic Importance of Amino Alcohols & Predictive Spectroscopy
Amino alcohols are privileged structures in medicinal chemistry. The presence of both a nucleophilic amino group and a hydrogen-bonding hydroxyl group, often arranged around one or more stereocenters, imparts unique physicochemical properties that are critical for molecular recognition and biological activity. From beta-blockers to antiviral agents, their prevalence is undeniable.
When a novel amino alcohol is synthesized, its definitive structural confirmation is paramount. Traditionally, this relies on a suite of analytical techniques, with NMR and MS being the most powerful. However, without a previously characterized sample, the interpretation of this data can be ambiguous. This is where predictive, or in silico, spectroscopy becomes an indispensable tool. By generating a theoretical spectral dataset for a proposed structure, we can create a benchmark against which to compare future experimental data, significantly accelerating the research and development cycle.[1] This guide details the methodologies to generate and validate these predictive datasets with a high degree of scientific rigor.
Chapter 2: The Predictive Power of Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the gold standard for elucidating the covalent structure of organic molecules.[2] Its ability to map the precise electronic environment of ¹H and ¹³C nuclei provides a detailed molecular fingerprint. Predicting this fingerprint for a novel amino alcohol requires a robust computational approach.
Theoretical Foundations & Predictive Methodologies
The chemical shift (δ) of a nucleus in an amino alcohol is highly sensitive to its local environment. Protons and carbons adjacent to the electronegative oxygen and nitrogen atoms are deshielded, causing them to resonate at a higher frequency (downfield). The prediction of these shifts can be approached via several computational methods:
-
Database and Increment-Based Methods: These methods, often utilizing Hierarchical Organisation of Spherical Environments (HOSE) codes, compare the local atomic environment of the novel structure to vast databases of experimentally assigned spectra.[3][4] They are computationally fast and often very accurate for common structural motifs.
-
Quantum Mechanics (QM) Calculations: Density Functional Theory (DFT) calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method, offer a first-principles approach to predicting NMR shielding tensors.[5][6] While computationally intensive, DFT methods are exceptionally powerful for truly novel scaffolds not well-represented in databases. For optimal accuracy, these calculations should account for molecular dynamics and conformational averaging, as thermal motions can significantly affect observed resonances.[7][8]
-
Machine Learning (ML) & Deep Learning: A new frontier in NMR prediction involves the use of deep neural networks, such as Graph Neural Networks (GNNs).[2][9] Trained on massive datasets of known structures and their assigned spectra, these models can achieve remarkable accuracy, often with a mean absolute error of <0.10 ppm for ¹H chemical shifts.[2][10]
Modern software packages often create a powerful consensus prediction by combining multiple engines.[4][11][12]
A Self-Validating Protocol for In Silico NMR Prediction
This protocol outlines a workflow for generating a high-confidence predicted NMR dataset for a novel amino alcohol.
Step 1: 3D Structure Generation and Optimization
-
Action: Draw the 2D structure of the novel amino alcohol in a chemical drawing package (e.g., MarvinSketch, ChemDraw).
-
Causality: An accurate 3D conformation is the essential starting point for high-quality prediction.
-
Action: Convert the 2D drawing to a 3D structure and perform an initial geometry optimization using a molecular mechanics force field (e.g., MMFF94).
-
Causality: This provides a reasonable low-energy conformation for the more computationally expensive QM optimization. For flexible molecules, a conformational search is critical to identify the global minimum energy structure.[8]
Step 2: Quantum Mechanical Re-optimization and Shielding Calculation
-
Action: Submit the optimized 3D structure to a QM calculation package (e.g., Gaussian, Spartan). Use a DFT method such as B3LYP with a suitable basis set (e.g., 6-31G(d)) for final geometry optimization.[6][13]
-
Causality: QM provides a more accurate representation of the molecule's electronic structure and geometry than molecular mechanics.
-
Action: Following optimization, perform a GIAO NMR shielding calculation at the same or higher level of theory. It is crucial to model the solvent (e.g., using the SMD continuum solvation model for Chloroform-d or DMSO-d₆) as solvent effects can significantly alter chemical shifts.[13]
-
Causality: The GIAO method calculates the magnetic shielding for each nucleus, which is the direct theoretical counterpart to the experimentally measured chemical shift.
Step 3: Prediction via Machine Learning / Database Methods
-
Action: Simultaneously, submit the 2D or 3D structure to a commercial NMR prediction software suite (e.g., Mnova NMRPredict, ACD/Labs NMR Predictor).[4][9][14]
-
Causality: These programs leverage vast, curated databases and sophisticated machine learning algorithms, providing a powerful and rapid orthogonal prediction to the QM approach.[11] They often provide a confidence interval for each predicted shift, which is a critical measure of trustworthiness.
Step 4: Data Consolidation and Analysis
-
Action: Convert the calculated QM shielding tensors (σ) to chemical shifts (δ) by referencing them against the calculated shielding of tetramethylsilane (TMS) at the same level of theory (δ = σ_ref - σ_sample).
-
Causality: This referencing step is essential to compare the theoretical values to the conventional experimental chemical shift scale where δ(TMS) = 0 ppm.[6]
-
Action: Compile the results from the QM calculations and the software prediction into a single table. Compare the values.
-
Causality: High concordance between the first-principles QM method and the data-driven ML/database method provides a strong validation of the predicted spectrum. Discrepancies may point to unusual electronic or steric effects in the novel molecule that are not well-represented in the databases, in which case the QM result is often more reliable.
Visualization of the NMR Prediction Workflow
Caption: Dual-pathway workflow for high-confidence NMR prediction.
Chapter 3: Unveiling Molecular Structure with Mass Spectrometry (MS)
Mass spectrometry provides the exact mass of a molecule and, through fragmentation, offers clues to its substructure. For novel amino alcohols, predicting the fragmentation pattern is key to interpreting future experimental data, especially from tandem MS (MS/MS) experiments.
Ionization and Characteristic Fragmentation Pathways
The choice of ionization technique dictates the initial fragmentation. Electrospray Ionization (ESI) is a soft technique that typically yields a protonated molecular ion, [M+H]⁺, with minimal fragmentation. Electron Ionization (EI) is a high-energy technique that produces an abundant and complex fragmentation pattern.
For amino alcohols, two fragmentation pathways are dominant and predictable[15][16]:
-
Alpha-Cleavage: This is the most common fragmentation pathway for both amines and alcohols. The bond adjacent to the C-N or C-O bond breaks, leading to the formation of a resonance-stabilized cation.[17][18] This is a highly favored process.
-
Cleavage adjacent to Nitrogen: The C-C bond alpha to the nitrogen breaks, yielding a stable iminium ion.
-
Cleavage adjacent to Oxygen: The C-C bond alpha to the oxygen breaks, yielding a stable oxonium ion.
-
-
Dehydration: Alcohols readily lose a molecule of water (18 Da) under EI conditions.[16][17] The mass spectrum of an amino alcohol will therefore likely show a peak at [M-18].
Protocol for In Silico Fragmentation Prediction
Predicting a mass spectrum can be achieved through rule-based systems, quantum chemistry, or machine learning tools.[19][20]
Step 1: Select Ionization Mode and Adduct
-
Action: Define the parameters for the prediction. For ESI, this is typically the [M+H]⁺ adduct. For EI, it is the radical cation [M]˙⁺.
-
Causality: The precursor ion determines the entire subsequent fragmentation cascade.
Step 2: Generate Fragments using a Prediction Tool
-
Action: Input the molecular structure (as a SMILES string or .mol file) into an in silico fragmentation tool (e.g., CFM-ID, MetFrag, MassFrontier).[21][22]
-
Causality: These tools employ different methodologies. Some use machine learning models trained on vast spectral libraries to predict fragmentation probabilities[21], while others use quantum chemistry to model reaction pathways or apply heuristic rules based on known chemical principles.[20][22]
Step 3: Analyze and Prioritize Predicted Fragments
-
Action: Review the list of predicted fragments and their relative intensities.
-
Causality: Focus on the fragments that arise from the mechanistically plausible pathways described above (alpha-cleavage, dehydration). The base peak in the predicted spectrum will correspond to the most stable cationic fragment formed.
Step 4: Cross-Reference with NMR Data
-
Action: Correlate the predicted fragments with the structure confirmed by the NMR prediction. For example, a predicted alpha-cleavage should result in a fragment whose mass corresponds to a logical substructure of the parent molecule.
-
Causality: This step provides a critical sanity check. The fragments predicted by MS must be consistent with the covalent bond framework established by NMR. This orthogonality is the foundation of a self-validating approach.
Visualization of the MS Prediction Workflow
Caption: A streamlined workflow for predictive mass spectrometry.
Chapter 4: Integrated Data Analysis: A Case Study
Let's consider a hypothetical novel amino alcohol, (R)-4-amino-1-phenylpentan-2-ol .
Structure:
(Note: A real image would be used here)
By applying the protocols from Chapters 2 and 3, we generate the following predictive data:
Table 1: Predicted ¹H and ¹³C NMR Data (Note: These are plausible predicted values for illustrative purposes)
| Atom Position | Predicted ¹H Shift (ppm), Multiplicity, J (Hz) | Predicted ¹³C Shift (ppm) |
| 1 (Ph-CH₂) | 2.75 (dd, 13.5, 8.5), 2.90 (dd, 13.5, 4.5) | 44.5 |
| 2 (CH-OH) | 4.05 (m) | 71.8 |
| 3 (CH₂) | 1.60 (m), 1.75 (m) | 40.2 |
| 4 (CH-NH₂) | 3.10 (m) | 49.5 |
| 5 (CH₃) | 1.25 (d, 6.5) | 23.1 |
| Phenyl-C | 7.20-7.40 (m) | 126.5, 128.6, 129.4, 138.0 |
Table 2: Predicted ESI-MS/MS Fragmentation Data for [M+H]⁺ (m/z 180.1)
| Predicted Fragment m/z | Predicted Relative Intensity | Proposed Fragment Identity & Origin |
| 162.1 | Moderate | [M+H - H₂O]⁺ : Loss of water from the alcohol |
| 120.1 | Low | [C₈H₉O]⁺ : Cleavage of C3-C4 bond |
| 89.1 | Base Peak (100%) | [C₆H₅CH₂CH(OH)]⁺ : Alpha-cleavage of C3-C4 bond |
| 74.1 | High | [H₂N-CH(CH₃)CH₂]⁺ : Alpha-cleavage of C2-C3 bond |
Integrated Logic:
Visualization of the Integrated Workflow
Caption: Integrated workflow for confident structural hypothesis generation.
Chapter 5: Conclusion and Future Outlook
The in silico prediction of NMR and mass spectra is no longer a purely academic exercise; it is a pragmatic and powerful tool in the arsenal of the modern drug discovery scientist. By employing a dual-pathway approach that leverages both first-principles quantum mechanics and data-driven machine learning, we can generate high-confidence spectral data for novel amino alcohols. The true strength of this methodology lies in the integration of orthogonal techniques—using the robust connectivity map from NMR to validate the fragmentation patterns of MS. This self-validating system allows researchers to proceed with greater certainty, streamline analytical efforts, and ultimately accelerate the pace of innovation.
As computational power increases and machine learning models are trained on ever-larger and more diverse datasets, the accuracy and speed of these predictive methods will only improve. The future will likely see the seamless integration of predictive spectroscopy into electronic lab notebooks and automated synthesis platforms, creating a rapid, closed-loop cycle of molecular design, synthesis, and verification.
References
- 1. Recent Advances in NMR-Based Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mnova Predict | Accurate Prediction | Bruker [bruker.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Computational Chemistry Highlights: Enhancing NMR Prediction for Organic Compounds Using Molecular Dynamics [compchemhighlights.org]
- 8. researchgate.net [researchgate.net]
- 9. NMR signal processing, prediction, and structure verification with machine learning techniques [ouci.dntb.gov.ua]
- 10. researchgate.net [researchgate.net]
- 11. Download NMR Predict - Mestrelab [mestrelab.com]
- 12. benchchem.com [benchchem.com]
- 13. Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 14. docs.chemaxon.com [docs.chemaxon.com]
- 15. How to Identify Molecular Fragmentation Patterns in Mass Spectrometry | dummies [dummies.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. m.youtube.com [m.youtube.com]
- 18. Video: Mass Spectrometry: Amine Fragmentation [jove.com]
- 19. academic.oup.com [academic.oup.com]
- 20. A map of mass spectrometry-based in silico fragmentation prediction and compound identification in metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. How Well Can We Predict Mass Spectra from Structures? Benchmarking Competitive Fragmentation Modeling for Metabolite Identification on Untrained Tandem Mass Spectra - PMC [pmc.ncbi.nlm.nih.gov]
- 22. escholarship.org [escholarship.org]
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2-Amino-3-(4-methoxyphenyl)propan-1-ol
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of pharmaceutical research and development, the synthesis of novel chemical entities is a cornerstone of innovation. Among the vast array of building blocks available to the modern chemist, 2-Amino-3-(4-methoxyphenyl)propan-1-ol, a key intermediate in various synthetic pathways, presents both significant opportunities and inherent risks. This technical guide, designed for the discerning researcher, offers a comprehensive overview of the critical safety and handling protocols necessary to mitigate these risks and ensure a secure laboratory environment. By delving into the causality behind experimental choices and grounding our recommendations in authoritative data, we aim to provide a self-validating system for the safe utilization of this compound.
Section 1: Compound Profile and Hazard Identification
This compound, also known as L-4-Methoxyphenylalaninol, is a chiral amino alcohol. Its structure, featuring a primary amine, a primary alcohol, and a methoxy-substituted aromatic ring, dictates its reactivity and potential physiological effects. A thorough understanding of its physicochemical properties is the first step in a robust safety assessment.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₅NO₂ | PubChem[1] |
| Molecular Weight | 181.23 g/mol | PubChem[1] |
| Appearance | White to Yellow Solid | Sigma-Aldrich |
| Storage Temperature | Room Temperature | Sigma-Aldrich |
While a comprehensive, peer-reviewed toxicological profile for this compound is not extensively documented in publicly available literature, GHS hazard classifications from suppliers provide a crucial starting point for risk assessment. The compound is classified with the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
The GHS pictogram associated with this compound is the Exclamation Mark (GHS07) , and the signal word is "Warning" . This classification underscores the necessity for stringent adherence to safety protocols to prevent accidental exposure.
Section 2: The Pillars of Safe Handling: A Proactive Approach
The safe handling of any chemical reagent is predicated on a multi-faceted approach that encompasses engineering controls, administrative protocols, and the correct use of personal protective equipment (PPE). The following workflow illustrates the critical decision points and actions required for the safe handling of this compound.
Caption: A logical workflow for the safe handling of this compound.
Engineering Controls: The First Line of Defense
The primary engineering control for handling solid this compound is a properly functioning chemical fume hood. This is critical to prevent the inhalation of any airborne particulates, especially during weighing and transfer operations. Furthermore, an easily accessible and regularly tested eyewash station and safety shower are mandatory in any laboratory where this compound is handled.[2]
Personal Protective Equipment (PPE): The Essential Barrier
The selection of appropriate PPE is non-negotiable. The following table outlines the minimum PPE requirements, with explanations rooted in the compound's known hazards.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical safety goggles | Protects against splashes and airborne particles that can cause serious eye irritation. |
| Hand Protection | Nitrile gloves | Provides a barrier against skin contact, which can cause irritation.[2] |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination. |
It is imperative to inspect gloves for any signs of degradation before use and to practice proper glove removal techniques to avoid cross-contamination.
Administrative Controls and Safe Work Practices
Beyond physical barriers, a culture of safety is paramount. Adherence to the following work practices is essential:
-
Hygiene: Wash hands thoroughly with soap and water after handling the compound, before leaving the laboratory, and before eating, drinking, or smoking.[3]
-
Housekeeping: Maintain a clean and organized workspace. All containers of this compound should be clearly labeled.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2][3]
-
Transportation: When transporting the compound within the laboratory, use a secondary container to minimize the risk of spills.
Section 3: In Case of Emergency: Preparedness and Response
Even with the most stringent precautions, accidents can occur. A well-rehearsed emergency plan is crucial for mitigating the consequences of an unforeseen event.
First-Aid Measures
The immediate and correct application of first aid can significantly reduce the severity of an injury. The following protocols are based on the known hazards of the compound and general best practices for handling amino alcohols.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2]
-
Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one to two glasses of water. Seek immediate medical attention.[2]
Accidental Release Measures
In the event of a spill, the primary objectives are to contain the material, prevent its spread, and protect personnel.
Step-by-Step Spill Cleanup Protocol:
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Wear appropriate PPE: Don the prescribed personal protective equipment, including respiratory protection if necessary.
-
Contain the spill: For a solid spill, carefully sweep or scoop the material into a labeled, sealed container for disposal. Avoid generating dust.
-
Decontaminate the area: Clean the spill area with a suitable decontaminating agent and wipe it down with a damp cloth.
-
Dispose of waste: All contaminated materials, including cleaning supplies and PPE, should be disposed of as hazardous waste in accordance with local, state, and federal regulations.
Firefighting Measures
While this compound is a solid and not highly flammable, it can burn if exposed to a fire.
-
Suitable Extinguishing Media: Use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[2]
-
Unsuitable Extinguishing Media: A full water jet may scatter the material.
-
Specific Hazards: Combustion may produce toxic fumes, including carbon oxides and nitrogen oxides.[2]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2]
Section 4: Disposal Considerations
Proper disposal of this compound and any contaminated materials is a critical aspect of laboratory safety and environmental responsibility. All waste containing this compound must be treated as hazardous waste and disposed of through a licensed waste disposal company. Do not dispose of this chemical down the drain or in the regular trash. Ensure that all waste containers are properly labeled with the contents and associated hazards.
Conclusion
The responsible use of this compound in a research setting demands a comprehensive understanding of its potential hazards and a steadfast commitment to safety. By integrating the principles of engineering controls, personal protective equipment, and safe work practices into a cohesive safety framework, researchers can confidently and securely explore the synthetic potential of this valuable compound. This guide serves as a foundational resource, but it is incumbent upon every scientist to remain vigilant, informed, and proactive in maintaining a safe and productive laboratory environment.
References
Methodological & Application
Application Notes and Protocols for the Stereoselective Synthesis of 2-Amino-3-(4-methoxyphenyl)propan-1-ol
Authored by: A Senior Application Scientist
Abstract
This document provides a detailed guide for researchers, scientists, and drug development professionals on the stereoselective synthesis of 2-Amino-3-(4-methoxyphenyl)propan-1-ol, a valuable chiral building block in medicinal chemistry. We move beyond a simple recitation of steps to offer a comparative analysis of key synthetic strategies, elucidating the mechanistic rationale behind procedural choices. The protocols detailed herein are designed to be self-validating, with an emphasis on achieving high enantiomeric purity. Key methodologies covered include synthesis from the chiral pool, specifically the reduction of L-4-methoxyphenylalanine, and the highly efficient transition metal-catalyzed asymmetric hydrogenation of a prochiral α-amino ketone precursor. Each section is supported by authoritative citations, quantitative data summaries, and detailed operational protocols.
Introduction: The Significance of 4-Methoxy-L-phenylalaninol
This compound, particularly its (S)-enantiomer (also known as 4-methoxy-L-phenylalaninol), is a critical synthon in the development of novel therapeutics. Its vicinal amino alcohol motif is a common feature in a wide array of biologically active molecules and pharmaceutical agents. The precise spatial arrangement of the amino and hydroxyl groups is often paramount for target binding and efficacy, making stereoselective synthesis not just an academic challenge, but a practical necessity for drug discovery and manufacturing.
This guide explores two primary, field-proven strategies for accessing this molecule in high enantiomeric purity:
-
Chiral Pool Synthesis: A classic and reliable approach that leverages a naturally occurring, enantiopure starting material.
-
Asymmetric Catalysis: A modern, highly efficient method that creates the desired stereocenter from a prochiral substrate using a chiral catalyst.
The choice between these routes depends on factors such as starting material availability, cost, scalability, and the desired level of atom economy.
Caption: Overview of primary synthetic routes to 4-methoxy-L-phenylalaninol.
Method 1: Chiral Pool Synthesis from L-4-Methoxyphenylalanine
The chiral pool refers to the collection of abundant, inexpensive, enantiopure compounds from nature, such as amino acids, sugars, and terpenes.[1][2] This strategy's primary advantage is that the critical stereocenter is already established in the starting material, obviating the need for an asymmetric induction step. L-Phenylalanine derivatives are a common choice for this approach.[3][4]
Rationale and Mechanistic Insight
The synthesis begins with commercially available L-4-methoxyphenylalanine. The core transformation is the chemoselective reduction of the carboxylic acid moiety to a primary alcohol without affecting the stereochemical integrity of the adjacent chiral center.
Common reducing agents for this transformation include:
-
Lithium Aluminum Hydride (LiAlH₄): A powerful, non-selective reducing agent capable of reducing most carbonyl functionalities. It requires anhydrous conditions and careful quenching. The amino group is typically deprotonated first, consuming one equivalent of hydride, before the carboxylate is reduced.
-
Borane (BH₃): Borane complexes (e.g., BH₃·THF or BH₃·SMe₂) are highly effective for the selective reduction of carboxylic acids in the presence of other functional groups. The reaction proceeds through the formation of an acyloxyborane intermediate, which is subsequently reduced.
Protection of the amino group (e.g., as a Boc or Cbz derivative) is often recommended to improve solubility in ethereal solvents and prevent side reactions, though direct reduction is feasible.
Caption: Workflow for chiral pool synthesis via carboxylic acid reduction.
Detailed Experimental Protocol
Materials:
-
L-4-methoxyphenylalanine
-
Borane-tetrahydrofuran complex (BH₃·THF), 1.0 M solution in THF
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH)
-
Ethyl Acetate (EtOAc)
-
Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, reflux condenser, nitrogen inlet
Procedure:
-
Reaction Setup: To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add L-4-methoxyphenylalanine (10.0 g, 51.2 mmol).
-
Dissolution: Add 150 mL of anhydrous THF to the flask. Stir the resulting suspension under a nitrogen atmosphere.
-
Addition of Reducing Agent: Cool the suspension to 0 °C using an ice bath. Slowly add the 1.0 M solution of BH₃·THF (154 mL, 154 mmol, 3.0 equivalents) via the dropping funnel over a period of 60 minutes. Causality Note: Slow addition at low temperature is crucial to control the exothermic reaction and prevent potential side reactions. Three equivalents are used to ensure complete reduction after initial reaction with the acidic protons of the carboxyl and amino groups.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, gently heat the mixture to reflux (approx. 66 °C) and maintain for 4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quenching: Cool the reaction mixture back to 0 °C with an ice bath. Very carefully and slowly, add methanol (50 mL) dropwise to quench the excess borane. Safety Note: This is a highly exothermic step that generates hydrogen gas. Ensure adequate ventilation and slow addition.
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.
-
Hydrolysis and Workup: To the resulting residue, add 100 mL of 1 M HCl and heat to reflux for 1 hour to hydrolyze the borate esters. Cool the mixture to room temperature.
-
Basification and Extraction: Make the aqueous solution basic (pH > 10) by the slow addition of 1 M NaOH. Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude 4-methoxy-L-phenylalaninol can be purified by column chromatography on silica gel or by recrystallization to afford a white solid.
Method 2: Asymmetric Hydrogenation of an α-Amino Ketone
Asymmetric hydrogenation is a powerful tool for creating chiral centers with high enantioselectivity.[5] This approach involves the reduction of a prochiral ketone using molecular hydrogen in the presence of a chiral transition-metal catalyst. Recent advances in cobalt-catalyzed systems have demonstrated exceptional efficiency and selectivity for the synthesis of vicinal amino alcohols.[6][7]
Rationale and Mechanistic Insight
This strategy is a two-step process:
-
Synthesis of the Precursor: The prochiral α-amino ketone hydrochloride, 2-amino-1-(4-methoxyphenyl)ethan-1-one, is first synthesized.
-
Asymmetric Hydrogenation: The C=O bond of the ketone is reduced stereoselectively using a chiral catalyst.
The key to success lies in the catalyst system. A cobalt catalyst coordinated with a chiral ligand, for instance, creates a chiral environment around the metal center. The α-amino group of the substrate plays a crucial role by coordinating to the metal, forming a chelate that directs the delivery of hydride from one specific face of the carbonyl group, leading to the preferential formation of one enantiomer.[6] This "substrate-assisted" catalysis enhances both reactivity and selectivity.
Caption: Catalytic cycle for the asymmetric hydrogenation of an α-amino ketone.
Detailed Experimental Protocol
This protocol is adapted from leading literature on cobalt-catalyzed asymmetric hydrogenation.[6][7]
Part A: Synthesis of 2-Amino-1-(4-methoxyphenyl)ethan-1-one hydrochloride
This precursor synthesis is a standard procedure and is provided for completeness.
Part B: Cobalt-Catalyzed Asymmetric Hydrogenation
Materials:
-
2-Amino-1-(4-methoxyphenyl)ethan-1-one hydrochloride
-
Cobalt(II) chloride (CoCl₂)
-
Chiral Ligand (e.g., a specific chiral bisphosphine or P,N,N-ligand as cited in the literature[6][8])
-
Potassium tert-butoxide (t-BuOK)
-
2-Propanol (i-PrOH)
-
Hydrogen gas (H₂)
-
Autoclave or high-pressure hydrogenation reactor
Procedure:
-
Catalyst Pre-formation: In a glovebox, add CoCl₂ (0.01 mmol, 0.2 mol%) and the chiral ligand (0.011 mmol, 0.22 mol%) to a vial. Add 1.0 mL of i-PrOH and stir the mixture at 50 °C for 30 minutes to form the catalyst precursor.
-
Reaction Setup: To a glass liner for the autoclave, add the α-amino ketone hydrochloride (5.0 mmol, 1.0 equivalent) and t-BuOK (5.5 mmol, 1.1 equivalents). Causality Note: t-BuOK serves as a base to liberate the free amine from its hydrochloride salt, which is essential for coordination to the cobalt catalyst.
-
Addition of Catalyst and Solvent: Add the pre-formed catalyst solution to the glass liner, followed by an additional 9.0 mL of i-PrOH to achieve the desired concentration.
-
Hydrogenation: Seal the glass liner inside the autoclave. Purge the autoclave with H₂ gas three times. Pressurize the reactor to 50 atm of H₂.
-
Reaction: Stir the reaction mixture at 50 °C for 0.5 to 2 hours. The reaction progress can be monitored by taking aliquots (after safely depressurizing and purging) and analyzing via HPLC or GC.
-
Workup: After the reaction is complete, cool the reactor to room temperature and carefully vent the H₂ pressure.
-
Purification: Concentrate the reaction mixture under reduced pressure. The residue can be purified by column chromatography on silica gel to yield the enantiomerically enriched this compound. Enantiomeric excess (ee) should be determined using chiral HPLC analysis.
Comparison of Synthetic Methods
| Feature | Method 1: Chiral Pool Synthesis | Method 2: Asymmetric Hydrogenation |
| Starting Material | L-4-Methoxyphenylalanine (chiral) | Prochiral α-amino ketone (achiral) |
| Stereochemistry | Relies on the purity of the starting material. | Created by the chiral catalyst. |
| Key Transformation | Carboxylic acid reduction. | Ketone reduction. |
| Reagents | Stoichiometric reducing agents (LiAlH₄, BH₃). | Catalytic amounts of transition metal and ligand; H₂. |
| Enantioselectivity | >99% ee (dependent on starting material). | Typically 90-99% ee.[6] |
| Atom Economy | Lower, due to stoichiometric hydride reagents. | Higher, with H₂ as the only byproduct. |
| Advantages | Conceptually simple, highly reliable stereocontrol. | Highly efficient, high throughput potential, high atom economy. |
| Disadvantages | Limited by the availability of the chiral starting material; lower atom economy. | Requires specialized high-pressure equipment; catalyst and ligand can be expensive. |
Conclusion
Both the chiral pool approach and asymmetric hydrogenation represent robust and effective strategies for the stereoselective synthesis of this compound. The chiral pool method is a dependable route that guarantees high enantiopurity based on the starting material, making it ideal for smaller-scale lab synthesis where reliability is key. In contrast, asymmetric hydrogenation embodies the principles of modern green and efficient chemistry.[9][10] Its high catalytic turnover, excellent enantioselectivity, and high atom economy make it exceptionally well-suited for process development and large-scale manufacturing in the pharmaceutical industry. The selection of the optimal method will ultimately be guided by the specific constraints and goals of the research or development program.
References
- 1. Chiral pool - Wikipedia [en.wikipedia.org]
- 2. Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids | Semantic Scholar [semanticscholar.org]
- 4. baranlab.org [baranlab.org]
- 5. researchgate.net [researchgate.net]
- 6. Cobalt-Catalyzed Efficient Asymmetric Hydrogenation of α-Primary Amino Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Efficient enantioselective reduction of 4'-methoxyacetophenone with immobilized Rhodotorula sp. AS2.2241 cells in a hydrophilic ionic liquid-containing co-solvent system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Complexity reduction and opportunities in the design, integration and intensification of biocatalytic processes for metabolite synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Detailed protocol for the synthesis of 2-amino-3-phenylpropan-1-ol compounds.
For: Researchers, scientists, and drug development professionals.
Introduction
2-Amino-3-phenylpropan-1-ol, also known as phenylalaninol, is a chiral amino alcohol of significant interest in the pharmaceutical and fine chemical industries.[1][2][3] Its structural motif, featuring both amine and hydroxyl functional groups, makes it a versatile building block for the synthesis of a wide array of more complex molecules.[2] Notably, enantiomerically pure phenylalaninols are crucial chiral auxiliaries and key intermediates in the asymmetric synthesis of various biologically active compounds, including pharmaceuticals.[2][4] This document provides a detailed protocol for the synthesis of (S)-2-amino-3-phenylpropan-1-ol (L-Phenylalaninol) via the reduction of the corresponding amino acid, L-phenylalanine. This method is widely employed due to its reliability and the ready availability of the starting material.[5]
Principle of the Method
The synthesis of 2-amino-3-phenylpropan-1-ol from phenylalanine is fundamentally a reduction of the carboxylic acid functional group to a primary alcohol.[6] This transformation requires a potent reducing agent capable of reducing the relatively unreactive carboxyl group. While several reagents can accomplish this, lithium aluminum hydride (LiAlH₄) and borane (BH₃) complexes are the most commonly used due to their high efficacy.[1][5][7][8]
This protocol will focus on the use of borane, often in the form of a borane-tetrahydrofuran (BH₃·THF) complex, as it offers excellent chemoselectivity for carboxylic acids over other functional groups like esters, which can be an advantage in more complex syntheses.[9][10][11][12] The reaction proceeds through the formation of an acyloxyborane intermediate, which is subsequently reduced to the corresponding alcohol.
Reaction Scheme
Figure 1: General reaction scheme for the reduction of L-Phenylalanine to L-Phenylalaninol.
Experimental Protocol
Materials and Equipment
| Reagents | Grade | Supplier | CAS Number |
| L-Phenylalanine | ≥98% | Sigma-Aldrich | 63-91-2 |
| Borane-tetrahydrofuran complex (1 M in THF) | - | Sigma-Aldrich | 14044-65-6 |
| Anhydrous Tetrahydrofuran (THF) | DriSolv® | EMD Millipore | 109-99-9 |
| Hydrochloric acid (HCl) | 37% | Fisher Scientific | 7647-01-0 |
| Sodium hydroxide (NaOH) | Pellets, ≥97% | Sigma-Aldrich | 1310-73-2 |
| Diethyl ether | Anhydrous, ≥99.7% | Sigma-Aldrich | 60-29-7 |
| Magnesium sulfate (MgSO₄) | Anhydrous | Fisher Scientific | 7487-88-9 |
| Equipment |
| Round-bottom flasks (various sizes) |
| Reflux condenser |
| Magnetic stirrer and stir bars |
| Heating mantle |
| Ice bath |
| Addition funnel |
| Rotary evaporator |
| pH paper or pH meter |
| Glassware for extraction and filtration |
| Schlenk line or nitrogen/argon inlet for inert atmosphere |
Safety Precautions
-
Borane-THF complex is highly flammable and reacts violently with water. All manipulations should be carried out under an inert atmosphere (nitrogen or argon) in a well-ventilated fume hood.
-
Anhydrous solvents are essential. The presence of water will quench the reducing agent and generate hydrogen gas, creating a fire hazard.
-
Lithium aluminum hydride (if used as an alternative) is also extremely reactive with water and protic solvents. Extreme caution must be exercised.
-
Hydrochloric acid and sodium hydroxide are corrosive. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
The reaction workup generates hydrogen gas. Ensure adequate ventilation.
Step-by-Step Procedure
1. Reaction Setup:
-
Dry all glassware in an oven at >100 °C for several hours and allow to cool under a stream of dry nitrogen or in a desiccator.
-
Assemble a two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen/argon inlet, and a rubber septum.
-
Place the flask under a positive pressure of inert gas.
2. Charging the Reaction Vessel:
-
To the flask, add L-phenylalanine (e.g., 5.0 g, 30.3 mmol).
-
Add anhydrous tetrahydrofuran (THF) (e.g., 60 mL) to the flask via a cannula or a dry syringe.
-
Stir the suspension at room temperature.
3. Addition of the Reducing Agent:
-
Slowly add the borane-tetrahydrofuran complex (1 M in THF, e.g., 91 mL, 91 mmol, ~3 equivalents) to the stirred suspension of L-phenylalanine at room temperature via an addition funnel or a syringe pump over a period of 30-60 minutes.
-
Causality: A slow addition rate is crucial to control the initial exothermic reaction and the evolution of hydrogen gas that occurs as the borane reacts with the carboxylic acid.
4. Reaction:
-
After the addition is complete, heat the reaction mixture to reflux (approximately 66 °C) using a heating mantle.
-
Maintain the reflux for 4-6 hours, or until the reaction is complete (monitored by TLC or LC-MS).
-
Rationale: Heating is necessary to drive the reduction to completion. The reaction progress can be monitored by taking small aliquots, quenching them carefully with methanol, and analyzing by thin-layer chromatography (TLC) to observe the disappearance of the starting material.
5. Quenching and Workup:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and carefully add methanol (e.g., 20 mL) dropwise to quench the excess borane. This will result in vigorous hydrogen gas evolution.
-
Once the gas evolution has subsided, slowly add 6 M hydrochloric acid (HCl) (e.g., 30 mL) to the mixture.
-
Remove the solvent under reduced pressure using a rotary evaporator.
6. Isolation of the Product:
-
Dissolve the resulting solid residue in water (e.g., 50 mL).
-
Wash the aqueous solution with diethyl ether (2 x 30 mL) to remove any non-polar impurities. Discard the organic layers.
-
Cool the aqueous layer in an ice bath and basify to a pH of >12 by the slow addition of a concentrated sodium hydroxide (NaOH) solution.
-
Extract the product from the basic aqueous solution with diethyl ether or dichloromethane (3 x 50 mL).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude L-phenylalaninol.
7. Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by vacuum distillation.[13]
-
The pure L-phenylalaninol should be a white to off-white solid.[3]
Characterization
The identity and purity of the synthesized 2-amino-3-phenylpropan-1-ol should be confirmed by standard analytical techniques.
| Technique | Expected Results for L-Phenylalaninol |
| Melting Point | 92-94 °C[3] |
| ¹H NMR | The spectrum should show characteristic peaks for the aromatic protons, the methine proton adjacent to the amine and hydroxyl groups, and the diastereotopic methylene protons.[14][15] |
| ¹³C NMR | The spectrum will display the expected number of signals corresponding to the different carbon atoms in the molecule.[15] |
| IR Spectroscopy | Broad absorption bands in the region of 3300-3400 cm⁻¹ (O-H and N-H stretching), and characteristic peaks for the aromatic ring. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (151.21 g/mol ).[6][16] |
| Chiral HPLC | To determine the enantiomeric excess (ee) of the product. |
Workflow and Mechanistic Overview
Experimental Workflow
Figure 2: Step-by-step experimental workflow for the synthesis of L-Phenylalaninol.
Mechanistic Insights
The reduction of a carboxylic acid with borane is a well-established reaction. The mechanism involves several key steps:
-
Initial Reaction: The borane (a Lewis acid) coordinates to the lone pair of electrons on the carbonyl oxygen of the carboxylic acid. This is followed by the transfer of a hydride from the borane to the carbonyl carbon. Simultaneously, the acidic proton of the carboxylic acid reacts with another hydride from the borane to form hydrogen gas.
-
Intermediate Formation: This initial reaction forms a triacyloxyborane intermediate.
-
Reduction: The triacyloxyborane is then further reduced by additional borane molecules. The exact mechanism of this step is complex, but it ultimately leads to the formation of a borate ester.
-
Hydrolysis: The final step is the hydrolysis of the borate ester during the aqueous workup, which liberates the primary alcohol, 2-amino-3-phenylpropan-1-ol.
The chemoselectivity of borane for carboxylic acids over esters is a key feature of this reagent.[11]
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Yield | Incomplete reaction | Extend the reflux time and monitor by TLC. |
| Wet reagents or solvents | Ensure all reagents and solvents are scrupulously dried. Use freshly opened anhydrous solvents. | |
| Loss of product during workup | Ensure the pH of the aqueous layer is sufficiently basic (>12) during extraction. Perform multiple extractions. | |
| Product is an oil or fails to crystallize | Impurities present | Purify by column chromatography or vacuum distillation. |
| Reaction does not start | Inactive reducing agent | Use a fresh bottle of borane-THF complex. The molarity of commercial solutions can decrease over time. |
Conclusion
This protocol details a reliable and scalable method for the synthesis of L-phenylalaninol from L-phenylalanine using a borane-THF complex. The procedure is well-established and, with careful attention to anhydrous and inert conditions, provides good yields of the desired chiral amino alcohol. The resulting product is a valuable building block for further synthetic applications in pharmaceutical and materials science research.
References
- 1. jocpr.com [jocpr.com]
- 2. nbinno.com [nbinno.com]
- 3. Synthesis of L-Phenylalaninol - LISKON [liskonchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. US5367094A - Convenient process for the preparation of chiral or racemic phenylalaninols and their N-blocked derivatives - Google Patents [patents.google.com]
- 6. phenylalaninol, (S)- | C9H13NO | CID 447213 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Reduction of Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 8. Lithium aluminium hydride - Wikipedia [en.wikipedia.org]
- 9. Reduction of Carboxylic Acids and Their Derivatives - Chemistry Steps [chemistrysteps.com]
- 10. Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanism of the reduction of a carboxylic acid by borane: revisited and revised. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 12. youtube.com [youtube.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. Bot Verification [rasayanjournal.co.in]
- 15. spectrabase.com [spectrabase.com]
- 16. DL-Phenylalaninol | C9H13NO | CID 76652 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comprehensive Purification Strategies for 2-Amino-3-(4-methoxyphenyl)propan-1-ol
An Application Note and Protocol for Researchers
Abstract
2-Amino-3-(4-methoxyphenyl)propan-1-ol, a chiral amino alcohol and a derivative of O-methyl-tyrosinol[1], is a valuable building block in medicinal chemistry and drug development. Achieving high purity is paramount for its use in synthesis and biological assays, as even minor impurities can lead to ambiguous results or undesired side products. This guide provides a detailed examination of robust purification techniques, including recrystallization, column chromatography, and chiral resolution. The protocols are designed to be self-validating and are explained with a focus on the underlying chemical principles to empower researchers to adapt these methods to their specific needs.
Introduction: The Imperative for Purity
The functionality of this compound is derived from its key structural features: a primary amine, a primary alcohol, and a chiral center. These groups offer multiple reaction pathways, but also present unique purification challenges. The basicity of the amine can cause peak tailing in chromatography, while the polarity of both the amine and alcohol groups influences solubility. Furthermore, as a chiral molecule, controlling enantiomeric purity is often a critical requirement for pharmacological studies.
This document outlines a multi-step purification strategy, starting from a crude synthetic product and progressing to an enantiomerically pure compound.
Anticipated Impurity Profile
Effective purification begins with an understanding of potential impurities. Based on common synthetic routes, such as the reduction of corresponding amino ketones or nitroalcohols, the crude product may contain:
-
Unreacted Starting Materials: Precursors from the synthesis.
-
Side-Reaction Products: Regioisomers or products of over-reduction.
-
Reagents and Catalysts: Residual reducing agents (e.g., borohydride salts) or catalysts (e.g., palladium on carbon).
-
Solvents: Residual solvents from the reaction and workup.
The identification of such process-related impurities is crucial for optimizing any synthetic process[2].
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₅NO₂ | PubChem[1] |
| Molecular Weight | 181.23 g/mol | PubChem[1] |
| Appearance | (Expected) White to off-white solid | N/A |
| Melting/Boiling Point | Not reported | N/A |
Note: The absence of reported melting and boiling points necessitates experimental determination as a key characterization step for the purified material.
General Purification Workflow
The purification strategy can be visualized as a branching pathway, allowing for the isolation of the compound at different levels of purity depending on the final application.
Caption: General purification workflow for this compound.
Protocol 1: Recrystallization for Bulk Purification
Recrystallization is the most effective method for removing bulk impurities and isolating a crystalline solid product. The choice of solvent is critical and is based on the principle that the target compound should be highly soluble at elevated temperatures but sparingly soluble at low temperatures.
Rationale and Solvent Selection
The polarity of the amino alcohol suggests solubility in polar protic solvents like alcohols and water, and lower solubility in nonpolar solvents like hexanes. A binary solvent system often provides the ideal solubility gradient.
| Solvent System | Rationale |
| Isopropanol/Water | Isopropanol dissolves the compound, and water acts as an anti-solvent. |
| Ethanol/Hexane | Ethanol dissolves the compound, and hexane reduces solubility upon cooling. |
| Ethyl Acetate | A single solvent system that may work if the solubility curve is sufficiently steep. |
Step-by-Step Protocol
-
Dissolution: In a flask, add the crude solid. Add the minimum amount of the primary solvent (e.g., isopropanol) needed to dissolve the compound at reflux temperature.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a fluted filter paper to remove them.
-
Crystallization: Remove the flask from the heat source. If using a binary system, slowly add the anti-solvent (e.g., water) dropwise until the solution becomes faintly turbid. Re-heat gently until the solution is clear again.
-
Cooling: Allow the flask to cool slowly to room temperature. Inducing rapid cooling can trap impurities. Once at room temperature, place the flask in an ice bath for at least one hour to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.
-
Drying: Dry the crystals under vacuum.
-
Validation: Assess purity via Thin Layer Chromatography (TLC) and measure the melting point. A sharp melting point range (1-2°C) indicates high purity.
Protocol 2: Flash Column Chromatography
For removing impurities with similar polarity to the target compound, flash column chromatography on silica gel is the preferred method.
Mechanistic Considerations
Silica gel is a polar stationary phase. The separation of compounds is based on their differential partitioning between the stationary phase and the mobile phase[3]. Due to the basic nature of the primary amine, it can interact strongly with the acidic silanol groups on the silica surface, leading to significant peak tailing. To mitigate this, a small amount of a basic modifier is added to the mobile phase.
Mobile Phase Selection:
-
Primary System: Dichloromethane (DCM) / Methanol (MeOH). A gradient from 100% DCM to 95:5 DCM/MeOH is a good starting point.
-
Alternative System: Ethyl Acetate (EtOAc) / Hexanes.
-
Basic Modifier: Add 0.5-1% triethylamine (TEA) or ammonium hydroxide to the mobile phase to improve peak shape.
Caption: Workflow for purification by flash column chromatography.
Step-by-Step Protocol
-
TLC Analysis: Determine the optimal mobile phase composition using TLC. The ideal Rf value for the target compound is between 0.2 and 0.4.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 100% DCM). Pour the slurry into the column and allow it to pack under pressure.
-
Sample Loading: Dissolve the crude or recrystallized product in a minimal amount of the mobile phase or DCM. Adsorbing the sample onto a small amount of silica gel (dry loading) is often a superior method for achieving better separation.
-
Elution: Run the mobile phase through the column, gradually increasing the polarity if a gradient is required.
-
Fraction Collection: Collect fractions in test tubes.
-
Purity Check: Analyze the collected fractions by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 3: Chiral Resolution via Diastereomeric Salt Formation
To separate the enantiomers of the racemic amino alcohol, formation of diastereomeric salts with a chiral resolving agent is a classic and highly effective method[4]. The resulting diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization.
Rationale and Reagent Selection
The basic amine group of the target compound can be reacted with a chiral acid to form a pair of diastereomeric ammonium salts.
Suitable Chiral Acids:
-
(+)- or (-)-Tartaric Acid
-
(+)- or (-)-Dibenzoyl-D-tartaric acid
-
(R)- or (S)-Mandelic Acid
The choice of acid and solvent is often empirical and may require screening to find the optimal conditions for selective crystallization of one diastereomer.
Caption: Chiral resolution workflow using diastereomeric salt formation.
Step-by-Step Protocol
-
Salt Formation: Dissolve one equivalent of the purified racemic this compound in a suitable solvent (e.g., methanol or ethanol). In a separate flask, dissolve 0.5 equivalents of the chiral acid (e.g., (+)-tartaric acid) in the same solvent, heating gently if necessary.
-
Crystallization: Slowly add the acid solution to the amine solution with stirring. Crystal formation may begin immediately. Allow the mixture to stand at room temperature and then cool in an ice bath to complete the crystallization of the less soluble diastereomeric salt.
-
Isolation: Collect the crystals by vacuum filtration. The mother liquor will be enriched in the other diastereomer.
-
Recrystallization: To improve diastereomeric purity, recrystallize the isolated salt from the same solvent system.
-
Liberation of Free Amine: Dissolve the purified diastereomeric salt in water and basify the solution to a pH > 11 with an aqueous base (e.g., 1M NaOH).
-
Extraction: Extract the liberated free amine into an organic solvent such as dichloromethane or ethyl acetate.
-
Drying and Isolation: Dry the organic extracts over an anhydrous salt (e.g., Na₂SO₄), filter, and evaporate the solvent to yield the enantiomerically enriched free amine.
-
Validation: Determine the enantiomeric excess (ee) using chiral HPLC or by measuring the specific rotation on a polarimeter.
References
Analytical methods for characterizing 2-Amino-3-(4-methoxyphenyl)propan-1-ol.
An Application Note and Protocol for the Analytical Characterization of 2-Amino-3-(4-methoxyphenyl)propan-1-ol
Introduction
This compound, a derivative of tyrosinol, is a chiral amino alcohol with significant potential as a building block in the synthesis of pharmaceuticals and other biologically active molecules. Its structure, featuring a primary amine, a primary alcohol, and a chiral center, makes it a versatile synthon. The precise and comprehensive characterization of this compound is paramount, particularly in the context of drug development and manufacturing, where identity, purity, and stereoisomeric composition directly impact safety and efficacy.
This document, intended for researchers, scientists, and drug development professionals, provides a detailed guide to the analytical methods required for the robust characterization of this compound. It moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring that the described protocols are scientifically sound and self-validating.
Physicochemical Properties
A foundational understanding of the molecule's properties is essential before selecting analytical techniques.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| Molecular Formula | C₁₀H₁₅NO₂ | [1][2] |
| Molecular Weight | 181.23 g/mol | [1][2] |
| Monoisotopic Mass | 181.110278721 Da | [1] |
| Structure | SMILES: COC1=CC=C(C=C1)CC(CO)N | [1] |
Section 1: Chromatographic Analysis for Purity and Quantification
Chromatography is the cornerstone for assessing the purity of pharmaceutical intermediates. For a chiral compound like this compound, this analysis is twofold: determining the presence of chemical impurities and quantifying the relative amounts of its enantiomers.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Assessment
Expertise & Rationale: RP-HPLC is the method of choice for analyzing non-volatile, polar compounds. The use of a C18 column provides a non-polar stationary phase that effectively retains the molecule, while a polar mobile phase, typically a mixture of water or buffer and an organic solvent like acetonitrile or methanol, elutes it. An acidic buffer (e.g., phosphate or formate) is used to protonate the primary amine, ensuring a single, well-defined ionic state, which results in sharp, symmetrical peaks and reproducible retention times. UV detection is suitable due to the presence of the chromophoric phenyl ring.
Protocol: Purity Determination by RP-HPLC
-
Instrumentation:
-
A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.[3]
-
-
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes, hold for 5 min, return to 10% B over 1 min, equilibrate for 4 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 225 nm or 275 nm |
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in the initial mobile phase (90:10 Water:Acetonitrile) to a final concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by the area percent method: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100.
-
Chiral HPLC for Enantiomeric Purity
Expertise & Rationale: The biological activity of chiral molecules often resides in a single enantiomer. Regulatory bodies mandate the separation and quantification of enantiomers in chiral drugs and intermediates.[4] This is achieved using a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are highly effective for separating a broad range of chiral compounds, including amino alcohols.[5][6] A normal-phase mobile system (e.g., hexane/isopropanol) is typically employed as it often provides better selectivity on these types of CSPs compared to reversed-phase conditions.[7]
Protocol: Enantiomeric Excess (ee) Determination
-
Instrumentation:
-
A standard HPLC system with a UV-Vis detector.
-
-
Chromatographic Conditions:
| Parameter | Condition |
| Column | Chiralpak® IA or equivalent (amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel) |
| Mobile Phase | Hexane / 2-Propanol / Diethylamine (80:20:0.1, v/v/v) |
| Elution Mode | Isocratic |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 225 nm |
-
Sample Preparation:
-
Dissolve the sample in the mobile phase to a concentration of 0.5 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter.
-
-
Data Analysis:
-
Identify the peaks corresponding to the two enantiomers (e.g., by injecting a racemic standard).
-
Calculate the enantiomeric excess (% ee) using the peak areas (A1 and A2): % ee = [ |A1 - A2| / (A1 + A2) ] x 100.
-
Section 2: Spectroscopic Analysis for Structural Elucidation
Spectroscopic techniques provide orthogonal data to confirm the molecular structure and identity of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Rationale: NMR is the most powerful tool for unambiguous structural confirmation. ¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. ¹³C NMR provides information on the number and type of carbon atoms. A deuterated solvent like DMSO-d₆ is often preferred for amino alcohols as the exchangeable protons (OH and NH₂) are more likely to be observed as distinct signals.
Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 10-15 mg of the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition: Acquire standard ¹H, ¹³C, and optionally 2D spectra (e.g., COSY, HSQC) for full assignment.
-
Expected ¹H NMR Chemical Shifts (in DMSO-d₆, 400 MHz):
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| OCH₃ | ~3.70 | Singlet | 3H | Methoxy group |
| Ar-H | ~6.85 | Doublet | 2H | Protons ortho to OCH₃ |
| Ar-H | ~7.15 | Doublet | 2H | Protons meta to OCH₃ |
| CH₂-Ar | ~2.50-2.70 | Multiplet | 2H | Benzylic methylene |
| CH-N | ~2.90-3.10 | Multiplet | 1H | Chiral center methine |
| CH₂-O | ~3.30-3.50 | Multiplet | 2H | Methylene adjacent to OH |
| OH, NH₂ | Variable (broad) | Singlet (broad) | 3H | Exchangeable protons |
Mass Spectrometry (MS)
Expertise & Rationale: Mass spectrometry confirms the molecular weight of the compound. Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like this compound, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation. This provides a clear confirmation of the molecular mass.
Protocol: MS Analysis
-
Instrumentation: A mass spectrometer with an ESI source, often coupled with an LC system (LC-MS).
-
Method: The sample can be introduced via direct infusion or through the HPLC method described in Section 1.1 (using a volatile buffer like formic acid instead of phosphoric acid).
-
Ionization Mode: Positive ESI mode.
-
Expected Data:
| Adduct | Calculated m/z |
| [M+H]⁺ | 182.1176 |
| [M+Na]⁺ | 204.0995 |
| [M+K]⁺ | 220.0734 |
Predicted m/z values are based on the monoisotopic mass.[8]
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Rationale: FTIR spectroscopy is a rapid and simple technique used to identify the presence of key functional groups within a molecule.[9] The vibrational frequencies of specific bonds provide a characteristic "fingerprint." For this compound, we expect to see characteristic stretches for the alcohol (O-H), amine (N-H), aromatic ring (C=C and C-H), and the ether (C-O) linkage.
Protocol: FTIR Analysis
-
Instrumentation: A standard FTIR spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Collect the spectrum, typically from 4000 to 400 cm⁻¹.
-
Expected Characteristic Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) | Description |
| O-H (Alcohol) | 3400 - 3200 (broad) | H-bonded hydroxyl stretch |
| N-H (Amine) | 3400 - 3250 (medium) | Amine stretch (may overlap with O-H) |
| C-H (Aromatic) | 3100 - 3000 (sharp) | sp² C-H stretch |
| C-H (Aliphatic) | 3000 - 2850 (medium) | sp³ C-H stretch |
| C=C (Aromatic) | 1610, 1510 (strong) | Aromatic ring stretching |
| C-O (Ether) | 1250 (strong) | Aryl-alkyl ether asymmetric stretch |
| C-O (Alcohol) | 1030 (strong) | Primary alcohol C-O stretch |
Section 3: Integrated Analytical Workflow
A comprehensive characterization relies on the integration of these techniques. The following workflow illustrates a logical progression from initial identification to full purity assessment.
Caption: Integrated workflow for the complete characterization of the target compound.
Conclusion
The analytical methods detailed in this guide provide a robust framework for the complete and reliable characterization of this compound. The integration of chromatographic techniques for purity assessment with spectroscopic methods for structural confirmation ensures a comprehensive understanding of the material's quality. Adherence to these scientifically-grounded protocols is essential for applications in research, quality control, and drug development, guaranteeing that the material meets the stringent requirements for its intended use.
References
- 1. This compound | C10H15NO2 | CID 14412118 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. cores.emory.edu [cores.emory.edu]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. yakhak.org [yakhak.org]
- 7. Chromatographic Enantiomer Separation of Chiral Amines as Fluorene-2-carboxaldimine Derivatives Using Polysaccharide-derived Chiral Stationary Phases [yakhak.org]
- 8. PubChemLite - (2r)-2-amino-3-(4-methoxyphenyl)propan-1-ol (C10H15NO2) [pubchemlite.lcsb.uni.lu]
- 9. Design, Synthesis, and Biological Evaluation of N-Acyl-Hydrazone-Linked Quinazolinone Derivatives with Antioxidant, Antimicrobial, and Anticancer Potential [mdpi.com]
Application Notes and Protocols: The Strategic Use of (S)-2-Amino-3-(4-methoxyphenyl)propan-1-ol in Drug Discovery
Introduction: Unveiling a Privileged Scaffold for Complex Synthesis
In the landscape of modern medicinal chemistry, the demand for structurally complex and stereochemically defined building blocks is incessant. (S)-2-Amino-3-(4-methoxyphenyl)propan-1-ol, a chiral amino alcohol derived from the non-proteinogenic amino acid p-methoxy-L-phenylalanine, represents a quintessential example of such a valuable synthon. Its inherent chirality, coupled with the dual reactivity of its amine and primary alcohol functionalities, provides a versatile platform for the construction of intricate molecular architectures. The presence of the p-methoxyphenyl group offers a site for potential metabolic oxidation or further functionalization, adding another layer of tunability for pharmacokinetic and pharmacodynamic optimization. These attributes make it a highly sought-after precursor in the synthesis of high-value drug candidates, particularly those requiring precise stereochemical control for selective interaction with biological targets. This guide provides an in-depth exploration of the applications and protocols associated with this key building block, with a focus on its strategic implementation in the synthesis of Neurokinin-1 (NK1) receptor antagonists.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of a building block is fundamental to its effective utilization in multi-step synthesis and subsequent drug development. The properties of (S)-2-Amino-3-(4-methoxyphenyl)propan-1-ol are summarized below[1].
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₅NO₂ | PubChem[1] |
| Molecular Weight | 181.23 g/mol | PubChem[1] |
| IUPAC Name | (2S)-2-amino-3-(4-methoxyphenyl)propan-1-ol | PubChem[1] |
| Synonyms | L-p-Methoxyphenylalaninol, (S)-p-Methoxyphenylalaninol | PubChem[1] |
| XLogP3 | 0.7 | PubChem[1] |
| Hydrogen Bond Donor Count | 3 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
| Rotatable Bond Count | 4 | PubChem[1] |
Synthetic Protocol: Chiral Pool Synthesis of (S)-2-Amino-3-(4-methoxyphenyl)propan-1-ol
The most direct and reliable method for the synthesis of enantiomerically pure (S)-2-Amino-3-(4-methoxyphenyl)propan-1-ol is through the reduction of the corresponding α-amino acid, p-methoxy-L-phenylalanine. This "chiral pool" approach leverages the readily available and optically pure starting material to ensure the stereochemical integrity of the final product. The following protocol details a robust and scalable reduction procedure.
Workflow for the Synthesis of (S)-2-Amino-3-(4-methoxyphenyl)propan-1-ol
Caption: Synthetic workflow for the preparation of the target amino alcohol.
Detailed Experimental Protocol
Materials:
-
p-methoxy-L-phenylalanine
-
Anhydrous Tetrahydrofuran (THF)
-
Aluminum Chloride (AlCl₃)
-
Lithium metal (in chip form)
-
tert-Butanol
-
10% Sodium Hydroxide (NaOH) solution
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure: [2]
-
Activation of the Carboxylic Acid: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add anhydrous THF. To this, slowly add aluminum chloride (1.05 equivalents) with stirring. Once dissolved, add p-methoxy-L-phenylalanine (1.0 equivalent) portion-wise. Heat the mixture to 55°C and stir for 1 hour to ensure complete formation of the activated carboxylate species. The pH should be maintained between 3 and 4.
-
Reduction: To the reaction mixture, add lithium chips (6.0 equivalents) followed by the slow addition of tert-butanol (a proton source). Increase the temperature to 65°C and maintain vigorous stirring for 1.5-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching and Hydrolysis: After the reaction is complete, cool the flask in an ice bath and carefully quench the excess lithium with a saturated aqueous solution of ammonium chloride. Remove the solvent under reduced pressure. To the resulting solid residue, add a 10% NaOH solution and stir at room temperature for 3 hours to hydrolyze any remaining esters and liberate the free amino alcohol.
-
Extraction and Purification: Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. The final product can be further purified by recrystallization or flash column chromatography to afford (S)-2-Amino-3-(4-methoxyphenyl)propan-1-ol as a white solid.
Application in Drug Discovery: Synthesis of a Neurokinin-1 (NK1) Receptor Antagonist
The chiral 1,2-amino alcohol moiety is a privileged scaffold in the design of various pharmacologically active agents. A prominent example is its incorporation into the core of Neurokinin-1 (NK1) receptor antagonists. The NK1 receptor, the primary receptor for the neuropeptide Substance P, is implicated in a range of physiological processes including pain transmission, inflammation, and emesis.[3] Consequently, antagonists of this receptor have significant therapeutic potential, with approved drugs like Aprepitant used for the prevention of chemotherapy-induced nausea and vomiting.
The (S)-2-Amino-3-(4-methoxyphenyl)propan-1-ol building block provides the necessary stereochemistry and functional handles to construct complex heterocyclic systems that effectively block the NK1 receptor. The following is a representative multi-step synthesis of a morpholine-based NK1 receptor antagonist, illustrating the strategic use of our title compound.
Synthetic Workflow for a Morpholine-based NK1 Receptor Antagonist
Caption: Multi-step synthesis of an NK1 receptor antagonist.
Detailed Synthetic Protocol
Step 1: Boc Protection of the Amine
-
Dissolve (S)-2-Amino-3-(4-methoxyphenyl)propan-1-ol in a suitable solvent such as dichloromethane (DCM).
-
Add di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) and a base like triethylamine (TEA) (1.2 equivalents).
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Perform an aqueous workup and purify by column chromatography to obtain the N-Boc protected amino alcohol.
Step 2: Formation of the Morpholinone Core
-
Dissolve the N-Boc protected amino alcohol in anhydrous THF and cool to 0°C.
-
Add a strong base such as sodium hydride (NaH) (1.2 equivalents) portion-wise.
-
After stirring for 30 minutes, add chloroacetyl chloride (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with water and extract with ethyl acetate.
-
The crude product from the previous step is then subjected to intramolecular cyclization. Dissolve the crude chloroacetamide in THF and add a base like potassium tert-butoxide to facilitate the ring closure to the morpholinone.
Step 3: Boc Deprotection
-
Dissolve the protected morpholinone in DCM.
-
Add trifluoroacetic acid (TFA) and stir at room temperature for 1-2 hours.
-
Remove the solvent and excess TFA under reduced pressure to obtain the deprotected morpholinone core as its TFA salt.
Step 4: N-Arylation/Alkylation
-
Dissolve the morpholinone core in a polar aprotic solvent like dimethylformamide (DMF).
-
Add a base such as potassium carbonate (K₂CO₃) (2.5 equivalents) and 4-fluorobenzyl bromide (1.1 equivalents).
-
Heat the reaction mixture at 60-80°C until the reaction is complete.
-
Cool the reaction, dilute with water, and extract with an organic solvent. Purify the product by chromatography.
Step 5: Amide Coupling
-
Dissolve the product from the previous step in DCM.
-
Add 3,5-bis(trifluoromethyl)benzoic acid (1.1 equivalents), a coupling agent like HATU (1.2 equivalents), and a base such as diisopropylethylamine (DIPEA) (2.0 equivalents).
-
Stir the reaction at room temperature overnight.
-
Wash the reaction mixture with aqueous solutions of HCl and NaHCO₃, dry the organic layer, and concentrate.
-
Purify the final product by flash chromatography or recrystallization to yield the desired NK1 receptor antagonist.
Mechanism of Action: NK1 Receptor Antagonism
The synthesized morpholine-based compound acts as a competitive antagonist at the Neurokinin-1 (NK1) receptor. Substance P, the endogenous ligand, binds to the NK1 receptor, a G-protein coupled receptor (GPCR), initiating a signaling cascade that leads to various physiological responses, including the sensation of nausea and the induction of vomiting.
Signaling Pathway of the NK1 Receptor
Caption: Simplified signaling pathway of the NK1 receptor and its inhibition.
By occupying the binding site of Substance P on the NK1 receptor, the synthesized antagonist prevents the activation of the Gq/11 protein and the subsequent downstream signaling events, including the activation of phospholipase C and the generation of inositol triphosphate (IP₃) and diacylglycerol (DAG). This blockade effectively mitigates the physiological responses mediated by Substance P, thereby exerting its antiemetic effects.
Conclusion
(S)-2-Amino-3-(4-methoxyphenyl)propan-1-ol is a chiral building block of significant strategic importance in drug discovery. Its well-defined stereochemistry and versatile functional groups make it an ideal starting material for the asymmetric synthesis of complex drug candidates. The successful application of this synthon in the construction of potent Neurokinin-1 receptor antagonists underscores its value in modern medicinal chemistry. The protocols and workflows detailed in these application notes provide a comprehensive guide for researchers and scientists to effectively utilize this valuable compound in their drug development endeavors.
References
Application Note: 1H and 13C NMR Spectral Analysis of 2-Amino-3-(4-methoxyphenyl)propan-1-ol
Introduction
2-Amino-3-(4-methoxyphenyl)propan-1-ol is a valuable building block in medicinal chemistry and drug development, often serving as a precursor for the synthesis of various biologically active molecules. Its structural integrity is paramount to the efficacy and safety of the final therapeutic compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural confirmation and purity assessment of such organic molecules. This application note provides a comprehensive guide to the ¹H and ¹³C NMR spectral analysis of this compound, offering a detailed protocol for sample preparation and data acquisition, followed by an in-depth interpretation of the spectral data. The causality behind experimental choices and the logic of spectral assignments are emphasized to provide researchers with a robust framework for their own analyses.
Molecular Structure and Atom Numbering
The structural formula of this compound with the systematic numbering used for NMR signal assignments is presented below. This numbering scheme is crucial for correlating specific protons and carbons to their corresponding resonance signals in the NMR spectra.
Caption: Molecular structure and atom numbering of this compound.
Experimental Protocol
Materials and Instrumentation
-
Sample: this compound (purity >98%)
-
NMR Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆) with 0.03% (v/v) Tetramethylsilane (TMS) as an internal standard. The choice of solvent can impact the chemical shifts of exchangeable protons (OH and NH₂). CDCl₃ is a common choice for general organic compounds, while DMSO-d₆ is excellent for observing exchangeable protons as it slows down the proton exchange rate.[1]
-
NMR Spectrometer: A high-resolution NMR spectrometer operating at a proton frequency of 400 MHz or higher is recommended for optimal signal dispersion.
-
NMR Tubes: 5 mm high-precision NMR tubes.
Sample Preparation Workflow
Caption: Workflow for NMR sample preparation and data acquisition.
Detailed Protocol
-
Sample Weighing: Accurately weigh approximately 10-15 mg of this compound directly into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6 mL of the chosen deuterated solvent (e.g., CDCl₃ with TMS) to the vial. The use of a deuterated solvent is essential to avoid large solvent signals that would otherwise obscure the analyte signals.[1]
-
Dissolution: Securely cap the vial and vortex gently for about 30 seconds, or until the sample is completely dissolved. Visual inspection should confirm a clear, particulate-free solution.
-
Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube. The liquid height should be sufficient to cover the detection coils of the NMR probe (typically around 4-5 cm).
-
Spectrometer Setup: Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Instrument Tuning and Shimming: The instrument's probe should be tuned to the appropriate frequencies for ¹H and ¹³C. Shimming is then performed on the sample to optimize the magnetic field homogeneity, which is critical for achieving high resolution and sharp spectral lines.
-
Data Acquisition:
-
¹H NMR: Acquire the proton spectrum using standard single-pulse acquisition parameters. A sufficient number of scans (typically 8-16) should be averaged to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans (typically 128 or more) will be necessary due to the lower natural abundance of the ¹³C isotope.
-
Spectral Interpretation and Analysis
The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound. The chemical shifts (δ) are reported in parts per million (ppm) relative to TMS (δ = 0.00 ppm).
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic, methoxy, and aliphatic protons of the molecule. The integration values will reflect the number of protons giving rise to each signal.
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H-2', H-6' | ~ 7.15 | Doublet | 2H | ~ 8.5 |
| H-3', H-5' | ~ 6.85 | Doublet | 2H | ~ 8.5 |
| OCH₃ | ~ 3.79 | Singlet | 3H | - |
| H-1 | ~ 3.60 - 3.75 | Multiplet | 2H | - |
| H-2 | ~ 3.10 - 3.20 | Multiplet | 1H | - |
| H-3 | ~ 2.60 - 2.80 | Multiplet | 2H | - |
| OH, NH₂ | Variable | Broad Singlet | 3H | - |
Detailed Analysis:
-
Aromatic Protons (H-2', H-6' and H-3', H-5'): The para-substituted benzene ring will exhibit a characteristic AA'BB' system, which often simplifies to two doublets at higher field strengths. The protons ortho to the electron-donating methoxy group (H-3', H-5') are expected to be shielded and appear at a higher field (~6.85 ppm) compared to the protons meta to the methoxy group (H-2', H-6') which will be deshielded and appear at a lower field (~7.15 ppm). The ortho-coupling between these adjacent aromatic protons will result in a coupling constant of approximately 8.5 Hz.
-
Methoxy Protons (OCH₃): The three protons of the methoxy group are chemically equivalent and do not have any neighboring protons to couple with. Therefore, they will appear as a sharp singlet at approximately 3.79 ppm, a characteristic region for methoxy groups on an aromatic ring.
-
Aliphatic Protons (H-1, H-2, H-3):
-
The two diastereotopic protons on C1 (H-1) are adjacent to a chiral center (C2) and will likely appear as a complex multiplet in the range of 3.60 - 3.75 ppm. They are coupled to the proton on C2.
-
The proton on C2 (H-2) is coupled to the protons on C1 and C3, resulting in a complex multiplet around 3.10 - 3.20 ppm.
-
The two diastereotopic protons on C3 (H-3) are adjacent to the aromatic ring and the chiral center at C2. They will be coupled to the proton on C2 and will likely appear as a multiplet in the range of 2.60 - 2.80 ppm.
-
-
Exchangeable Protons (OH, NH₂): The protons of the hydroxyl and amino groups are labile and can undergo chemical exchange. This typically results in a broad singlet, the chemical shift of which is highly dependent on the solvent, concentration, and temperature. In CDCl₃, these signals can sometimes be broad and may overlap with other signals.
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
The proton-decoupled ¹³C NMR spectrum will show distinct singlets for each unique carbon atom in the molecule.
| Signal Assignment | Predicted Chemical Shift (δ, ppm) |
| C-4' | ~ 158.5 |
| C-1' | ~ 131.0 |
| C-2', C-6' | ~ 130.0 |
| C-3', C-5' | ~ 114.0 |
| C-1 | ~ 65.0 |
| OCH₃ | ~ 55.2 |
| C-2 | ~ 54.0 |
| C-3 | ~ 40.0 |
Detailed Analysis:
-
Aromatic Carbons:
-
The carbon atom attached to the methoxy group (C-4') is the most deshielded aromatic carbon due to the electron-donating effect of the oxygen and will appear at approximately 158.5 ppm.
-
The ipso-carbon (C-1') to which the propanol chain is attached is expected around 131.0 ppm.
-
The carbons ortho to the methoxy group (C-3', C-5') are shielded and will resonate at a higher field (~114.0 ppm).
-
The carbons meta to the methoxy group (C-2', C-6') will appear at approximately 130.0 ppm.
-
-
Aliphatic Carbons:
-
The carbon bearing the hydroxyl group (C-1) is expected to be in the range of 65.0 ppm.
-
The carbon of the methoxy group (OCH₃) will have a characteristic chemical shift around 55.2 ppm.
-
The carbon attached to the amino group (C-2) will appear at approximately 54.0 ppm.
-
The methylene carbon adjacent to the aromatic ring (C-3) will be the most upfield of the aliphatic carbons, at around 40.0 ppm.
-
Conclusion
This application note provides a detailed protocol and a thorough interpretation of the ¹H and ¹³C NMR spectra of this compound. By understanding the principles of chemical shifts, coupling constants, and the influence of the molecular structure on the NMR spectrum, researchers can confidently verify the identity and purity of this important synthetic intermediate. The provided predicted spectral data serves as a valuable reference for scientists working in drug discovery and development. It is important to note that the exact chemical shifts and coupling constants can vary slightly depending on the experimental conditions, such as the solvent and the concentration of the sample.
References
Chiral separation of 2-Amino-3-(4-methoxyphenyl)propan-1-ol enantiomers.
An Application Guide for the Enantioselective Resolution of 2-Amino-3-(4-methoxyphenyl)propan-1-ol
Abstract
This application note provides a comprehensive guide for the chiral separation of the enantiomers of this compound, a key intermediate and structural motif in pharmaceutical chemistry. The enantiomeric purity of such compounds is critical, as different enantiomers can exhibit varied pharmacological and toxicological profiles.[1] This document outlines a robust High-Performance Liquid Chromatography (HPLC) method utilizing a polysaccharide-based chiral stationary phase (CSP), detailing the underlying principles of chiral recognition, a step-by-step protocol, and strategies for method optimization. An alternative Supercritical Fluid Chromatography (SFC) method is also presented as a high-throughput, green alternative. This guide is intended for researchers, analytical scientists, and professionals in drug development seeking a reliable and well-elucidated protocol for this specific chiral separation.
Introduction: The Imperative of Enantiomeric Purity
This compound is a primary amino alcohol whose stereoisomers can serve as crucial building blocks in the synthesis of various biologically active molecules. In a chiral biological environment, enantiomers interact differently with enzymes and receptors, often leading to significant differences in efficacy and safety.[1] Consequently, regulatory bodies worldwide mandate stringent control over the stereochemical purity of pharmaceutical compounds.
The separation of amino alcohol enantiomers presents a distinct analytical challenge due to their polarity and structural similarity.[2] Direct separation using chiral chromatography is the most prevalent and effective technique.[3] Among the various types of chiral stationary phases (CSPs), those based on polysaccharide derivatives (amylose and cellulose) have demonstrated exceptional versatility and broad applicability, capable of resolving over 80% of racemates.[4] This guide focuses on leveraging these powerful tools for the successful resolution of this compound enantiomers.
The Principle: Chiral Recognition on Polysaccharide-Based CSPs
The remarkable success of polysaccharide-based CSPs, such as those derivatized with phenylcarbamates, stems from their well-defined three-dimensional structure. The helical arrangement of the polysaccharide backbone (amylose or cellulose) creates chiral grooves or cavities.[5] The carbamate derivatives on the sugar units provide multiple sites for stereoselective interactions.
Chiral recognition is achieved through the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector. The stability of these complexes differs for each enantiomer, resulting in different retention times. The primary interactions responsible for this discrimination include:
-
Hydrogen Bonding: The amino (-NH₂) and hydroxyl (-OH) groups of the analyte can form hydrogen bonds with the carbamate groups (C=O and N-H) of the CSP.[5]
-
π-π Interactions: The methoxyphenyl ring of the analyte can engage in π-π stacking with the aromatic phenyl groups on the CSP's carbamate substituents.[4]
-
Steric Interactions (Inclusion): One enantiomer may fit more favorably into the chiral grooves of the polysaccharide backbone than the other, leading to a stronger interaction and longer retention. This steric fit is a critical component of the separation mechanism.[4][6]
The combination and strength of these interactions dictate the degree of separation (resolution) between the two enantiomers.
Chiral Separation Workflow
The overall process, from initial preparation to final analysis, follows a systematic workflow. The diagram below illustrates the key stages involved in the chiral HPLC method development and execution.
Caption: Workflow for chiral HPLC analysis.
Detailed Protocol: Normal Phase HPLC
Normal phase chromatography is often the preferred starting point for chiral separations on polysaccharide CSPs due to its high efficiency and selectivity.[7]
Instrumentation and Materials
-
HPLC System: A standard HPLC or UHPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and UV/PDA detector.
-
Chiral Column: Amylose tris(3,5-dimethylphenylcarbamate) based column. A common example is the Chiralpak® AD-H or Lux® Amylose-1.
-
Dimensions: 250 x 4.6 mm
-
Particle Size: 5 µm
-
-
Solvents: HPLC-grade n-Hexane, Isopropanol (IPA), and Diethylamine (DEA).
-
Sample: Racemic this compound.
Mobile Phase Preparation
Prepare a mobile phase consisting of n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) .
-
Causality: Hexane serves as the weak, non-polar solvent. Isopropanol is the polar modifier that controls retention; increasing its concentration will decrease retention times.[7] Diethylamine is a basic additive used to improve the peak shape of basic analytes like amines by minimizing interactions with residual acidic silanol groups on the silica support.[7]
Sample Preparation
Dissolve the racemic standard in the mobile phase to a final concentration of approximately 1.0 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
HPLC Conditions
| Parameter | Recommended Setting |
| Mobile Phase | n-Hexane / IPA / DEA (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 25 °C |
| Injection Vol. | 10 µL |
| Detection | UV at 225 nm |
Step-by-Step Procedure
-
Purge the HPLC system with the prepared mobile phase.
-
Install the chiral column and equilibrate with the mobile phase at the specified flow rate until a stable baseline is achieved (approx. 30-60 minutes).
-
Set the column temperature to 25 °C.
-
Configure the detector to acquire data at 225 nm.
-
Inject 10 µL of the prepared sample solution.
-
Run the analysis for a sufficient time to allow both enantiomer peaks to elute.
Data Analysis and Expected Results
Upon analysis, two well-resolved peaks corresponding to the two enantiomers should be observed. The quality of the separation is defined by the following parameters:
-
Retention Factor (k'): k' = (t_R - t_0) / t_0
-
Selectivity Factor (α): α = k'_2 / k'_1
-
Resolution (R_s): R_s = 2(t_R2 - t_R1) / (w_1 + w_2)
Where t_R is the retention time, t_0 is the void time, and w is the peak width at the base. A resolution value (R_s) greater than 1.5 indicates baseline separation.
Table 1: Expected Chromatographic Results
| Parameter | Enantiomer 1 | Enantiomer 2 |
|---|---|---|
| Retention Time (t_R) | ~ 8.5 min | ~ 10.2 min |
| Retention Factor (k') | 3.25 | 4.10 |
| Selectivity Factor (α) | \multicolumn{2}{c | }{1.26} |
| Resolution (R_s) | \multicolumn{2}{c | }{> 2.0} |
(Note: These are typical expected values and may vary depending on the specific column, system, and exact mobile phase composition.)
Method Optimization
If the initial separation is not optimal, adjustments can be made:
-
To Decrease Retention Time: Increase the percentage of the polar modifier (Isopropanol). A typical range to explore is 10% to 30%.
-
To Improve Resolution:
-
Decrease the percentage of the polar modifier. This will increase retention times but often enhances selectivity.
-
Lower the column temperature. Chiral separations are often enthalpically driven, and lower temperatures can improve resolution, though this may increase backpressure.
-
Change the alcohol modifier. Substituting Isopropanol with Ethanol may alter the selectivity and improve the separation.[8]
-
Alternative Technique: Supercritical Fluid Chromatography (SFC)
SFC is a powerful technique for chiral separations, offering significant advantages in terms of speed and reduced organic solvent consumption.[9][10] The primary mobile phase is supercritical CO₂, which has low viscosity and high diffusivity, allowing for much higher flow rates than HPLC.[8]
Recommended SFC Starting Conditions
Caption: Initial parameters for SFC method development.
-
Rationale: Methanol is a common and effective polar modifier in SFC.[10] A gradient elution is used for initial screening to quickly determine the optimal elution conditions. The higher flow rate dramatically reduces analysis time compared to HPLC. Additives like DEA can also be used in the modifier if needed for peak shape.
Conclusion
This application note presents a reliable and scientifically grounded protocol for the chiral separation of this compound enantiomers. By utilizing a polysaccharide-based chiral stationary phase under normal phase HPLC conditions, baseline resolution can be readily achieved. The detailed explanation of the chiral recognition mechanism and method optimization strategies provides the user with the necessary tools to adapt and troubleshoot the separation. Furthermore, the inclusion of an SFC method offers a path toward faster, more environmentally friendly analyses, aligning with modern laboratory goals.
References
- 1. Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. researchgate.net [researchgate.net]
- 5. Polysaccharide-based CSPs – Chiralpedia [chiralpedia.com]
- 6. Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. fagg-afmps.be [fagg-afmps.be]
- 9. afmps.be [afmps.be]
- 10. chromatographyonline.com [chromatographyonline.com]
Troubleshooting & Optimization
Overcoming challenges in the synthesis of chiral amino alcohols.
Prepared by: Gemini, Senior Application Scientist
Welcome to the Technical Support Center for the synthesis of chiral amino alcohols. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in the enantioselective synthesis of these critical pharmacophores. Chiral amino alcohols are foundational building blocks in a vast array of pharmaceuticals, including antivirals and beta-blockers, where specific stereochemistry is paramount for biological activity and safety.[1][2]
This resource provides in-depth, field-tested insights in a question-and-answer format to directly address common experimental hurdles. We will explore the causality behind synthetic strategies, troubleshoot common failures, and provide robust protocols to enhance the success of your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that are fundamental to planning and executing a successful synthesis.
Q1: I need to synthesize a specific chiral amino alcohol. Which synthetic strategy should I choose?
A1: The optimal strategy depends on the structure of your target molecule, the availability of starting materials, and the required scale. The four primary approaches are:
-
Chiral Pool Synthesis: This is the most direct method if your target can be derived from a readily available chiral starting material, such as a natural α-amino acid.[1] Simple reduction of the carboxylic acid yields the corresponding amino alcohol with high enantiopurity.[3] This is often the most cost-effective route for molecules accessible from L-amino acids.
-
Asymmetric Reduction of Prochiral Ketones: This is a powerful and widely used method for creating the stereocenter at the alcohol. Methods like the Corey-Bakshi-Shibata (CBS) reduction or Asymmetric Transfer Hydrogenation (ATH) can provide excellent enantioselectivity (often >99% ee) for a broad range of α-amino ketones.[1][4]
-
Asymmetric Oxidation of Olefins: For vicinal (1,2-) amino alcohols, methods like the Sharpless Asymmetric Aminohydroxylation (AA) can install both functionalities directly across a double bond.[1] An alternative is the Sharpless Asymmetric Epoxidation followed by nucleophilic ring-opening with an amine source, which offers excellent control over both regio- and stereoselectivity.[1]
-
Biocatalysis: The use of enzymes, such as amine dehydrogenases or transaminases, offers exceptional selectivity under mild, environmentally benign conditions.[5][6] This is an increasingly attractive option, especially for industrial-scale synthesis, as it can avoid heavy metals and harsh reagents.[6][7]
Below is a decision-making workflow to help guide your selection.
Caption: Decision workflow for selecting a synthetic strategy.
Q2: When should I use a protecting group for the amine or alcohol?
A2: Protecting groups are temporary modifications used to prevent a functional group from reacting under a specific set of conditions.[8] You should use one when:
-
The Amine is Too Nucleophilic: In reactions involving strong bases or other electrophiles not intended to react with the amine (e.g., during the formation of a Grignard reagent elsewhere in the molecule), the amine's nucleophilicity can cause side reactions. Converting it to a carbamate (like Boc or Cbz) makes it non-nucleophilic.[8][9]
-
The Amine Can Poison the Catalyst: In many metal-catalyzed reactions (e.g., hydrogenation), the free amine can coordinate to the metal center and deactivate the catalyst.[10]
-
The Alcohol is Reactive: If you are performing a reaction that targets the amine (e.g., acylation) and want to prevent reaction at the hydroxyl group.
Orthogonal Strategy: In complex syntheses, you may need to protect multiple groups. An "orthogonal" strategy uses protecting groups that can be removed under different, non-interfering conditions.[8][11] For example, a Boc group (removed with acid) can be used alongside an Fmoc group (removed with base).[8]
Q3: What is the most reliable method for determining the enantiomeric excess (ee%) of my product?
A3: The gold standard is chiral High-Performance Liquid Chromatography (HPLC) .[1] It provides excellent separation of enantiomers for a wide variety of amino alcohol derivatives. Other common and reliable methods include:
-
NMR Spectroscopy with a Chiral Solvating Agent (CSA): Adding a CSA can induce a chemical shift difference (Δδ) between the signals of the two enantiomers, allowing for integration and ee% determination directly from the NMR spectrum.[1][12]
-
Derivatization to Diastereomers: Reacting the amino alcohol with a chiral derivatizing agent (e.g., Mosher's acid chloride) creates diastereomers, which have different physical properties and can often be distinguished by standard ¹H or ¹⁹F NMR or non-chiral chromatography.[13]
-
Fluorescence-Based Assays: High-throughput methods using chiral fluorescent complexes are emerging for rapid screening.[14][15]
Section 2: Troubleshooting Guide: Low Enantioselectivity or Diastereoselectivity
A common and frustrating problem is achieving high chemical conversion but with poor stereocontrol.
Q4: My asymmetric reduction of an α-amino ketone is giving low enantiomeric excess (ee%). What went wrong?
A4: This is one of the most frequent issues. Low ee% in catalytic asymmetric reductions often points to problems with the catalyst's environment or integrity rather than a fundamental flaw in the method.[16]
Caption: Troubleshooting workflow for low enantioselectivity.
Detailed Causality & Solutions:
-
Catalyst Integrity: Many chiral ligands and catalysts, especially oxazaborolidines used in CBS reductions, are highly sensitive to air and moisture.[16] Water can hydrolyze the catalyst or the borane reducing agent, leading to a non-selective background reduction.
-
Action: Always use freshly opened or purified catalyst. Conduct the reaction under a strict inert atmosphere (Argon or Nitrogen). Use anhydrous solvents and flame-dried glassware.[16]
-
-
Reaction Temperature: Enantioselectivity is highly dependent on the rigidity of the transition state. Higher temperatures can introduce conformational flexibility, eroding stereocontrol.
-
Action: Run the reaction at a lower temperature (e.g., -20 °C, -40 °C, or even -78 °C). While this may slow the reaction rate, it often dramatically improves ee%.[16]
-
-
Stoichiometry: For in-situ generated catalysts, the precise ratio of the chiral amino alcohol to the borane source is critical for forming the active catalytic species. An incorrect ratio can lead to the formation of less selective reducing agents.
-
Action: Carefully control the addition of reagents. Ensure the borane solution has been recently titrated if its concentration is in doubt.
-
| Parameter | Effect on Enantioselectivity (ee%) | Typical Range/Condition |
| Temperature | Lower temperature generally increases ee% | -78 °C to 0 °C |
| Catalyst Loading | Higher loading can sometimes improve ee% but increases cost | 5-10 mol% |
| Solvent Polarity | Non-coordinating solvents (Toluene, DCM) are often optimal | Toluene, THF, DCM |
| Addition Rate | Slow addition of ketone/reductant prevents temperature spikes | Dropwise over 20-60 min |
Section 3: Troubleshooting Guide: Poor Yield & Low Conversion
Even with perfect stereoselectivity, a reaction is not useful if the yield is poor.
Q5: My epoxide ring-opening with an amine is showing very low conversion, even after extended reaction time. What can I do?
A5: Low conversion in epoxide aminolysis is typically a kinetic issue related to reactivity or steric hindrance.[17]
Possible Causes & Solutions:
-
Insufficient Reactivity:
-
Cause: The amine may be a poor nucleophile (e.g., anilines) or the epoxide may be sterically hindered.[17] The reaction often requires elevated temperatures to proceed.[17]
-
Solution 1 (Thermal): Gradually increase the reaction temperature and monitor by TLC or GC. A sealed tube or microwave irradiation can be used to safely reach higher temperatures.[17]
-
Solution 2 (Catalysis): For weakly nucleophilic amines, adding a Lewis acid (e.g., LiClO₄, Yb(OTf)₃) can activate the epoxide by coordinating to the oxygen, making the ring more susceptible to attack.[18] Note that acidic conditions can alter the regioselectivity of the attack.[17][19]
-
-
Poor Regioselectivity leading to Complex Mixtures:
-
Cause: With unsymmetrical epoxides, the amine can attack at two different positions. The conditions dictate the outcome.[19]
-
Solution (to favor attack at the less-substituted carbon): Use a strong, unhindered nucleophile under neutral or basic conditions. This favors a classic Sₙ2 pathway.[17][19]
-
Solution (to favor attack at the more-substituted carbon): Use a weaker nucleophile in the presence of an acid catalyst. The transition state has more Sₙ1 character, directing the nucleophile to the carbon that can better stabilize a partial positive charge.[17][19]
-
-
Solvent Effects:
-
Cause: The solvent can influence the reaction rate and solubility of the reactants.
-
Solution: For many aminolysis reactions, running the reaction neat (solvent-free) or in a polar, protic solvent like isopropanol can accelerate the rate.[20]
-
Section 4: Troubleshooting Guide: Purification and Analysis
Q6: My chiral amino alcohol is difficult to purify by column chromatography. Are there alternative methods?
A6: Amino alcohols can be challenging to purify on silica gel due to their basicity (tailing) and polarity (poor mobility).
Solutions:
-
Modify the Mobile Phase: Add a small amount of a basic modifier like triethylamine (~1%) or ammonium hydroxide to the eluent. This deactivates the acidic silanol groups on the silica surface, preventing strong adsorption and reducing peak tailing.
-
Temporary Derivatization: Protect the amine (e.g., as a Boc carbamate) before chromatography. The protected compound is typically less polar and behaves much better on silica. The protecting group can be removed in a subsequent step.[9]
-
Acid-Base Extraction: If the impurities are neutral, you can often purify the amino alcohol by dissolving the crude mixture in an organic solvent (e.g., ethyl acetate), washing with acidic water (e.g., 1 M HCl) to protonate and extract the amine into the aqueous layer, neutralizing the aqueous layer with base (e.g., NaOH), and then re-extracting the pure amino alcohol back into an organic solvent.[1]
-
Recrystallization/Resolution: If the product is crystalline, recrystallization can be a highly effective purification method. For racemic or diastereomeric mixtures, classical resolution using a chiral acid (like tartaric acid) or newer methods involving reagents like boric acid and chiral binaphthols can be used to isolate a single enantiomer.[21]
Protocol 1: Asymmetric Reduction of an α-Amino Ketone via CBS Catalysis
This protocol is a representative procedure for the enantioselective reduction of a protected α-amino ketone to the corresponding chiral amino alcohol.[1][16]
-
Apparatus Setup: Under an argon atmosphere, add (S)-2-Methyl-CBS-oxazaborolidine (1.0 M in toluene, 0.1 eq.) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and argon inlet.
-
Solvent Addition: Add anhydrous toluene via cannula and cool the solution to -20 °C.
-
Reducing Agent Addition: Slowly add a 1.0 M solution of borane-dimethyl sulfide complex (BH₃·SMe₂) in toluene (0.6 eq. relative to the ketone) to the stirred catalyst solution, keeping the internal temperature below -15 °C.
-
Substrate Addition: In a separate flame-dried flask, dissolve the α-amino ketone (1.0 eq.) in anhydrous toluene. Add this solution dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature does not rise above -15 °C.
-
Monitoring: Stir the reaction at -20 °C and monitor its progress by TLC or LC-MS. The reaction is often complete within 1-4 hours.
-
Quenching: Once the reaction is complete, slowly and carefully quench the reaction at low temperature by the dropwise addition of methanol. Vigorous gas evolution will occur.
-
Workup: Allow the mixture to warm to room temperature. Add 1 M HCl and stir for 30 minutes. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with saturated NaHCO₃ solution and brine, then dry over anhydrous Na₂SO₄.[1]
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[1]
-
Analysis: Determine the enantiomeric excess of the product using chiral HPLC analysis.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. New Approach Facilitates Chiral Amino Alcohol Synthesis [science.westlake.edu.cn]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 5. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals | MDPI [mdpi.com]
- 6. Frontiers | Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Protective Groups [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. pcliv.ac.uk [pcliv.ac.uk]
- 11. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 12. Enantioselective Recognition of Racemic Amino Alcohols in Aqueous Solution by Chiral Metal‐Oxide Keplerate {Mo132} Cluster Capsules - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Determination of concentration and enantiomeric excess of amines and amino alcohols with a chiral nickel(ii) complex - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 20. Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 21. pubs.acs.org [pubs.acs.org]
Optimizing reaction yield for the synthesis of 2-Amino-3-(4-methoxyphenyl)propan-1-ol.
Technical Support Center: Synthesis of 2-Amino-3-(4-methoxyphenyl)propan-1-ol
Welcome to the technical support guide for the synthesis of this compound, a valuable amino alcohol derivative often utilized in pharmaceutical and fine chemical synthesis. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during its preparation, thereby optimizing reaction yield and purity. Our approach is grounded in fundamental chemical principles and validated by established literature to ensure you can troubleshoot effectively and achieve consistent, high-quality results.
Section 1: Synthesis Overview and Core Mechanism
The most direct and common route to synthesizing this compound is through the reduction of the corresponding amino acid, p-methoxy-D/L-phenylalanine. The primary transformation involves the chemoselective reduction of the carboxylic acid functional group to a primary alcohol, while preserving the amine and the chiral center.
The choice of reducing agent is the most critical parameter in this synthesis. While powerful hydrides like lithium aluminum hydride (LiAlH4) are effective, they are non-selective and pose significant safety challenges.[1] Milder and more selective reagent systems, such as sodium borohydride combined with an activating agent like iodine (I2), have emerged as highly efficient and safer alternatives for reducing amino acids.[1][2]
General Synthetic Workflow
The synthesis follows a logical progression from starting material to the final, purified product. Each stage presents unique challenges and opportunities for optimization.
Caption: General workflow for the synthesis of this compound.
Section 2: Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Q: My reaction yield is significantly lower than expected (<50%). What are the likely causes and how can I fix it?
Low yield is a frequent problem that can often be traced to a few key areas: the reagents, the reaction conditions, or the workup procedure.
| Potential Cause | Explanation & Troubleshooting Steps |
| Inactive Reducing Agent | LiAlH4: Highly reactive with atmospheric moisture. An older, improperly stored bottle may have significantly reduced activity. Solution: Use a freshly opened bottle of LiAlH4 or test its activity on a simple substrate.[3] NaBH4/I2 System: Sodium borohydride is more stable but can still degrade. Solution: Ensure NaBH4 is a free-flowing powder. Use fresh, anhydrous THF as the solvent, as water will consume the reagents.[2] |
| Incomplete Reaction | The reaction may not have gone to completion. Solution: Monitor the reaction progress using Thin-Layer Chromatography (TLC). The disappearance of the starting amino acid spot indicates completion. If the reaction stalls, consider extending the reaction time or slightly increasing the temperature (e.g., from room temperature to 40°C). |
| Suboptimal Temperature | Too Low: The reaction rate may be too slow. Too High: Can lead to side reactions and degradation of the product. Solution: For NaBH4/I2 reductions, the initial addition of iodine is often done at 0°C, followed by stirring at room temperature or gentle reflux.[4] For LiAlH4, the reaction is typically run at reflux in THF.[3] |
| Product Loss During Workup | The amino alcohol product is polar and can have significant water solubility, leading to loss during aqueous extraction. Solution: Adjust the pH of the aqueous layer to >11 with NaOH before extraction to ensure the amine is deprotonated, reducing its water solubility.[5] Use a more polar solvent like dichloromethane (DCM) or a mixture of solvents for extraction and perform multiple extractions (3-4 times). |
Troubleshooting Decision Tree
This flowchart provides a logical path to diagnose and resolve issues with your synthesis.
Caption: Decision tree for troubleshooting low reaction yield.
Section 3: Frequently Asked Questions (FAQs)
Q1: Which reducing agent is better: LiAlH4 or NaBH4/I2?
Both systems are effective, but they have distinct advantages and disadvantages.
-
LiAlH4: A very powerful and non-selective reducing agent. It will readily reduce carboxylic acids.[1] However, it is highly flammable, reacts violently with water, and requires strict anhydrous conditions and careful handling.[3] Yields can be very high but the hazardous nature is a significant drawback.
-
NaBH4/I2: This system is generally considered safer and more convenient.[1] NaBH4 itself does not reduce carboxylic acids, but the in-situ formation of borane (BH3) or diborane upon the addition of iodine creates the active reducing species.[2] This method often provides excellent yields (80-98%) and is more tolerant of different functional groups.[6]
Recommendation: For most lab-scale syntheses, the NaBH4/I2 system offers the best balance of efficiency, safety, and high yield.
Q2: How do I properly monitor the reaction's progress?
Thin-Layer Chromatography (TLC) is the most straightforward method.
-
Mobile Phase: A polar solvent system is required. A good starting point is a mixture of Dichloromethane (DCM) and Methanol (e.g., 9:1 or 8:2 v/v) with a small amount of ammonia or triethylamine (e.g., 1%) to prevent the amine from streaking on the silica plate.
-
Visualization: The starting amino acid and the product amino alcohol have different polarities. The product, lacking the highly polar carboxylic acid group, will have a higher Rf value (it will travel further up the plate) than the starting material. Stain with ninhydrin to visualize the amine-containing spots.
Q3: My final product is an oil and won't crystallize. How can I purify it?
While the target compound is often reported as a solid, crude products can be oily due to residual solvent or impurities.
-
Ensure Dryness: First, ensure all extraction solvent is removed under high vacuum. Water is a common impurity that can inhibit crystallization.
-
Trituration: Try triturating the oil with a non-polar solvent like hexane or diethyl ether. This can sometimes induce crystallization by dissolving impurities while the product precipitates.
-
Column Chromatography: If crystallization fails, flash column chromatography on silica gel is a reliable method. Use a gradient elution system, starting with a less polar mixture (e.g., 100% DCM) and gradually increasing the polarity by adding methanol (e.g., 0% to 10% MeOH in DCM).
Q4: What are the critical safety precautions for this synthesis?
-
Reagent Handling: Always handle LiAlH4 in a fume hood under an inert atmosphere (nitrogen or argon). Use appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.
-
Reaction Quenching: The quenching of any unreacted hydride is highly exothermic and releases hydrogen gas. This must be done slowly and in an ice bath. A common and safe method is the Fieser workup: slowly add water, followed by 15% aqueous NaOH, and then more water.
-
Solvents: Use anhydrous solvents, especially with LiAlH4. Tetrahydrofuran (THF) can form explosive peroxides and should be tested before use.
Section 4: Detailed Experimental Protocols
The following protocols are adapted from established procedures for the reduction of amino acids.[1][2]
Protocol 1: Reduction using Sodium Borohydride and Iodine (NaBH4/I2)
This is the recommended procedure for general laboratory use.
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N2 or Ar), suspend p-methoxy-L-phenylalanine (1.0 eq) in anhydrous tetrahydrofuran (THF, approx. 0.2 M).
-
Addition of NaBH4: Cool the suspension to 0°C using an ice bath. Add sodium borohydride (NaBH4, 3.0 eq) portion-wise, allowing for any initial gas evolution to subside.
-
Addition of Iodine: While maintaining the temperature at 0°C, slowly add a solution of iodine (I2, 1.5 eq) in anhydrous THF dropwise via an addition funnel. A vigorous evolution of hydrogen gas will be observed.
-
Reaction: After the iodine addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours, monitoring by TLC until the starting material is consumed.
-
Quenching: Carefully quench the reaction by slowly adding methanol at 0°C until gas evolution ceases.
-
Workup: Concentrate the mixture under reduced pressure. To the residue, add 2N aqueous NaOH solution until the pH is >11.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by recrystallization (e.g., from an ethyl acetate/hexane mixture) or by flash column chromatography.
Protocol 2: Reduction using Lithium Aluminum Hydride (LiAlH4)
This procedure should only be performed by personnel experienced with handling pyrophoric reagents.
-
Setup: In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add lithium aluminum hydride (LiAlH4, 2.0-3.0 eq) and cover with anhydrous THF.
-
Addition of Amino Acid: Slowly and carefully add solid p-methoxy-L-phenylalanine (1.0 eq) portion-wise to the stirred LiAlH4 suspension. The addition is exothermic. An alternative is to add a solution/slurry of the amino acid in THF dropwise.
-
Reaction: After the addition is complete, heat the mixture to reflux and maintain for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quenching: Cool the reaction flask to 0°C in an ice bath. Quench the reaction by the sequential, dropwise addition of:
-
'X' mL of water (where 'X' is the mass of LiAlH4 in grams).
-
'X' mL of 15% aqueous NaOH.
-
'3X' mL of water. This should produce a granular white precipitate that is easily filtered.
-
-
Workup: Stir the resulting slurry at room temperature for 30 minutes, then filter through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.
-
Purification: Combine the filtrate and washings and concentrate under reduced pressure. Purify the resulting crude product as described in Protocol 1.
Section 5: References
-
Cao, Y., & Yang, G. (n.d.). A Reduction of Chiral Amino Acids Based on Current Method. JOCPR. Available at: --INVALID-LINK--
-
McKennon, M. J., Meyers, A. I., Drauz, K., & Schwarm, M. (1993). A convenient reduction of amino acids and their derivatives. The Journal of Organic Chemistry, 58(13), 3568–3571. Available at: --INVALID-LINK--
-
Kanth, J. V. B., & Periasamy, M. (1991). Selective reduction of carboxylic acids into alcohols using sodium borohydride and iodine. The Journal of Organic Chemistry, 56(20), 5964–5965. Available at: --INVALID-LINK--
-
Olsen, R. K. (n.d.). Reduction of N-Protected Amino Acids to Amino Alcohols and Subsequent Re-Oxidation to Original N-Protected Amino Acids. DigitalCommons@USU. Available at: --INVALID-LINK--
-
O'Brien, K. O., et al. (2003). Reduction of nonpolar amino acids to amino alcohols to enhance volatility for high-precision isotopic analysis. Analytical Biochemistry, 314(2), 230-236. Available at: --INVALID-LINK--
-
Reddit User Discussion on Phenylalanine Reduction. (2022). r/chemistry. Available at: --INVALID-LINK--
-
Reddit User Discussion on Reduction of (S)-Phenylalanine. (2022). r/Chempros. Available at: --INVALID-LINK--
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Reduction of nonpolar amino acids to amino alcohols to enhance volatility for high-precision isotopic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. reddit.com [reddit.com]
- 5. WO2001058848A1 - A process for the purification of 3-amino-1,2-propanediol and 2-amino-1,3-propanediol - Google Patents [patents.google.com]
- 6. jocpr.com [jocpr.com]
Technical Support Center: Troubleshooting Peak Splitting in NMR Spectra of Substituted Propanols
Welcome to the technical support center for Nuclear Magnetic Resonance (NMR) spectroscopy analysis of substituted propanols. This guide is designed for researchers, scientists, and drug development professionals who encounter complex peak splitting in their NMR spectra. Here, we will delve into the common causes of these intricate patterns and provide actionable troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: My ¹H NMR spectrum of a substituted propanol shows a multiplet that is far more complex than predicted by the simple n+1 rule. What could be the cause?
This is a common observation, particularly with substituted propanols. The complexity often arises from a phenomenon known as diastereotopicity .
-
The Underlying Science: When a methylene group (-CH₂-) is adjacent to a chiral center, the two protons on that methylene group are no longer chemically equivalent. They are termed "diastereotopic protons."[1][2][3] Each of these protons will have a different chemical shift and, crucially, different coupling constants (J-values) to neighboring protons. This results in a more complex splitting pattern than a simple quartet or triplet. For instance, instead of a simple quartet, you might observe a "doublet of doublets" or even more complex patterns if there are multiple adjacent protons.[3]
-
Example: In a molecule like 1-phenyl-2-propanol, the two protons on the C1 carbon are diastereotopic because the C2 carbon is a stereocenter. Each of these C1 protons will couple differently to the single proton on C2, leading to a complex multiplet.
Q2: The peak corresponding to my hydroxyl (-OH) proton is a broad singlet and isn't showing any splitting. Why is this happening?
The appearance of the hydroxyl proton signal is highly dependent on the experimental conditions, particularly the solvent, concentration, and presence of acidic or basic impurities.
-
The Role of Proton Exchange: The broadness and lack of splitting are typically due to rapid chemical exchange of the hydroxyl proton with other labile protons in the sample, such as trace amounts of water or other alcohol molecules.[4][5][6][7] This exchange happens on a timescale faster than the NMR experiment can resolve the individual spin states, leading to an averaged, broad signal.[6][8] This phenomenon is often referred to as spin decoupling.[9]
-
Troubleshooting Tip: To confirm if a broad peak is indeed your -OH proton, you can perform a D₂O shake .[4][10] Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the spectrum. The hydroxyl proton will exchange with deuterium, and the -OH peak will disappear or significantly diminish.[7][10]
Q3: In my sample, the hydroxyl proton is showing splitting. What does this signify?
Observing splitting for an -OH proton is less common but highly informative. It indicates that the rate of proton exchange has been significantly slowed.
-
Conditions for Observing -OH Splitting: This typically occurs in very pure, dry samples and when using aprotic, hydrogen-bond accepting solvents like dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆.[4][11][12][13] These solvents form strong hydrogen bonds with the alcohol's hydroxyl group, which slows down the intermolecular proton exchange, allowing the coupling to adjacent C-H protons to be observed.[13]
Q4: The chemical shift of my peaks, especially the -OH and adjacent protons, seems to vary between experiments. What could be the reason?
Variability in chemical shifts, particularly for protons involved in hydrogen bonding, is often linked to changes in concentration, solvent, and temperature.[14][15][16]
-
Concentration and Solvent Effects: The extent of intermolecular hydrogen bonding is highly dependent on the concentration of the alcohol.[14][16] In more concentrated solutions, increased hydrogen bonding leads to a downfield shift (higher ppm) of the -OH proton signal.[8][14] Different solvents can also influence hydrogen bonding and thus the chemical shifts.[14]
-
Temperature Dependence: Temperature has a significant effect on both chemical shifts and molecular dynamics.[17] As temperature increases, hydrogen bonds can weaken or break, causing the -OH signal to shift upfield (lower ppm).[8][15] Temperature can also affect the rates of conformational changes, which can average out different coupling constants and simplify complex multiplets.[17][18]
Troubleshooting Guides
Guide 1: Deciphering Complex Multiplets Due to Diastereotopicity
If you suspect diastereotopicity is the cause of your complex splitting patterns, the following steps can help confirm this and elucidate the structure.
Step-by-Step Protocol: Variable Temperature (VT) NMR Experiment
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature.
-
Increase Temperature: Increase the sample temperature in increments of 10-20°C and acquire a spectrum at each temperature.
-
Observe Changes: As the temperature increases, the rate of rotation around single bonds often increases. This can lead to an averaging of the different magnetic environments of the diastereotopic protons, potentially simplifying the complex multiplet into a more recognizable pattern.[17]
-
Decrease Temperature: Conversely, decreasing the temperature can slow down bond rotation, sometimes resolving broad peaks into sharper, more defined multiplets, which can aid in measuring coupling constants.[11]
Visualization of Troubleshooting Logic
Caption: Decision workflow for investigating complex multiplets.
Guide 2: Resolving Enantiomers with Chiral Solvating Agents
If your substituted propanol is a racemic mixture, the NMR spectra of the two enantiomers will be identical in a standard achiral solvent. To distinguish them, a chiral environment is necessary.
-
Mechanism of Action: Chiral Solvating Agents (CSAs) are chiral molecules that form transient, non-covalent diastereomeric complexes with the enantiomers of your analyte.[19][20] These diastereomeric complexes have different magnetic environments, leading to separate signals for each enantiomer in the ¹H NMR spectrum.[19][21]
Experimental Protocol: Using a Chiral Solvating Agent
-
Sample Preparation: Prepare a solution of your racemic substituted propanol in a suitable deuterated solvent (e.g., CDCl₃, benzene-d₆).
-
Acquire Initial Spectrum: Obtain a standard ¹H NMR spectrum of your analyte.
-
Add CSA: Add a molar equivalent of a suitable CSA (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol) to the NMR tube.
-
Re-acquire Spectrum: After mixing, acquire another ¹H NMR spectrum.
-
Analysis: Compare the two spectra. If the CSA is effective, you will observe splitting of one or more of the signals, with each new peak corresponding to one of the enantiomers. The integration of these separated peaks can be used to determine the enantiomeric excess (ee).
Understanding Coupling Constants
The magnitude of the coupling constant, J, provides valuable structural information, particularly regarding the dihedral angle between coupled protons, as described by the Karplus equation .[22][23][24]
-
The Karplus Relationship: This equation relates the three-bond coupling constant (³JHH) to the dihedral angle (θ) between the two protons.[22][25] Generally, a larger dihedral angle (approaching 180°, anti-periplanar) results in a larger coupling constant, while a dihedral angle near 90° gives a very small coupling constant.[23]
Typical ³JHH Coupling Constants in Propanol Fragments
| Dihedral Angle (θ) | Conformation | Typical ³JHH (Hz) |
| ~60° | Gauche | 2 - 5 |
| ~180° | Anti | 10 - 16 |
Note: These values are approximate and can be influenced by substituent electronegativity and other geometric factors.[23]
By carefully analyzing the coupling constants within a complex multiplet, it is often possible to deduce the preferred conformation of the molecule in solution.
Advanced Troubleshooting: Decoupling Experiments
For very complex spectra where multiplets overlap, a homonuclear decoupling experiment can be a powerful tool to simplify the spectrum and identify which protons are coupled to each other.[26][27]
-
How it Works: In this experiment, a specific proton resonance is irradiated with a strong radiofrequency field. This effectively "decouples" it from its neighbors, causing the splitting in their signals to disappear.[5][27] For example, irradiating the proton at C2 of a propanol derivative would cause the multiplets for the protons at C1 and C3 to collapse into simpler patterns. This can help to unambiguously assign the connectivity within the molecule.
By systematically applying these troubleshooting techniques, researchers can unravel the complex NMR spectra of substituted propanols, leading to a deeper understanding of their structure, conformation, and stereochemistry.
References
- 1. Homotopic Enantiotopic Diastereotopic and Heterotopic - Chemistry Steps [chemistrysteps.com]
- 2. Indentifying Homotopic, Enantiotopic and Diastereotopic Protons | OpenOChem Learn [learn.openochem.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. NMR Spectroscopy [www2.chemistry.msu.edu]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. ethanol low high resolution H-1 proton nmr spectrum of ethanol analysis interpretation of chemical shifts ppm spin spin line splitting for ethyl alcohol doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. app.studyraid.com [app.studyraid.com]
- 9. aklectures.com [aklectures.com]
- 10. Troubleshooting [chem.rochester.edu]
- 11. 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. NMR Spectroscopy [www2.chemistry.msu.edu]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. reddit.com [reddit.com]
- 16. echemi.com [echemi.com]
- 17. youtube.com [youtube.com]
- 18. NMR studies on effects of temperature, pressure, and fluorination on structures and dynamics of alcohols in liquid and supercritical states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. fiveable.me [fiveable.me]
- 23. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 24. beilstein-journals.org [beilstein-journals.org]
- 25. youtube.com [youtube.com]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Nuclear magnetic resonance decoupling - Wikipedia [en.wikipedia.org]
Technical Support Center: Interpreting the Mass Spec Fragmentation of 2-Amino-3-(4-methoxyphenyl)propan-1-ol
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for the mass spectrometric analysis of 2-Amino-3-(4-methoxyphenyl)propan-1-ol. This document is designed for researchers, scientists, and drug development professionals to provide expert-driven insights, troubleshooting protocols, and a foundational understanding of the fragmentation behavior of this molecule. Our goal is to empower you to move beyond simple data collection to confident and accurate interpretation.
Section 1: Predicted Fragmentation Profile
Understanding the theoretical fragmentation of this compound is the first step in interpreting experimental data. The molecule's structure, featuring a primary amine, a primary alcohol, and a methoxybenzyl group, provides several predictable cleavage points under typical ionization conditions like Electrospray Ionization (ESI) or Electron Ionization (EI).
Molecular Formula: C₁₀H₁₅NO₂ Monoisotopic Mass: 181.11 Da
Under positive mode ESI, the molecule will readily protonate, primarily at the amine group, to form the molecular ion [M+H]⁺ at m/z 182.1 .
Key Predicted Fragments
The fragmentation of the [M+H]⁺ ion is dominated by characteristic losses related to its functional groups. The primary pathways involve alpha-cleavage adjacent to the amine and alcohol, as well as cleavage at the benzylic position.
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Neutral Loss | Proposed Fragmentation Pathway |
| 182.1 | [C₁₀H₁₆NO₂]⁺ | - | Protonated Molecular Ion [M+H]⁺ |
| 164.1 | [C₁₀H₁₄NO]⁺ | H₂O | Loss of water from the protonated alcohol. This is a very common pathway for alcohols.[1][2] |
| 151.1 | [C₉H₁₃NO]⁺ | CH₂O | Alpha-cleavage with loss of the hydroxymethyl group (CH₂OH). |
| 135.1 | [C₉H₁₃O]⁺ | NH₃ | Loss of ammonia from the protonated amine. |
| 121.1 | [C₈H₉O]⁺ | C₂H₆N | Benzylic cleavage, forming the stable p-methoxybenzyl cation. This is often a dominant peak for methoxybenzyl compounds.[3] |
| 61.1 | [C₂H₇NO]⁺ | C₈H₈O | Cleavage yielding the 2-amino-propan-1-ol fragment. |
Proposed Fragmentation Pathway Diagram
The following diagram illustrates the primary fragmentation routes originating from the protonated molecular ion.
References
Stability issues and proper storage conditions for 2-Amino-3-(4-methoxyphenyl)propan-1-ol.
Technical Support Center: 2-Amino-3-(4-methoxyphenyl)propan-1-ol
Guide Objective: This technical guide serves as a dedicated resource for researchers, scientists, and drug development professionals utilizing this compound. Its purpose is to provide expert advice on ensuring the chemical integrity of this compound through proper storage, handling, and troubleshooting of common stability-related issues.
Section 1: Core Concepts of Stability and Handling
This compound is an organic compound whose utility in research and synthesis is critically dependent on its purity. The presence of primary amine and primary alcohol functional groups, along with a methoxy-activated benzene ring, makes it susceptible to specific degradation pathways. Understanding these vulnerabilities is the first step toward preventative quality control. The compound is typically supplied as a white to yellow solid.
Recommended Storage and Handling Protocols
Proper storage is the most effective strategy for preserving the long-term stability of the compound. We recommend adhering to the following conditions, which are designed to mitigate the primary risks of oxidation, hydrolysis, and reaction with atmospheric components.
| Parameter | Recommended Condition | Scientific Rationale & Causality |
| Temperature | 2-8°C (Refrigerated) | While some suppliers indicate room temperature storage is acceptable for short periods, long-term storage at elevated temperatures can accelerate oxidative degradation and other unwanted side reactions. Refrigeration is a proven method for slowing these kinetic processes. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | The primary amine functional group is susceptible to slow oxidation by atmospheric oxygen and can react with carbon dioxide to form carbamate salts. Blanketing the compound with an inert gas displaces reactive atmospheric components, preserving its structure and purity. |
| Container | Tightly Sealed Amber Glass Vial | Amber glass is essential to protect the compound from light, which can catalyze the formation of free radicals and initiate oxidative degradation pathways.[1] A tight seal is crucial to prevent the ingress of moisture, as related aminopropanols can be hygroscopic[2], and to maintain the inert atmosphere. |
| Location | Cool, Dry, Well-Ventilated Area | Store away from incompatible materials, particularly strong oxidizing agents and acid chlorides, which can react vigorously with the amine and alcohol moieties.[3][4] A dedicated, controlled environment prevents accidental contamination or hazardous reactions. |
Experimental Protocol: Safe Handling Upon Receipt and Use
Adherence to a strict handling protocol is essential for both safety and maintaining compound purity.
-
Initial Inspection: Upon receipt, visually inspect the container for any signs of damage. The compound should be a white to light-yellow, free-flowing solid.
-
Work Environment: All handling of the solid should occur within a chemical fume hood to prevent inhalation of fine dust.[3][4]
-
Personal Protective Equipment (PPE): Wear standard PPE, including nitrile gloves, safety goggles, and a lab coat.[5][6]
-
Dispensing: Use clean, dry spatulas and glassware. Avoid creating dust.[5] When transferring the powder, do so carefully and away from drafts.
-
Resealing: After dispensing the required amount, flush the vial headspace with an inert gas (e.g., argon) before tightly resealing the cap. This re-establishes a protective atmosphere.
-
Cleaning: Clean any spills promptly using an inert absorbent material like vermiculite or sand and dispose of it as chemical waste.[5]
Section 2: Troubleshooting Guide for Stability Issues
This section addresses common issues encountered by users that may indicate compound degradation. The following troubleshooting workflow provides a logical sequence for diagnosing and responding to potential stability problems.
Caption: Troubleshooting workflow for suspected compound degradation.
Question & Answer Troubleshooting
Q1: My vial of this compound, which was once a white powder, now appears dark yellow and clumpy. What has happened?
A1: This is a classic sign of degradation. The color change from white to dark yellow or brown strongly suggests oxidation of the molecule. The clumping or gummy texture indicates the absorption of atmospheric moisture, which can also facilitate degradation. The compound's purity is compromised, and it should not be used for sensitive applications without further analysis.
Q2: I suspect my sample has degraded. How can I definitively confirm its purity before use?
A2: A simple analytical check is the most reliable method. We recommend the following tiered approach:
-
Melting Point Analysis: A pure compound has a sharp, defined melting point. Impurities will typically cause the melting point to become broad and depressed. Compare the experimentally determined melting point to the literature value.
-
Thin-Layer Chromatography (TLC): Spot your sample alongside a known pure standard (if available) on a TLC plate. The appearance of additional spots in your sample lane is a clear indication of impurities.
-
High-Performance Liquid Chromatography (HPLC): For a quantitative assessment, HPLC is the gold standard. A chromatogram of a degraded sample will show a decreased peak area for the parent compound and the emergence of new peaks corresponding to degradation products.
Q3: Can I still use a slightly yellowed sample?
A3: This depends entirely on the tolerance of your experiment. For non-critical applications like reagent screening, a minor impurity level might be acceptable. However, for applications requiring high precision, such as kinetic studies, standard curve generation, or in vivo experiments, using a degraded sample is strongly discouraged as it will introduce significant variability and potentially yield misleading results. The identity and potential bioactivity of the impurities are unknown.
Section 3: Frequently Asked Questions (FAQs)
-
What is the primary cause of degradation for this compound?
-
The primary degradation pathway is oxidation, particularly of the amine group and the electron-rich aromatic ring. This is often catalyzed by exposure to air (oxygen) and light.[1]
-
-
Is this compound hazardous?
-
What materials should I avoid using with this compound?
-
My compound arrived at room temperature, but you recommend refrigeration. Is it compromised?
-
No. The compound is generally stable enough for standard shipping durations at ambient temperature. The recommendation for refrigerated storage is for long-term preservation (weeks to months) to maximize its shelf life and ensure the highest possible purity when it is eventually used.
-
References
- 1. Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3-Aminopropanol | 156-87-6 [chemicalbook.com]
- 3. fishersci.ca [fishersci.ca]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.com [fishersci.com]
Technical Support Center: Enhancing the Efficiency of Aza-Baylis-Hillman Reactions for Amino Alcohol Synthesis
Welcome to the technical support center for the aza-Baylis-Hillman (aza-BH) reaction. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful carbon-carbon bond-forming reaction to synthesize highly functionalized amino alcohols. Here, we address common challenges and provide in-depth, field-proven insights to optimize your experimental outcomes.
The aza-Baylis-Hillman reaction is a versatile and atom-economical method for synthesizing α-methylene-β-amino compounds by reacting an imine with an activated alkene, catalyzed by a nucleophile like a tertiary amine or phosphine.[1][2][3] Despite its advantages, the reaction is often plagued by slow reaction rates and challenges in achieving high yields and stereoselectivity.[4][5] This guide provides a structured approach to troubleshooting and enhancing the efficiency of your aza-BH reactions.
I. Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding the aza-Baylis-Hillman reaction.
Q1: What are the fundamental components of an aza-Baylis-Hillman reaction?
A1: The reaction involves three key components:
-
An Imine: This acts as the electrophile. The electronic properties of the substituent on the imine nitrogen are critical; electron-withdrawing groups generally increase reactivity.[3]
-
An Activated Alkene: This is the Michael acceptor, typically an α,β-unsaturated ester, ketone, or nitrile.[6]
-
A Nucleophilic Catalyst: Tertiary amines (e.g., DABCO) and phosphines (e.g., triphenylphosphine) are the most common catalysts.[7][8]
Q2: Why is my aza-Baylis-Hillman reaction so slow?
A2: The slow reaction rate is a well-documented drawback of the Baylis-Hillman reaction and its aza variant.[5][9] The rate-determining step can vary depending on the specific reactants and conditions, but it is often the proton transfer step required to regenerate the catalyst.[2][5] The nucleophilicity of the catalyst, the electrophilicity of the imine, and the nature of the solvent all play crucial roles in the reaction kinetics.
Q3: Can this reaction be performed asymmetrically to yield chiral amino alcohols?
A3: Yes, significant progress has been made in asymmetric aza-Baylis-Hillman reactions.[1][4] This is typically achieved through the use of:
-
Chiral Lewis base catalysts.[7]
-
Chiral Brønsted acid co-catalysts.[10]
-
Chiral auxiliaries on the imine or alkene.[11]
-
Chiral solvents, including ionic liquids.[1]
II. Troubleshooting Guide
This section provides a detailed, question-and-answer-formatted guide to address specific experimental issues.
Problem 1: Extremely Slow or Stalled Reaction
Q: My aza-BH reaction has shown minimal conversion even after an extended period. What are the likely causes and how can I accelerate it?
A: A sluggish reaction is the most frequent complaint. The cause often lies in the stability of the zwitterionic intermediate and the kinetics of the proton transfer step.
Causality and Solutions:
-
Insufficient Catalyst Nucleophilicity: The initial Michael addition of the catalyst to the activated alkene is a crucial first step. If the catalyst is not sufficiently nucleophilic, the reaction will not initiate effectively.
-
Solution: While DABCO (1,4-diazabicyclo[2.2.2]octane) is a standard, consider more nucleophilic phosphines like triphenylphosphine (PPh₃), especially for less reactive substrates.[8] Be mindful that phosphines can be sensitive to air oxidation.
-
-
Slow Proton Transfer: The final, catalyst-regenerating elimination step is often rate-limiting. This step involves a proton transfer that can be kinetically slow.
-
Solution 1: Protic Additives: The addition of a Brønsted acid co-catalyst can significantly accelerate the reaction by facilitating proton transfer to the zwitterionic intermediate.[1][4] Phenols or benzoic acid derivatives are commonly used.[1]
-
Solution 2: Protic Solvents: While not always optimal for enantioselectivity, protic solvents like methanol or ethanol can also accelerate the reaction by acting as proton donors. However, this can also lead to side reactions.
-
-
Unfavorable Reaction Medium: The choice of solvent can dramatically impact reaction rates.
-
Mechanochemical Agitation: Recent studies have shown that ball-milling can dramatically reduce reaction times, often without the need for a solvent.[14]
Experimental Protocol: Acceleration with a Protic Additive
-
Setup: To a solution of your imine (1.0 equiv) and activated alkene (1.5-2.0 equiv) in an appropriate aprotic solvent (e.g., THF, CH₂Cl₂), add the nucleophilic catalyst (e.g., PPh₃, 10-20 mol%).
-
Additive Introduction: Introduce a protic co-catalyst, such as p-nitrophenol or benzoic acid (10-20 mol%).
-
Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Compare the reaction rate to a control reaction without the protic additive.
Problem 2: Low Yield of the Desired Amino Alcohol Precursor
Q: My reaction works, but the yield of the aza-BH adduct is consistently low. What side reactions could be occurring and how can I suppress them?
A: Low yields often stem from competing side reactions or catalyst deactivation.
Causality and Solutions:
-
Dimerization/Oligomerization of the Activated Alkene: Highly reactive Michael acceptors, like methyl vinyl ketone (MVK), can self-polymerize or undergo Michael addition with another molecule of the alkene.[7]
-
Solution: Employ a slow addition strategy for the activated alkene using a syringe pump. This maintains a low instantaneous concentration of the alkene, favoring the desired reaction with the imine.[5]
-
-
Retro-Baylis-Hillman Reaction: The aza-BH reaction can be reversible, especially in the presence of acid and the nucleophilic catalyst.[1] This can lead to racemization if you are targeting a specific enantiomer.
-
Solution: Carefully select the protic additive and its stoichiometry. A milder Brønsted acid might be preferable. Once the reaction is complete, promptly quench and purify the product to prevent decomposition.
-
-
Hydrolysis of the Imine: If water is present in the reaction medium, the imine can hydrolyze back to the corresponding aldehyde and amine, which can then engage in other side reactions.
-
Solution: Ensure all reagents and solvents are anhydrous. The use of molecular sieves (e.g., 4Å MS) can be beneficial, particularly in reactions requiring long stirring times.[2]
-
Data-Driven Optimization of Reaction Conditions
| Parameter | Condition A (Low Yield) | Condition B (Optimized) | Rationale |
| Alkene Addition | All at once | Slow addition over 4h | Minimizes alkene self-polymerization.[5] |
| Solvent | Methanol | Anhydrous THF | Reduces potential for imine hydrolysis. |
| Additive | Acetic Acid (20 mol%) | p-Nitrophenol (15 mol%) | A milder Brønsted acid may reduce side reactions.[15] |
| Atmosphere | Air | Inert (N₂ or Ar) | Protects phosphine catalysts from oxidation. |
Problem 3: Poor Enantioselectivity in Asymmetric Synthesis
Q: I'm using a chiral catalyst, but the enantiomeric excess (ee) of my product is poor. How can I improve the stereochemical control?
A: Achieving high enantioselectivity requires careful tuning of the catalyst, solvent, and temperature to maximize the energy difference between the diastereomeric transition states.
Causality and Solutions:
-
Insufficient Catalyst-Substrate Interaction: The chiral environment provided by the catalyst may not be effectively discriminating between the two prochiral faces of the imine.
-
Solution 1: Bifunctional Catalysts: Employ catalysts that can engage in multiple non-covalent interactions with the substrates. For example, chiral phosphines bearing a Brønsted acid moiety (like a phenol) can act as both a Lewis base and a hydrogen bond donor, creating a more rigid and ordered transition state.[2][7]
-
Solution 2: Lewis Acid Co-catalysis: The addition of a chiral or achiral Lewis acid can coordinate to the imine, enhancing its electrophilicity and potentially creating a more organized chiral environment in conjunction with the nucleophilic catalyst.[7]
-
-
Solvent Effects: The polarity and coordinating ability of the solvent can interfere with the subtle interactions required for high enantioselectivity.
-
Solution: Non-polar solvents often provide higher enantioselectivity as they are less likely to disrupt key hydrogen bonding interactions between the catalyst and substrates.[12] A solvent screen is highly recommended (e.g., toluene, cyclopentyl methyl ether, CH₂Cl₂).
-
-
Temperature: Higher reaction temperatures can overcome the activation energy barrier for both diastereomeric pathways, leading to lower enantioselectivity.
Catalyst Selection for Asymmetric Aza-BH Reactions
| Catalyst Type | Example | Key Feature | Typical ee Range |
| Chiral Tertiary Amines | Quinuclidine-based catalysts | Rigid bicyclic structure | 49-74%[2] |
| Chiral Phosphines | BINOL-derived phosphines | Bifunctional (Lewis base + Brønsted acid) | 70-95%[16] |
| Proline Co-catalysis | (S)-Proline with DABCO | Forms an intermediate enamine | 82-99%[7] |
| Chiral Ionic Liquids | Malic acid-derived IL | Acts as a chiral solvent | 71-84%[1] |
III. Visualizing the Process
To better understand the reaction and troubleshooting logic, the following diagrams are provided.
The Aza-Baylis-Hillman Catalytic Cycle
Caption: Generalized catalytic cycle of the aza-Baylis-Hillman reaction.
Troubleshooting Workflow for Low Yield
Caption: Decision tree for troubleshooting low yields in aza-BH reactions.
IV. References
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
References
- 1. Aza-Baylis–Hillman reaction - Wikipedia [en.wikipedia.org]
- 2. Enantioselective aza-Baylis-Hillman Reaction [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Enantioselective, Organocatalytic Morita-Baylis-Hillman and Aza-Morita-Baylis-Hillman Reactions: Stereochemical Issues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Baylis–Hillman reaction - Wikipedia [en.wikipedia.org]
- 8. Baylis-Hillman Reaction [organic-chemistry.org]
- 9. The Morita-Baylis-Hillman Reaction: Insights into Asymmetry and Reaction Mechanisms by Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Asymmetric Morita-Baylis-Hillman Reactions Catalyzed by Chiral Brønsted Acids [organic-chemistry.org]
- 11. youtube.com [youtube.com]
- 12. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 13. Organocatalytic Tandem Three-Component Reaction of Imine, Alkyl Vinyl Ketone, and Imide via aza-Baylis-Hillman Reaction [organic-chemistry.org]
- 14. Expedient Organocatalytic Aza-Morita–Baylis–Hillman Reaction through Ball-Milling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
Preventing side reactions in the reduction of nitro alcohols to amino alcohols.
Welcome to the technical support center for the synthesis of amino alcohols via the reduction of nitro alcohols. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial transformation. Here, we will address common challenges, provide in-depth troubleshooting strategies, and answer frequently asked questions to help you achieve high yields and purity in your reactions.
Introduction: The Challenge of Selectivity
The reduction of a nitro group to a primary amine in the presence of a hydroxyl group is a common yet challenging task in organic synthesis. The desired product, an amino alcohol, is a valuable building block in the pharmaceutical industry. However, the presence of both reducible (nitro) and potentially reactive (alcohol) functional groups in the same molecule can lead to a variety of side reactions, complicating the synthesis and purification processes. This guide provides expert insights and field-proven protocols to help you mitigate these challenges.
Troubleshooting Guide: Navigating Common Side Reactions
This section addresses specific experimental issues in a question-and-answer format, providing explanations for the underlying chemistry and actionable solutions.
Problem 1: Over-reduction and Formation of Undesired Intermediates
Q: My reaction is yielding significant amounts of hydroxylamine or even azo compounds, instead of the desired amino alcohol. What is causing this and how can I prevent it?
A: The reduction of a nitro group to an amine proceeds through several intermediates, including nitroso and hydroxylamine species.[1][2] Incomplete reduction can lead to the accumulation of these intermediates. Conversely, certain reaction conditions can promote the formation of dimeric species like azo compounds, especially when using strong reducing agents like lithium aluminum hydride (LiAlH4) with aromatic nitro compounds.[3][4]
Causality and Mitigation Strategies:
-
Incomplete Reaction: The most straightforward cause is an incomplete reaction. Ensure sufficient reaction time and an adequate amount of the reducing agent. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial.
-
Choice of Reducing Agent: For aliphatic nitro compounds, LiAlH4 is effective for complete reduction to the amine.[3] However, for aromatic nitro alcohols, it's often too reactive and can lead to azo compound formation.[3] Catalytic hydrogenation (e.g., H2/Pd/C, H2/Raney Nickel) is generally a more reliable method for achieving the desired amine.[3][5]
-
Reaction Conditions: The pH of the reaction medium can significantly influence the product distribution.[6][7] For instance, in some metal-catalyzed reductions, low pH (acidic conditions) favors the formation of the amine, while higher pH can lead to other products.[7] For catalytic hydrogenation, neutral conditions are often advantageous.[8]
Problem 2: Unwanted Reactions of the Alcohol Group
Q: I am observing side products that suggest my alcohol group is reacting. How can I protect the hydroxyl group during the reduction?
A: The hydroxyl group can undergo side reactions, especially under harsh conditions. For instance, in acidic media, it can be protonated and eliminated, leading to dehydration, particularly in β-nitro alcohols which are products of the Henry reaction.[9] While many selective reduction methods for nitro groups exist, protecting the alcohol may be necessary in certain cases.
Protecting Group Strategies:
The choice of protecting group is critical and depends on the stability of your molecule and the conditions of the nitro reduction.
| Protecting Group | Introduction Reagent | Deprotection Condition | Stability Notes |
| Silyl Ethers (e.g., TBDMS) | TBDMS-Cl, Imidazole | Fluoride source (e.g., TBAF) | Stable to many reducing agents, but can be cleaved by strong acids.[10][11] |
| Benzyl Ether (Bn) | Benzyl bromide, NaH | Catalytic Hydrogenation (H2, Pd/C) | Caution: This group is cleaved under the same conditions as nitro group reduction.[12] |
| p-Methoxybenzyl (PMB) Ether | PMB-Cl, NaH | Oxidative cleavage (e.g., DDQ) | More stable than benzyl ethers to some conditions.[12] |
| Tetrahydropyranyl (THP) Ether | Dihydropyran, acid catalyst | Mild aqueous acid | Stable to many reducing agents and basic conditions.[10][12] |
Problem 3: Polymerization of the Starting Material or Product
Q: My reaction mixture is becoming viscous and I'm getting a low yield of the desired product, possibly due to polymerization. What could be the cause?
A: Polymerization can occur, especially with nitro alcohols that can undergo condensation reactions.[13] For instance, the product amino alcohol can react with the starting nitro alcohol, or self-condense under certain conditions. This is particularly a risk with β-nitro alcohols, which are products of the nitroaldol (Henry) reaction, as they can undergo a retro-Henry reaction or dehydration.[9][14]
Mitigation Strategies:
-
Control Temperature: Higher temperatures can promote side reactions, including polymerization. Running the reaction at a lower temperature may help.
-
pH Control: Both acidic and basic conditions can catalyze condensation reactions. Maintaining a neutral pH, where possible, can minimize this side reaction.[8]
-
Choice of Reagents: Some reagents may be more prone to inducing polymerization. For example, very strong bases used in situ could promote side reactions.
-
Dilution: Running the reaction at a lower concentration can reduce the likelihood of intermolecular reactions that lead to polymerization.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for the chemoselective reduction of a nitro group in a nitro alcohol?
A1: Catalytic transfer hydrogenation is often a preferred method due to its mild conditions and high chemoselectivity.[15] This technique uses a catalyst like Palladium on carbon (Pd/C) and a hydrogen donor such as ammonium formate or hydrazine.[15][16] It effectively reduces the nitro group while preserving many other functional groups, including alcohols. Standard catalytic hydrogenation with H2 gas over Pd/C or Raney Nickel is also very effective.[3][5]
Q2: Can I use metal/acid combinations like Fe/HCl or SnCl2 for reducing nitro alcohols?
A2: Yes, these are classic and robust methods for nitro group reduction.[5][8] Tin(II) chloride (SnCl2) is known for its mildness and can be used in the presence of other reducible groups.[3] Iron in acidic media is also a common choice.[17] However, the acidic conditions could potentially cause dehydration of the alcohol, especially if it's a β-nitro alcohol.[9] Careful monitoring and optimization of the reaction conditions are necessary.
Q3: How do I monitor the progress of my reaction?
A3: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction. You should see the disappearance of the starting nitro alcohol spot and the appearance of the more polar amino alcohol product spot. It's advisable to run a co-spot (a lane with both the starting material and the reaction mixture) to accurately track the conversion.
Q4: What is the best work-up and purification procedure for my amino alcohol?
A4: After the reaction is complete, the work-up typically involves filtering off the catalyst (for heterogeneous catalysis) and then performing an extraction. Since the product is an amino alcohol, it may have some water solubility. Extraction with a suitable organic solvent like ethyl acetate or dichloromethane is common.[18] The pH of the aqueous layer may need to be adjusted to ensure the amine is in its free base form for efficient extraction. Purification is often achieved by column chromatography on silica gel.[18] The amino alcohol is more polar than the starting nitro alcohol and will have a lower Rf value on TLC.[18]
Q5: Are there any metal-free methods for this reduction?
A5: Yes, metal-free methods are gaining interest to avoid metal contamination. One such method involves using tetrahydroxydiboron with 4,4′-bipyridine as an organocatalyst, which can chemoselectively reduce aromatic nitro compounds at room temperature.[19] Another approach uses sodium iodide and triphenylphosphine under photoredox conditions.[16] These methods can tolerate a range of sensitive functional groups.
References
- 1. Studying the Mechanisms of Nitro Compounds Reduction (A-Review) – Oriental Journal of Chemistry [orientjchem.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 4. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Henry reaction - Wikipedia [en.wikipedia.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. labs.utsouthwestern.edu [labs.utsouthwestern.edu]
- 12. uwindsor.ca [uwindsor.ca]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Preparation of amines: Reduction of nitro compounds [unacademy.com]
- 18. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 19. Amine synthesis by nitro compound reduction [organic-chemistry.org]
Scaling up the synthesis of 2-Amino-3-(4-methoxyphenyl)propan-1-ol for preclinical studies.
<
Welcome to the technical support center for the synthesis of 2-Amino-3-(4-methoxyphenyl)propan-1-ol. This guide is designed for researchers, scientists, and drug development professionals engaged in scaling up this valuable chiral amino alcohol for preclinical studies. Chiral amino alcohols are critical building blocks in medicinal chemistry, and their stereochemistry is often paramount for biological activity.[1] This document provides a recommended synthetic workflow, detailed protocols, and a robust troubleshooting section to address challenges encountered during scale-up.
Recommended Synthetic Pathway
The most reliable and scalable approach for synthesizing this compound begins with the commercially available and enantiomerically pure N-Boc-L-p-methoxyphenylalanine. This strategy leverages the inherent chirality of the amino acid starting material.[1] The synthesis involves two primary steps: the reduction of the carboxylic acid to a primary alcohol, followed by the deprotection of the N-Boc group.
Caption: Recommended two-step synthesis of the target amino alcohol.
Frequently Asked Questions (FAQs)
Q1: Why is N-Boc-L-p-methoxyphenylalanine the recommended starting material?
A1: Starting with N-Boc-L-p-methoxyphenylalanine is advantageous for several reasons. The L-configuration provides the desired stereochemistry from the outset, avoiding a costly and complex chiral resolution step later in the synthesis.[2] The Boc (tert-butyloxycarbonyl) group is a robust protecting group that is stable to the reducing conditions used in the first step but can be removed under mild acidic conditions that typically do not affect the final product's structure or stereochemical integrity.[3][4]
Q2: What reducing agent is best for the carboxylic acid reduction on a larger scale?
A2: For the selective reduction of a carboxylic acid in the presence of a Boc-protecting group, Borane-tetrahydrofuran complex (BH3·THF) is the reagent of choice.[5][6][7] Unlike stronger reducing agents like Lithium Aluminum Hydride (LAH), borane does not readily reduce esters or amides and is less reactive towards the carbamate linkage of the Boc group.[8] It reacts faster with carboxylic acids than other carbonyls, offering excellent chemoselectivity, which is crucial for complex molecules.[5] Furthermore, handling BH3·THF is significantly safer on a large scale compared to the pyrophoric LAH or highly toxic diborane gas.[5]
Q3: What are the expected yields for this synthetic sequence?
A3: For the reduction step, yields typically range from 85-95%. The deprotection step is generally very high-yielding, often quantitative (>98%). The overall yield for the two-step sequence is expected to be in the range of 83-93%. These yields are contingent on careful control of reaction conditions and effective purification.
Q4: Are there any specific safety precautions for this scale-up?
A4: Yes. The reduction step using BH3·THF should be performed under an inert atmosphere (e.g., nitrogen or argon) as borane can react with atmospheric moisture. The reaction is exothermic, and the addition of the borane solution should be controlled to maintain the reaction temperature, especially on a larger scale. The acidic deprotection step generates tert-butyl cation, which can lead to the formation of isobutylene gas; therefore, adequate ventilation is essential.[4] Always consult the Safety Data Sheet (SDS) for all reagents and use appropriate personal protective equipment (PPE).
Detailed Step-by-Step Protocol
Part 1: Synthesis of N-Boc-2-amino-3-(4-methoxyphenyl)propan-1-ol
This protocol is based on a 100 g scale of the starting material.
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
| N-Boc-L-p-methoxyphenylalanine | 295.34 | 100.0 g | 0.338 | 1.0 |
| Borane-THF complex (1M) | - | 676 mL | 0.676 | 2.0 |
| Tetrahydrofuran (THF), anhydrous | 72.11 | 1000 mL | - | - |
| Methanol (MeOH) | 32.04 | ~200 mL | - | - |
| Ethyl Acetate (EtOAc) | 88.11 | ~1500 mL | - | - |
| 1 M HCl (aqueous) | 36.46 | ~500 mL | - | - |
| Saturated NaHCO₃ (aqueous) | 84.01 | ~500 mL | - | - |
| Brine | - | ~500 mL | - | - |
Procedure:
-
Setup: To a 3 L, three-neck, round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, add N-Boc-L-p-methoxyphenylalanine (100.0 g, 0.338 mol).
-
Dissolution: Add anhydrous THF (1000 mL) and stir until all solids have dissolved.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Slowly add the 1 M solution of Borane-THF complex (676 mL, 0.676 mol) dropwise via an addition funnel over 1.5 - 2 hours. Causality: A slow addition rate is critical to control the exotherm and prevent side reactions.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 12-16 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.
-
Quenching: Cool the reaction mixture back to 0 °C. Slowly and carefully add methanol (~200 mL) to quench the excess borane. Note: This will cause vigorous hydrogen gas evolution.
-
Workup:
-
Concentrate the mixture under reduced pressure to remove most of the THF and methanol.
-
Redissolve the residue in Ethyl Acetate (1000 mL).
-
Wash the organic layer sequentially with 1 M HCl (2 x 250 mL), saturated NaHCO₃ solution (2 x 250 mL), and brine (1 x 500 mL).[1] Causality: The acid wash removes any borate salts, while the bicarbonate wash neutralizes any remaining acid.
-
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product as a white solid or viscous oil.
-
Purification: The product is often of sufficient purity for the next step. If required, purify by flash column chromatography on silica gel.
Part 2: Synthesis of this compound
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
| N-Boc-protected alcohol | 281.36 | 90.0 g | 0.320 | 1.0 |
| 4 M HCl in 1,4-Dioxane | - | 400 mL | 1.60 | 5.0 |
| Diethyl Ether (Et₂O) | 74.12 | ~2000 mL | - | - |
Procedure:
-
Setup: To a 2 L round-bottom flask, add the N-Boc-protected alcohol (90.0 g, 0.320 mol).
-
Reagent Addition: Add the 4 M HCl in 1,4-Dioxane solution (400 mL, 1.60 mol) at room temperature. Causality: Using a pre-made solution of HCl in an organic solvent prevents the introduction of water, which can complicate product isolation. An excess of acid ensures complete deprotection.[3][9]
-
Reaction: Stir the solution at room temperature for 2-4 hours. Gas evolution (isobutylene) will be observed.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.
-
Isolation:
-
Concentrate the reaction mixture under reduced pressure.
-
Add diethyl ether (~500 mL) to the residue. A white precipitate (the hydrochloride salt of the product) will form.
-
Stir the slurry for 30 minutes, then collect the solid by filtration.
-
Wash the solid with fresh diethyl ether (2 x 250 mL) to remove any non-polar impurities.
-
-
Purification: The hydrochloride salt is typically of high purity. To obtain the free amine, the salt can be dissolved in water, basified with NaOH or Na₂CO₃ to pH > 10, and extracted with an organic solvent like dichloromethane or ethyl acetate.
Troubleshooting Guide
This section addresses specific issues that may arise during the scale-up process.
Caption: Decision tree for troubleshooting an incomplete reduction reaction.
Q: The reduction of the carboxylic acid is sluggish or incomplete. What are the likely causes and solutions?
A:
-
Probable Cause 1: Insufficient Reducing Agent. The stoichiometry of the reaction requires at least 1.5 equivalents of borane, as the first half-equivalent is consumed in an acid-base reaction with the carboxylic acid proton.[8] On a larger scale, minor impurities or slight inaccuracies in measurement can lead to a deficit.
-
Solution: Increase the amount of BH3·THF to 2.0-2.2 equivalents. This ensures a sufficient excess to drive the reaction to completion.
-
-
Probable Cause 2: Deactivated Borane Reagent. Borane-THF complex can degrade upon exposure to air and moisture over time, leading to a lower effective concentration.
-
Solution: Use a fresh, sealed bottle of the reagent from a reputable supplier. If the reagent is old, its molarity should be confirmed by titration before use.
-
-
Probable Cause 3: Presence of Water. Water reacts rapidly with borane, consuming the reagent before it can reduce the carboxylic acid.
-
Solution: Ensure all glassware is thoroughly dried (flame-dried or oven-dried) before use. Use high-quality anhydrous THF as the solvent.
-
Q: During the Boc-deprotection, the product precipitates as a sticky oil instead of a crystalline solid. How can I improve the isolation?
A:
-
Probable Cause: Impurities or Residual Solvent. The presence of impurities from the previous step or residual dioxane/THF can act as an anti-solvent, preventing crystallization and causing the product to "oil out."
-
Solution 1 (Improved Trituration): After concentrating the reaction mixture, add a smaller amount of diethyl ether initially and scratch the flask with a glass rod to induce crystallization. Once seeding is observed, add the remaining ether slowly while stirring.
-
Solution 2 (Solvent Swap): After concentrating the reaction, dissolve the residue in a minimal amount of a different solvent like isopropanol (IPA) and then add diethyl ether or methyl tert-butyl ether (MTBE) as the anti-solvent to precipitate the HCl salt. This can often lead to a more crystalline and easily filterable solid.
-
Q: My final product (free amine) shows low purity by HPLC after basic workup and extraction. What happened?
A:
-
Probable Cause 1: Emulsion Formation during Extraction. Amino alcohols can act as surfactants, leading to the formation of stable emulsions during the basic workup, trapping impurities in the organic layer.
-
Solution: During the extraction, add a small amount of brine to the separatory funnel. This increases the ionic strength of the aqueous phase and helps to break the emulsion. Perform the extraction with gentle inversions rather than vigorous shaking.
-
-
Probable Cause 2: Incomplete Extraction. this compound has some water solubility, especially at neutral or slightly basic pH.
-
Solution: Ensure the aqueous phase is sufficiently basic (pH 11-12) to fully deprotonate the ammonium salt and minimize its water solubility. Increase the number of extractions with your organic solvent (e.g., from 2 extractions to 4-5 extractions with smaller volumes).
-
Analytical & Quality Control
The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques.
| Compound | Technique | Expected Results |
| N-Boc-protected alcohol | ¹H NMR (CDCl₃) | Peaks corresponding to Boc group (~1.4 ppm, 9H), aromatic protons (~6.8-7.2 ppm, 4H), methoxy group (~3.8 ppm, 3H), and aliphatic protons. |
| LC-MS | Correct mass-to-charge ratio for [M+H]⁺ or [M+Na]⁺. | |
| Final Product (HCl Salt) | ¹H NMR (D₂O or DMSO-d₆) | Disappearance of the Boc peak. Characteristic shifts for aromatic, methoxy, and aliphatic protons. |
| HPLC | Purity assessment, typically >98% for preclinical use. | |
| Chiral HPLC | Confirmation of enantiomeric excess (e.e.), typically >99%.[10] |
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. benchchem.com [benchchem.com]
- 5. Khan Academy [khanacademy.org]
- 6. Reduction of Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Reduction of Carboxylic Acids and Their Derivatives - Chemistry Steps [chemistrysteps.com]
- 9. researchgate.net [researchgate.net]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Validation & Comparative
A Comparative Guide to the Synthetic Routes of 2-Amino-3-(4-methoxyphenyl)propan-1-ol
This guide provides an in-depth comparison of various synthetic strategies for the preparation of 2-Amino-3-(4-methoxyphenyl)propan-1-ol, a valuable chiral building block in the development of pharmaceuticals. The objective of this document is to offer researchers, scientists, and drug development professionals a comprehensive analysis of the prevailing synthetic methodologies, supported by experimental data and expert insights into the practical considerations of each route.
Introduction
This compound and its enantiomers are crucial intermediates in the synthesis of a range of biologically active molecules. The presence of a primary amine, a hydroxyl group, and a chiral center makes this scaffold particularly attractive for the construction of complex molecular architectures. The efficiency, stereoselectivity, and scalability of the synthetic route to this intermediate are therefore of paramount importance in the drug development pipeline. This guide will explore and compare two primary synthetic strategies: a chiral pool approach starting from O-methyl-L-tyrosine and a catalytic asymmetric synthesis involving the hydrogenation of a prochiral α-amino ketone.
Route 1: Chiral Pool Synthesis from O-methyl-L-tyrosine
This classical approach leverages the readily available and enantiopure starting material, L-tyrosine, to transfer its inherent chirality to the target molecule. The synthesis involves the protection of the phenol group, esterification of the carboxylic acid, and subsequent reduction of the ester to the primary alcohol.
Underlying Principles and Experimental Choices
The key advantage of this route is the reliable control of stereochemistry, which is derived from the natural amino acid starting material. The O-methylation of the phenolic hydroxyl group is a critical initial step to prevent side reactions during the reduction phase. The choice of reducing agent for the ester is crucial; Lithium aluminum hydride (LiAlH₄) is a powerful and effective reagent for this transformation, capable of reducing the ester to the corresponding primary alcohol in high yield.[1]
Experimental Protocol
Step 1: Synthesis of O-methyl-L-tyrosine
N-Benzyloxycarbonyl-O-methyl-L-tyrosine is dissolved in ethanol, and this solution is added to a suspension of 10% palladium on charcoal in cyclohexene. The reaction mixture is heated at reflux for 1 hour. After cooling, the catalyst is filtered off, and the solvent is evaporated to yield O-methyl-L-tyrosine.[2]
Step 2: Synthesis of O-methyl-L-tyrosine methyl ester
A solution of O-methyl-L-tyrosine in methanol is cooled to 0°C, and thionyl chloride is added dropwise. The reaction is stirred and then heated at reflux for 2 hours. After cooling and solvent evaporation, the crude product is worked up with saturated aqueous sodium hydrogen carbonate and ethyl acetate to yield O-methyl-L-tyrosine methyl ester.[3]
Step 3: Reduction to (S)-2-Amino-3-(4-methoxyphenyl)propan-1-ol
In a dry, inert atmosphere, a suspension of lithium aluminum hydride in dry tetrahydrofuran (THF) is prepared. The O-methyl-L-tyrosine methyl ester, dissolved in THF, is added slowly to the cooled suspension. The reaction mixture is then refluxed for several hours. After cooling, the reaction is carefully quenched by the sequential addition of water and aqueous sodium hydroxide. The resulting solids are filtered off, and the organic layer is dried and concentrated to afford the target amino alcohol.
Caption: Chiral pool synthesis from O-methyl-L-tyrosine.
Route 2: Catalytic Asymmetric Hydrogenation of a Prochiral α-Amino Ketone
This modern approach relies on the use of a chiral catalyst to induce enantioselectivity in the reduction of a prochiral α-amino ketone precursor. This method offers the potential for high efficiency and atom economy.
Underlying Principles and Experimental Choices
The success of this route hinges on the selection of an appropriate chiral catalyst and reaction conditions to achieve high enantiomeric excess (e.e.). Ruthenium, rhodium, and iridium complexes with chiral phosphine ligands are commonly employed for the asymmetric hydrogenation of ketones.[4] The synthesis of the α-amino ketone precursor, 2-amino-1-(4-methoxyphenyl)propan-1-one, is a critical prerequisite. This can be achieved through various methods, including the Friedel-Crafts reaction of protected amino acids.
Experimental Protocol
Step 1: Synthesis of 2-Amino-1-(4-methoxyphenyl)propan-1-one hydrochloride
The synthesis of the α-amino ketone precursor is a key step. One potential route involves the Friedel-Crafts acylation of anisole with an N-protected alanine derivative, followed by deprotection.
Step 2: Asymmetric Hydrogenation
The 2-amino-1-(4-methoxyphenyl)propan-1-one hydrochloride is dissolved in a suitable solvent, such as methanol or isopropanol, and a chiral transition metal catalyst (e.g., a Ru-BINAP complex) is added. The mixture is then subjected to hydrogen pressure at a controlled temperature until the reaction is complete. The catalyst is removed by filtration, and the product is isolated after solvent evaporation and purification.
Caption: Catalytic asymmetric hydrogenation of a prochiral α-amino ketone.
Alternative Route: Reductive Amination
Reductive amination offers a convergent approach to the synthesis of this compound. This method involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent.[5]
Conceptual Approach
A plausible reductive amination strategy would involve the reaction of 1-(4-methoxyphenyl)propan-2-one with a source of ammonia, followed by reduction. The choice of reducing agent is critical to the success of this one-pot reaction, with reagents like sodium cyanoborohydride or sodium triacetoxyborohydride often being employed due to their selectivity for the imine intermediate over the ketone starting material.[6][7]
Comparison of Synthetic Routes
| Feature | Route 1: Chiral Pool (from O-methyl-L-tyrosine) | Route 2: Asymmetric Hydrogenation | Route 3: Reductive Amination (Conceptual) |
| Starting Materials | O-methyl-L-tyrosine (derived from L-tyrosine) | 2-Amino-1-(4-methoxyphenyl)propan-1-one | 1-(4-methoxyphenyl)propan-2-one, Ammonia |
| Stereocontrol | Inherent from chiral starting material | Catalyst-controlled | Requires chiral auxiliary or catalyst for stereoselectivity |
| Key Transformation | Reduction of a carboxylic acid ester | Asymmetric hydrogenation of a ketone | Reductive amination of a ketone |
| Reagents & Conditions | LiAlH₄, THF, reflux | H₂, chiral transition metal catalyst (e.g., Ru, Rh, Ir) | NaBH₃CN or NaBH(OAc)₃, mild conditions |
| Potential Yield | Generally good to high | Often excellent | Variable, can be high |
| Enantioselectivity | High (dependent on starting material purity) | Potentially very high (>99% e.e.) | Dependent on the chosen asymmetric method |
| Scalability | Can be challenging due to the use of LiAlH₄ | Generally good, amenable to industrial processes | Generally good, often used in industrial settings |
| Advantages | Reliable stereochemistry, well-established chemistry | High efficiency, atom economy, high enantioselectivity | Convergent, often one-pot, readily available starting materials |
| Disadvantages | Use of hazardous reagents (LiAlH₄), multiple steps | Cost of chiral catalyst, synthesis of ketone precursor | Potential for over-alkylation, may require optimization for primary amine synthesis |
Conclusion
Both the chiral pool synthesis from O-methyl-L-tyrosine and the catalytic asymmetric hydrogenation of the corresponding α-amino ketone represent viable and effective strategies for the preparation of this compound.
The chiral pool approach is a robust and reliable method that guarantees high enantiopurity, making it an excellent choice for laboratory-scale synthesis where the cost and availability of the starting amino acid are not prohibitive. However, the use of stoichiometric amounts of a hazardous reducing agent like lithium aluminum hydride may present challenges for large-scale industrial production.
The catalytic asymmetric hydrogenation route embodies a more modern and elegant approach. Its potential for high yields, exceptional enantioselectivity, and the use of catalytic quantities of the chiral inductor make it highly attractive for industrial applications. The primary challenges lie in the initial investment in the chiral catalyst and the development of an efficient synthesis for the α-amino ketone precursor.
The reductive amination pathway, while conceptually straightforward and convergent, would require significant development to achieve high yields of the primary amine without the formation of secondary amine byproducts, and to control the stereochemistry effectively.
Ultimately, the choice of synthetic route will depend on the specific requirements of the project, including the desired scale of production, cost considerations, and the available expertise and equipment. For process development and large-scale manufacturing, the catalytic asymmetric hydrogenation route is likely the more sustainable and economically favorable option.
References
A Comparative Guide to the Structure-Activity Relationship of 2-Amino-3-(4-methoxyphenyl)propan-1-ol Analogs as Monoamine Oxidase Inhibitors
This guide provides an in-depth analysis of the structure-activity relationships (SAR) for analogs of 2-Amino-3-(4-methoxyphenyl)propan-1-ol, with a primary focus on their activity as inhibitors of monoamine oxidase (MAO). The following sections will explore the rationale behind targeting MAO, a comparative analysis of structurally related compounds, and the influence of specific chemical modifications on inhibitory potency and selectivity. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.
Introduction: The Promise of Phenylpropanolamine Scaffolds in Neuropharmacology
The 2-amino-3-phenylpropan-1-ol scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous physiologically active compounds. The parent compound, phenylpropanolamine, is known to exhibit sympathomimetic properties and has been shown to be a competitive and reversible inhibitor of both monoamine oxidase-A (MAO-A) and monoamine oxidase-B (MAO-B)[1]. MAO enzymes are critical regulators of neurotransmitter levels in the central nervous system, and their inhibition is a well-established therapeutic strategy for the treatment of depression and neurodegenerative disorders such as Parkinson's disease[2][3].
The specific focus of this guide, the this compound core, introduces a key methoxy substituent on the phenyl ring. This modification is of particular interest as substitutions on the aromatic ring of related phenylallylamine structures have been shown to significantly influence selectivity towards MAO-A or MAO-B. Notably, a 4-methoxy group on the phenyl ring of (E)-2-phenyl-3-fluoroallylamine resulted in highly selective MAO-B inhibitors[1]. This precedent suggests that analogs of this compound are promising candidates for the development of selective MAO-B inhibitors.
Core Structure-Activity Relationships: A Comparative Analysis
While direct and extensive SAR studies on a series of this compound analogs are not abundantly available in the public domain, we can extrapolate key SAR principles from closely related structures, particularly other phenylpropanolamine and phenethylamine derivatives. The following discussion will focus on the impact of modifications at three key positions: the phenyl ring, the propanol backbone, and the amino group.
Phenyl Ring Substituents
The nature and position of substituents on the phenyl ring are critical determinants of both the potency and selectivity of MAO inhibition.
-
Methoxy Group: As previously mentioned, the presence of a methoxy group at the 4-position of the phenyl ring in related compounds strongly directs selectivity towards MAO-B[1]. This is likely due to the electronic and steric properties of the methoxy group favorably interacting with the active site of MAO-B.
-
Hydroxyl Group: In contrast, hydroxyl substitution on the phenyl ring of 2-aryl-3-haloallylamines has been shown to favor the inactivation of MAO-A[1]. This highlights the significant impact of a seemingly minor chemical change on isoform selectivity.
-
Electron-Withdrawing Groups: In other classes of MAO inhibitors, such as 1-methyl-3-phenylpyrroles, electron-withdrawing substituents on the phenyl ring have been shown to enhance inhibitory potency for MAO-B[4]. This suggests that exploring analogs with substituents like trifluoromethyl or cyano groups could be a fruitful avenue for increasing potency.
Modifications to the Propanol Backbone
Alterations to the three-carbon chain connecting the phenyl ring and the amino group can influence the molecule's interaction with the enzyme's active site.
-
Hydroxyl Group: The presence and stereochemistry of the hydroxyl group on the propanol backbone are expected to be important for binding. This functional group can participate in hydrogen bonding interactions within the active site of MAO.
-
Alkyl Substituents: The introduction of alkyl groups on the alpha-carbon of the side chain in phenethylamines has been shown to impact MAO-A inhibitory activity[5]. This suggests that modifications to the propanol backbone of the target scaffold could modulate potency and selectivity.
Amino Group Modifications
The primary amino group is a key feature for interaction with the MAO active site.
-
N-Alkylation: In many classes of MAO inhibitors, N-alkylation can affect potency and selectivity. For instance, in a series of alpha-allenic amines, both primary, secondary, and tertiary amines were found to be potent MAO inhibitors, with most being selective for MAO-B[6].
-
N-Acylation: Acylation of the amino group would likely reduce or abolish activity, as the free amine is generally considered essential for the catalytic cycle of MAO.
Comparative Data of Structurally Related MAO Inhibitors
To provide a quantitative perspective, the following table summarizes the MAO inhibitory activities of various compounds structurally related to the topic of this guide.
| Compound Class | Specific Compound | Target | Activity (IC50/Ki) | Reference |
| Phenylpropanolamine | Phenylpropanolamine | MAO-A | Ki: 150 µM | [1] |
| MAO-B | Ki: 800 µM | [1] | ||
| 2-Aryl-3-haloallylamine | (E)-2-(4-Methoxyphenyl)-3-fluoroallylamine | MAO-B | Selective Inhibition | [1] |
| 1-Methyl-3-phenylpyrrole | 1-Methyl-3-(4-trifluoromethylphenyl)pyrrole | MAO-B | Ki: 1.30 µM | [4] |
| 1-Methyl-3-phenylpyrrole | MAO-B | Ki: 118 µM | [4] |
Note: The data presented is for structurally related compounds and is intended to guide the design and interpretation of SAR studies for this compound analogs.
Experimental Protocols
The following are representative, high-level protocols for the synthesis and biological evaluation of this compound analogs.
General Synthetic Scheme
A plausible synthetic route to this compound analogs can be adapted from established methods for the synthesis of related amino alcohols. One common approach involves the reduction of an appropriate α-amino acid or its corresponding ester.
Example Synthesis of this compound:
-
Starting Material: 4-Methoxy-L-phenylalanine.
-
Esterification: The carboxylic acid of 4-methoxy-L-phenylalanine is first converted to its methyl or ethyl ester to prevent its reduction in the subsequent step. This can be achieved using standard esterification conditions, such as reacting with methanol or ethanol in the presence of an acid catalyst (e.g., thionyl chloride or sulfuric acid).
-
Reduction: The resulting amino ester is then reduced to the corresponding amino alcohol. A powerful reducing agent such as lithium aluminum hydride (LiAlH4) in an anhydrous ether solvent (e.g., tetrahydrofuran or diethyl ether) is typically used for this transformation.
-
Work-up and Purification: The reaction is carefully quenched with water and a base (e.g., sodium hydroxide solution) to precipitate the aluminum salts. The organic layer is then separated, dried, and the solvent is removed under reduced pressure. The crude product can be purified by techniques such as column chromatography or recrystallization to yield the desired this compound.
In Vitro Monoamine Oxidase Inhibition Assay
The inhibitory activity of the synthesized analogs against MAO-A and MAO-B can be determined using a fluorometric assay.
Principle: The assay measures the hydrogen peroxide (H2O2) produced from the oxidative deamination of a substrate by MAO. In the presence of horseradish peroxidase (HRP), H2O2 reacts with a non-fluorescent probe (e.g., Amplex Red) to produce a highly fluorescent product (resorufin). The rate of fluorescence increase is proportional to the MAO activity.
Procedure:
-
Enzyme and Substrate Preparation: Recombinant human MAO-A and MAO-B enzymes are used. A suitable substrate for both enzymes, such as p-tyramine, is prepared in an appropriate buffer.
-
Inhibitor Preparation: The synthesized analogs are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions, which are then serially diluted to various concentrations.
-
Assay Protocol:
-
In a 96-well plate, add the assay buffer, HRP, and the fluorescent probe to each well.
-
Add the test compounds at different concentrations to the respective wells.
-
Pre-incubate the plate with the enzymes (MAO-A or MAO-B) for a defined period at 37°C.
-
Initiate the reaction by adding the substrate to all wells.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader (excitation ~530-560 nm, emission ~590 nm).
-
-
Data Analysis: The initial rates of the reaction are calculated from the linear portion of the fluorescence versus time curves. The percent inhibition for each compound concentration is determined relative to a control without any inhibitor. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is then calculated by fitting the data to a dose-response curve.
Visualization of Key Concepts
Logical Flow of SAR-Guided Drug Discovery
Caption: A workflow for SAR-guided discovery of novel MAO inhibitors.
Proposed Interaction of a this compound Analog with the MAO-B Active Site
Caption: A hypothetical binding model of an analog in the MAO-B active site.
Conclusion
The this compound scaffold represents a promising starting point for the design of novel and selective MAO-B inhibitors. Based on the analysis of structurally related compounds, key structural modifications that are likely to influence inhibitory potency and selectivity have been identified. Specifically, the 4-methoxy group on the phenyl ring is anticipated to be a strong determinant of MAO-B selectivity. Further systematic synthesis and biological evaluation of analogs, focusing on substitutions on the phenyl ring and modifications of the propanol backbone and amino group, are warranted to fully elucidate the structure-activity relationships for this class of compounds. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to embark on such investigations.
References
- 1. Enzyme-activated irreversible inhibitors of monoamine oxidase: phenylallylamine structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology [frontiersin.org]
- 3. Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Structure-activity relationships in the inhibition of monoamine oxidase B by 1-methyl-3-phenylpyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of human monoamine oxidase A and B by 5-phenoxy 8-aminoquinoline analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and monoamine oxidase inhibitory activities of alpha-allenic amines in vivo and in vitro. Different activities of two enantiomeric allenes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activity of Aminopropanol Isomers
An In-Depth Technical Guide
Authored by a Senior Application Scientist
Introduction: Beyond the Formula
In the realm of organic chemistry and drug development, molecules with the same chemical formula, C₃H₉NO, can exhibit remarkably divergent biological activities. This phenomenon, known as isomerism, is fundamental to understanding pharmacology and toxicology. The aminopropanols, a group of amino alcohols, serve as a classic and compelling case study. While seemingly simple, the spatial arrangement of their constituent amino (-NH₂) and hydroxyl (-OH) groups dictates their interaction with the chiral environment of biological systems, leading to vastly different physiological outcomes.
This guide provides a comprehensive comparison of the primary aminopropanol isomers: 1-amino-2-propanol, 2-amino-1-propanol, and 3-amino-1-propanol, including their stereoisomeric forms. We will delve into their distinct biological roles, from essential metabolic precursors to critical components in blockbuster pharmaceuticals, supported by experimental data and established methodologies. Our objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to leverage the unique properties of these versatile chemical entities.
Part 1: Understanding the Isomeric Landscape of Aminopropanols
The term "aminopropanol" can refer to three distinct positional isomers, defined by the location of the amino and hydroxyl groups on the three-carbon propane backbone. Furthermore, two of these positional isomers are chiral, meaning they exist as non-superimposable mirror images called enantiomers.
-
1-Amino-2-propanol (Isopropanolamine): A chiral molecule featuring the amino group on the terminal carbon (C1) and the hydroxyl group on the central carbon (C2). It exists as (R)- and (S)-enantiomers.[1][2]
-
2-Amino-1-propanol (Alaninol): A chiral molecule with the amino group on the central carbon (C2) and the hydroxyl group on a terminal carbon (C1). It also exists as (R)- and (S)-enantiomers.[3]
-
3-Amino-1-propanol (n-Propanolamine): An achiral molecule where the functional groups are on opposite ends of the carbon chain (C1 and C3).[4][5]
The structural differences between these isomers are visualized below.
Figure 1: Chemical Structures of Aminopropanol Isomers. A diagram showing the three positional isomers of aminopropanol and noting the chiral nature of two of them.
Part 2: Comparative Biological Activity and Applications
The subtle shifts in molecular architecture among aminopropanol isomers lead to profound differences in their biological functions and industrial applications. This stereoselectivity is a cornerstone of pharmacology, where the "fit" of a molecule to its biological target (like an enzyme or receptor) is paramount.[6]
The Principle of Stereoselectivity
Biological systems are inherently chiral, composed of L-amino acids and D-sugars. This means that cellular machinery, particularly enzymes and receptors, can readily distinguish between enantiomers. Often, one enantiomer (the eutomer) is responsible for the desired therapeutic effect, while the other (the distomer) may be inactive, less active, or even contribute to undesirable side effects or toxicity.[7][8] This principle explains why a racemic mixture (a 50:50 mix of both enantiomers) may not be as effective or safe as a pure, single-enantiomer drug.[7]
Figure 2: The Easson-Stedman Hypothesis. A conceptual diagram illustrating how a chiral receptor preferentially binds to one enantiomer (eutomer) over its mirror image (distomer) due to a specific three-point fit, leading to a biological response.
Isomer-Specific Profiles
The distinct roles of each isomer are summarized below and detailed in the comparative table.
-
(R)-(-)-1-Amino-2-propanol: This specific enantiomer is a crucial biological precursor. It is directly involved in the biosynthesis of cobalamin (vitamin B12), a vital coenzyme for numerous metabolic processes.[2][9] In biological systems, it is metabolized to aminoacetone by the enzyme (R)-aminopropanol dehydrogenase.[9]
-
(S)-(+)-2-Amino-1-propanol: The significance of this isomer in the pharmaceutical industry cannot be overstated. It serves as an indispensable chiral building block for the synthesis of Ofloxacin, a widely prescribed fluoroquinolone antibiotic used to treat a variety of bacterial infections.[10] The specific stereochemistry of S-(+)-2-amino-1-propanol is critical for the therapeutic activity of the final drug product, underscoring the importance of using enantiomerically pure intermediates.[10]
-
3-Amino-1-propanol: As an achiral molecule, its applications are not dependent on stereospecific interactions in the same way as its chiral counterparts. It is used as a starting material in the synthesis of beta-lactam antibiotics and as a corrosion inhibitor.[11] Research has also shown it can replace ethanolamine in phospholipids, which can influence the properties of cell membranes.[12]
-
Racemic 1-Amino-2-propanol: The racemic mixture is widely used in industrial and commercial applications. It functions as a solubilizer for oils and fats, a buffering agent, and is found in metalworking fluids, paints, and some cleaning compounds.[1][2] However, it is corrosive to metals and tissue and requires careful handling.[1][13]
Quantitative Data Summary
The following table provides a comparative summary of the key aminopropanol isomers.
| Isomer Name & Synonyms | CAS Number | Isomer Type | Key Biological Role / Application | Reported Toxicity |
| 1-Amino-2-propanol (Isopropanolamine, MIPA) | 78-96-6 | Racemic Chiral | Industrial buffer, solubilizer, intermediate in chemical synthesis.[1][2] | Oral LD50 (rat): 1715 mg/kg.[14] Causes severe skin burns and eye damage.[13] |
| (R)-(-)-1-Amino-2-propanol | 2799-16-8 | Enantiomer (R) | Precursor in the biosynthesis of Vitamin B12 (cobalamin).[2][9] | Data not widely available; handled as a research chemical.[15] |
| (S)-(+)-1-Amino-2-propanol | 2799-17-9 | Enantiomer (S) | Chiral intermediate in pharmaceutical synthesis.[2] | Data not widely available; handled as a research chemical. |
| 2-Amino-1-propanol (DL-Alaninol) | 6168-72-5 | Racemic Chiral | Found in some natural products; used in chemical synthesis.[3] | Not classified as hazardous under GHS criteria by most reports.[3] |
| (R)-(-)-2-Amino-1-propanol (D-Alaninol) | 35320-23-1 | Enantiomer (R) | Chiral building block. | Can cause skin burns and toxic pneumonitis.[16] |
| (S)-(+)-2-Amino-1-propanol (L-Alaninol) | 2749-11-3 | Enantiomer (S) | Crucial intermediate in the synthesis of the antibiotic Ofloxacin.[10] | Data not widely available; handled as a pharmaceutical intermediate.[10] |
| 3-Amino-1-propanol (n-Propanolamine) | 156-87-6 | Positional (Achiral) | Precursor for antibiotics, corrosion inhibitor, CO₂ absorption.[11][17] | Moderately toxic by ingestion.[4] |
Part 3: Experimental Protocols for Biological Activity Assessment
To objectively compare the biological activity of different isomers, particularly their potential cytotoxicity, standardized in vitro assays are essential. The MTT assay is a widely accepted, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.
Protocol: MTT Assay for Cytotoxicity Assessment
This protocol provides a self-validating system to determine the concentration at which an aminopropanol isomer reduces the viability of a cell culture by 50% (the IC₅₀ value).
Objective: To quantify and compare the cytotoxic effects of aminopropanol isomers on a selected cell line (e.g., HeLa, HepG2).
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
Selected mammalian cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Aminopropanol isomers (stock solutions prepared in sterile PBS or culture medium)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells from a healthy culture.
-
Seed 100 µL of cell suspension into each well of a 96-well plate at a density of 1 x 10⁴ cells/well.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of each aminopropanol isomer in complete culture medium to achieve final concentrations ranging from, for example, 1 µM to 10 mM.
-
Remove the old medium from the wells and add 100 µL of the medium containing the respective isomer concentrations. Include "vehicle control" wells (medium only) and "untreated control" wells.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
After the treatment period, remove the medium from each well.
-
Add 100 µL of fresh medium and 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, allowing the formazan crystals to form.
-
-
Formazan Solubilization:
-
Carefully remove the MTT-containing medium without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.
-
Gently agitate the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader. Use 630 nm as a reference wavelength if desired.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control:
-
Viability (%) = (Absorbance_treated / Absorbance_control) x 100
-
-
Plot the percentage of viability against the logarithm of the compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response) to determine the IC₅₀ value for each isomer.
Figure 3: Experimental Workflow for the MTT Cytotoxicity Assay. A step-by-step flowchart outlining the key stages of the MTT assay, from cell seeding to data analysis.
Conclusion
The aminopropanols provide a clear and powerful illustration of how subtle changes in molecular structure—both positional and stereochemical—govern biological activity. The distinction between the metabolic role of (R)-1-amino-2-propanol and the pharmaceutical significance of (S)-2-amino-1-propanol highlights the exquisite specificity of biological systems. For researchers in drug discovery and development, a thorough understanding of these isomeric differences is not merely academic; it is a prerequisite for designing safe, effective, and highly targeted therapeutic agents. The methodologies and comparative data presented in this guide serve as a foundational resource for navigating the complexities of isomerism in biological research.
References
- 1. 1-Amino-2-propanol | C3H9NO | CID 4 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Aminopropan-2-ol - Wikipedia [en.wikipedia.org]
- 3. 2-Aminopropanol | C3H9NO | CID 5126 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Amino-1-propanol | C3H9NO | CID 9086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-amino-1-propanol, 156-87-6 [thegoodscentscompany.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. researchgate.net [researchgate.net]
- 8. biomedgrid.com [biomedgrid.com]
- 9. Buy (R)-(-)-1-Amino-2-propanol | 2799-16-8 [smolecule.com]
- 10. nbinno.com [nbinno.com]
- 11. 3-Amino-1-propanol, 99% | Fisher Scientific [fishersci.ca]
- 12. 3-amino-1-propanol | Semantic Scholar [semanticscholar.org]
- 13. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 14. 78-96-6 CAS MSDS (Amino-2-propanol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. (R)-(-)-2-Amino-1-propanol | C3H9NO | CID 80308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. univarsolutions.com [univarsolutions.com]
A Senior Application Scientist's Guide to Validating the Absolute Configuration of Synthesized Chiral Amino Alcohols
Introduction: The Imperative of Stereochemical Integrity in Drug Development
In the realm of pharmaceutical sciences, the three-dimensional arrangement of atoms within a molecule is not a trivial detail; it is a critical determinant of biological function. Chiral molecules, particularly amino alcohols, are foundational structural motifs in a vast array of active pharmaceutical ingredients (APIs). The distinct enantiomers of a chiral drug can exhibit profoundly different pharmacological and toxicological profiles.[1][2] Consequently, the unambiguous determination of the absolute configuration of these synthesized compounds is a cornerstone of drug discovery, development, and regulatory approval.[3]
This guide provides a comparative analysis of the principal analytical techniques employed for the validation of the absolute configuration of chiral amino alcohols. We will move beyond a mere listing of methods to explore the causality behind experimental choices, offering field-proven insights into the strengths and limitations of each approach. Our focus is on providing robust, self-validating experimental frameworks to ensure the scientific integrity of your stereochemical assignments.
The Methodological Arsenal: A Comparative Overview
The modern chemist has a powerful suite of tools for stereochemical elucidation. The choice of method is often dictated by the physical properties of the analyte, the availability of instrumentation, and the desired level of certainty. The three main pillars of absolute configuration determination are X-ray Crystallography, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Chiroptical Methods.
Single-Crystal X-ray Crystallography: The Unambiguous Gold Standard
For decades, single-crystal X-ray crystallography has been revered as the definitive method for determining the three-dimensional structure of molecules.[1][4][5] Its power lies in its ability to provide a direct visualization of the atomic arrangement in the solid state, leaving no room for ambiguity.
The Principle of Causality: The technique relies on the diffraction of X-rays by the electron clouds of atoms arranged in a highly ordered crystal lattice. When anomalous dispersion is used, typically by ensuring the presence of an atom heavier than oxygen, the diffraction pattern can be used to solve the phase problem in a way that distinguishes between a molecule and its non-superimposable mirror image.[6] This provides an unambiguous assignment of the absolute configuration.[1]
Strengths:
-
Definitive Results: Provides an unequivocal determination of the absolute stereochemistry.[5]
-
Complete 3D Structure: Yields precise bond lengths, angles, and conformational information.
Limitations:
-
Crystallization is Essential: The primary and most significant hurdle is the need to grow a high-quality single crystal, which can be a challenging and time-consuming process, particularly for oils or amorphous solids.[2][7]
-
"Heavy Atom" Requirement: For reliable determination using anomalous dispersion, the presence of a "heavy atom" (e.g., Cl, Br, S, or a metal) is often necessary, which may require chemical modification of the analyte.[3]
Experimental Workflow: From Solution to Structure
Caption: Workflow for Absolute Configuration Determination by X-ray Crystallography.
NMR Spectroscopy: Versatility in the Solution State
NMR spectroscopy is arguably the most powerful tool for structural elucidation in solution. For chiral molecules, while the spectra of two enantiomers in an achiral solvent are identical, introducing a chiral auxiliary can break this symmetry, leading to the formation of diastereomers with distinct, measurable NMR spectra.[1]
The most widely recognized NMR method for determining the absolute configuration of chiral alcohols and amines is the Mosher's acid method.[8] This technique involves the chemical conversion of the analyte into a pair of diastereomers.
The Principle of Causality: The chiral amino alcohol is reacted in two separate experiments with the (R)- and (S)-enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid, to form diastereomeric esters (or amides if the amine is derivatized).[9][] In the preferred conformation of these diastereomers, the bulky phenyl group of the MTPA moiety creates a distinct anisotropic shielding/deshielding cone. Protons located on one side of the MTPA plane will be shielded (shifted upfield), while those on the other side will be deshielded (shifted downfield). By systematically comparing the chemical shifts of the protons in the (R)-MTPA ester versus the (S)-MTPA ester, one can map the spatial arrangement around the stereocenter. The key is to analyze the difference in chemical shifts (Δδ = δS - δR). A consistent positive or negative sign for Δδ on different sides of the molecule reveals the absolute configuration.[11]
Workflow for Mosher's Acid Analysis
Caption: Experimental workflow for Mosher's acid analysis.
Experimental Protocol: Mosher's Ester Analysis of a Chiral Amino Alcohol [8][12]
-
Preparation of Reagents: Ensure the chiral amino alcohol is pure and anhydrous. Use high-quality (R)- and (S)-Mosher's acid chlorides.
-
Derivatization (Perform two separate reactions):
-
In a clean, dry NMR tube, dissolve ~2.0 mg of the chiral amino alcohol in 0.6 mL of anhydrous deuterated chloroform (CDCl₃) or deuterated benzene (C₆D₆).
-
Add a small excess of anhydrous pyridine (~5 µL).
-
To one tube, add a slight molar excess (~1.2 eq) of (R)-Mosher's acid chloride. To the second tube, add the same excess of (S)-Mosher's acid chloride.
-
Cap the tubes and mix gently. Allow the reactions to proceed at room temperature for 1-4 hours, or until completion (can be monitored by TLC).
-
-
NMR Analysis:
-
Acquire ¹H NMR spectra for both the (R)-MTPA and (S)-MTPA ester samples.
-
Carefully assign the proton signals for both diastereomers. 2D NMR techniques (like COSY) may be necessary for complex molecules.
-
-
Data Interpretation:
-
Create a table listing the chemical shifts (δ) for corresponding protons in both spectra.
-
Calculate the difference: Δδ = δ(S-MTPA) - δ(R-MTPA).
-
Apply the Mosher's model: Protons with a positive Δδ are on one side of the molecule, and those with a negative Δδ are on the other. This spatial distribution directly correlates to the absolute configuration at the carbinol center.
-
An alternative to covalent derivatization is the use of chiral solvating agents (CSAs), which form weak, transient diastereomeric complexes with the analyte in solution.[13]
The Principle of Causality: CSAs, such as (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid for protonated amines and amino alcohols, create a chiral environment in the NMR tube.[14] The non-covalent interactions (e.g., hydrogen bonding, ionic interactions) between the CSA and the two enantiomers of the analyte result in diastereomeric complexes with slightly different time-averaged structures. This leads to small but often measurable separations in the chemical shifts of the enantiomers, allowing for the determination of enantiomeric purity and, in some cases, the assignment of absolute configuration by comparing with known standards or empirical models.[15]
Strengths (NMR Methods):
-
Solution-State Analysis: No need for crystallization.
-
Small Sample Size: Typically requires only a few milligrams of material.[12]
-
Versatility: Applicable to a wide range of amino alcohols.
Limitations (NMR Methods):
-
Derivatization Required (for CDA): Mosher's method requires chemical modification and subsequent purification may be necessary. The reaction must go to completion to avoid kinetic resolution.
-
Model-Dependent: The interpretation relies on the assumption of a specific solution-state conformation, which can sometimes be incorrect.
-
Signal Overlap: Severe peak overlap in complex molecules can make analysis difficult or impossible.
Chiroptical Methods: The Interplay of Light and Chirality
Chiroptical techniques measure the differential interaction of a chiral molecule with left- and right-circularly polarized light. These methods are powerful because the resulting signal is directly dependent on the molecule's absolute configuration.
VCD is a modern and increasingly powerful technique for determining the absolute configuration of molecules in solution.[16] It is essentially the infrared analog of electronic circular dichroism (ECD).
The Principle of Causality: VCD measures the difference in the absorption of left and right circularly polarized infrared light during vibrational transitions.[17][18] Since enantiomers have mirror-image VCD spectra (equal magnitude, opposite sign), the experimental spectrum can be used to determine the absolute configuration.[3] The self-validating system is achieved by comparing the experimentally measured VCD spectrum to a spectrum predicted from first-principles quantum mechanical calculations, typically using Density Functional Theory (DFT). If the signs and relative intensities of the major experimental VCD bands match the calculated spectrum for the (R)-enantiomer, the compound is assigned the (R)-configuration. If the experimental spectrum is the mirror image of the calculated (R)-spectrum, the compound is assigned the (S)-configuration.[3]
Workflow for VCD Analysis
Caption: Parallel experimental and computational workflow for VCD analysis.
Strengths:
-
No Crystallization or Derivatization: Applicable to oils, liquids, and solids in solution.[16]
-
High Information Content: VCD spectra are rich in spectral features, providing multiple data points for comparison.[3]
-
High Confidence: When a good match between experiment and theory is obtained, the assignment is highly reliable.[2]
Limitations:
-
Specialized Equipment: Requires a dedicated VCD spectrometer.[3][17]
-
Computational Cost: Requires significant computational resources and expertise in DFT calculations.[2]
-
Conformational Flexibility: Analysis can be complicated for highly flexible molecules, as all significant conformers must be computationally modeled.[7]
At-a-Glance Comparison Guide
To assist in selecting the most appropriate technique, the following table summarizes the key attributes of each method.
| Feature | Single-Crystal X-ray | NMR (Mosher's Acid) | NMR (Chiral Solvating Agent) | Vibrational Circular Dichroism (VCD) |
| Underlying Principle | X-ray diffraction from a crystal lattice | Anisotropic effects in diastereomeric esters | Transient diastereomeric complex formation | Differential absorption of polarized IR light |
| Sample State | Single Crystal | Solution | Solution | Solution (or neat liquid/oil) |
| Sample Requirement | <1 mg (ideal crystal) | 2-5 mg | 2-5 mg | 5-10 mg |
| Destructive? | No (crystal is recovered) | Yes (covalent modification) | No (non-covalent) | No (sample is recovered) |
| Confidence Level | Unambiguous ("Gold Standard") | High (if model holds) | Moderate to High | High (with good spectral match) |
| Key Advantage | Definitive 3D structure[5] | Widely accessible instrumentation | Non-destructive, simple prep | No crystallization needed[2] |
| Major Limitation | Requires a high-quality single crystal[2] | Relies on conformational model; destructive | Small spectral differences; not universal | Requires specialized equipment & computation[2][3] |
Conclusion: An Integrated Approach to Stereochemical Validation
The determination of absolute configuration is a critical, non-negotiable step in the development of chiral amino alcohol-based therapeutics. While single-crystal X-ray crystallography remains the ultimate arbiter of stereochemistry, its requirement for a suitable crystal is a significant practical barrier. NMR-based methods, particularly the robust Mosher's acid analysis, offer a widely accessible and reliable solution-state alternative. For challenging cases, or when a non-destructive, conformationally sensitive probe is needed, Vibrational Circular Dichroism (VCD) provides an exceptionally powerful, albeit more specialized, tool.
As a Senior Application Scientist, my recommendation is to view these techniques not as competitors, but as complementary tools in a comprehensive validation strategy. An assignment made by an NMR or VCD method that is later confirmed by X-ray crystallography represents the highest standard of scientific rigor. By understanding the fundamental principles and practical limitations of each method, researchers can design logical, efficient, and self-validating workflows to ensure the absolute stereochemical integrity of their synthesized molecules.
References
- 1. purechemistry.org [purechemistry.org]
- 2. americanlaboratory.com [americanlaboratory.com]
- 3. spectroscopyeurope.com [spectroscopyeurope.com]
- 4. Determination of absolute configuration using single crystal X-ray diffraction. | Semantic Scholar [semanticscholar.org]
- 5. Determination of absolute configuration using single crystal X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. The determination of the absolute configurations of chiral molecules using vibrational circular dichroism (VCD) spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mosher's acid - Wikipedia [en.wikipedia.org]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. benchchem.com [benchchem.com]
- 13. Chiral discrimination of aliphatic amines and amino alcohols using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Determination of absolute configuration of chiral molecules using vibrational optical activity: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Vibrational circular dichroism - Wikipedia [en.wikipedia.org]
- 18. jascoinc.com [jascoinc.com]
A Comparative Guide to the Quantitative Analysis of 2-Amino-3-(4-methoxyphenyl)propan-1-ol Purity by qNMR
In the landscape of pharmaceutical development and quality control, the precise determination of purity for active pharmaceutical ingredients (APIs) is paramount. This guide provides an in-depth, comparative analysis of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the purity assessment of 2-Amino-3-(4-methoxyphenyl)propan-1-ol, a key intermediate in various synthetic pathways. We will explore the foundational principles of qNMR, present a comprehensive experimental protocol, and contrast its performance with established chromatographic techniques, namely High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
The Critical Role of Purity in Drug Development
The purity of an API directly influences its safety, efficacy, and stability. Impurities, even in trace amounts, can alter the pharmacological and toxicological profile of a drug product. Therefore, robust and accurate analytical methods for purity determination are not just a regulatory requirement but a cornerstone of pharmaceutical quality assurance.[1] this compound, with the molecular formula C10H15NO2 and a molecular weight of 181.23 g/mol , requires precise quantification to ensure the integrity of the final drug substance.[2][3]
Quantitative NMR (qNMR): A Primary Analytical Method
Quantitative NMR has emerged as a powerful and versatile tool for the purity determination of chemical substances.[1][4] Unlike chromatographic methods that often rely on reference standards of the same compound, qNMR is a primary ratio method.[5][6] This means the signal intensity in an NMR spectrum is directly proportional to the number of nuclei responsible for that signal, allowing for the direct quantification of a substance against a certified internal standard of a different chemical structure.[5][7][8] This intrinsic characteristic of NMR provides a significant advantage, particularly when a pure reference standard of the analyte is unavailable.[5][9]
The fundamental principle of qNMR lies in the meticulous comparison of the integral of a specific resonance from the analyte with that of a known amount of an internal standard.[10] The purity of the analyte can then be calculated using a straightforward equation that considers the integral values, the number of protons giving rise to each signal, the molecular weights, and the masses of the analyte and the internal standard.[10]
Why qNMR is a Self-Validating System
A properly executed qNMR experiment is inherently self-validating. The rich information content of an NMR spectrum allows for simultaneous qualitative and quantitative analysis.[1] While quantifying the target analyte, one can also identify and quantify impurities, residual solvents, and water content within the same experiment, provided their signals are resolved. This holistic view of the sample composition provides a high degree of confidence in the reported purity value. Furthermore, the methodology's validation is underpinned by the use of certified reference materials for the internal standard, ensuring traceability to the International System of Units (SI).[11]
Experimental Protocol: qNMR Purity Determination of this compound
This section details a step-by-step methodology for the qNMR analysis of this compound. The choices made at each step are critical for ensuring the accuracy and precision of the results.
Selection of the Internal Standard
The choice of an appropriate internal standard is crucial for a successful qNMR experiment.[12] An ideal internal standard should:
-
Be of high purity (≥99%) and available as a certified reference material.[12]
-
Possess signals that do not overlap with the analyte or solvent signals.[7][10]
-
Be soluble in the chosen deuterated solvent.[12]
-
Be non-volatile and stable under the experimental conditions.[10]
-
Have a simple spectrum, preferably with one or more sharp singlet peaks.[10]
For the analysis of this compound, Maleic acid is a suitable internal standard. Its olefinic proton signal appears around 6.3 ppm, a region that is typically free from signals of many aromatic drug compounds.[10]
Sample Preparation
Accurate weighing is the cornerstone of qNMR.
-
Step 1: Accurately weigh approximately 20 mg of this compound into a clean, dry vial.
-
Step 2: Accurately weigh approximately 10 mg of the certified internal standard (Maleic acid) and add it to the same vial.
-
Step 3: Dissolve the mixture in a precise volume (e.g., 0.75 mL) of a suitable deuterated solvent, such as Dimethyl Sulfoxide-d6 (DMSO-d6). DMSO-d6 is an excellent choice for its ability to dissolve a wide range of organic compounds.
-
Step 4: Ensure complete dissolution by gentle vortexing or sonication.
-
Step 5: Transfer the solution to a high-quality 5 mm NMR tube.
NMR Data Acquisition
The acquisition parameters must be optimized for quantitative accuracy.
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion and sensitivity.[5][13]
-
Pulse Sequence: A simple single-pulse experiment (e.g., 'zg' on Bruker instruments) is typically sufficient.[4]
-
Relaxation Delay (d1): This is the most critical parameter for accurate quantification. The relaxation delay should be at least 5 times the longest spin-lattice relaxation time (T1) of the protons being integrated (both analyte and internal standard). A d1 of 30 seconds or more is often used to ensure complete relaxation and accurate signal integration.[13]
-
Number of Scans: A sufficient number of scans (e.g., 8 to 16) should be acquired to obtain a good signal-to-noise ratio.[13]
-
Receiver Gain: The receiver gain should be set to avoid signal clipping, which would lead to inaccurate integration.[4]
Data Processing and Purity Calculation
-
Step 1: Phasing and Baseline Correction: Apply accurate phase and baseline correction to the spectrum.
-
Step 2: Integration: Integrate a well-resolved, non-overlapping signal of this compound and the singlet signal of the internal standard (Maleic acid). For the analyte, the aromatic protons or the methoxy protons are good candidates for integration.
-
Step 3: Purity Calculation: The purity of the analyte is calculated using the following formula[10]:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = Mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard (Maleic acid)
-
Comparative Analysis: qNMR vs. Chromatographic Techniques
While qNMR is a powerful technique, HPLC and GC are the workhorses of purity analysis in the pharmaceutical industry.[9] A comparative overview is essential for selecting the most appropriate method for a given application.
| Feature | qNMR | HPLC with UV Detection | Gas Chromatography with FID |
| Principle | Signal intensity is directly proportional to the number of nuclei. | Differential partitioning between a mobile and stationary phase, with detection based on UV absorbance. | Separation based on volatility and interaction with a stationary phase, with detection by flame ionization. |
| Reference Standard | Requires a certified internal standard of a different compound.[14] | Typically requires a reference standard of the analyte for accurate quantification. | Requires a reference standard of the analyte for accurate quantification. |
| Quantification | Absolute quantification.[14] | Relative quantification (unless a certified standard is used). | Relative quantification (unless a certified standard is used). |
| Universality | Universal detection for all protons.[1] | Limited to compounds with a UV chromophore.[14] | Limited to volatile and thermally stable compounds. |
| Sample Throughput | Lower, especially with long relaxation delays.[13] | Higher, with typical run times of 20-30 minutes.[13] | Moderate to high. |
| Sample Consumption | Higher (milligrams).[13] | Lower (micrograms).[13] | Very low (microliters of solution). |
| Destructive | No, the sample can be recovered.[13][15] | Yes.[13] | Yes. |
| Structural Info | Provides detailed structural information for identification.[13] | Provides retention time for identification. | Provides retention time for identification. |
Supporting Experimental Data (Hypothetical)
The following table presents hypothetical data from the purity analysis of a single batch of this compound using the three techniques.
| Parameter | qNMR | HPLC | GC |
| Purity (%) | 99.2 ± 0.2 | 99.1 ± 0.3 | 99.3 ± 0.2 |
| Precision (RSD, %) | < 1.0 | < 1.5 | < 1.2 |
| Linearity (R²) | > 0.999 | > 0.999 | > 0.999 |
| LOD | µg range | ng range | ng range |
| LOQ | µg range | ng range | ng range |
Visualizing the Workflow
qNMR Experimental Workflow
Caption: Workflow for qNMR purity analysis.
Logical Relationship of Analytical Techniques
Caption: Interrelation of analytical methods.
Conclusion: An Integrated Approach to Purity Assessment
For the quantitative analysis of this compound purity, qNMR offers a distinct advantage as a primary analytical method that provides direct, absolute quantification without the need for an analyte-specific reference standard.[6][14] Its ability to simultaneously provide structural confirmation and quantify various components in a single, non-destructive measurement makes it an invaluable tool in pharmaceutical development.[13]
However, a comprehensive purity assessment often benefits from an orthogonal approach.[13] HPLC and GC remain powerful techniques for high-throughput screening and the detection of impurities at very low levels.[9][15] The choice of method should be guided by the specific requirements of the analysis, including the availability of reference standards, the required level of accuracy and precision, and the desired sample throughput. Ultimately, the integration of qNMR with traditional chromatographic techniques provides the most robust and reliable characterization of API purity, ensuring the quality and safety of the final drug product.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound | C10H15NO2 | CID 14412118 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. emerypharma.com [emerypharma.com]
- 5. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 6. usp.org [usp.org]
- 7. What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd. [jeol.com]
- 8. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. enovatia.com [enovatia.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Internal Standard for qNMR (Calibration Standard for qNMR) | [Synthesis & Materials][Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 12. resolvemass.ca [resolvemass.ca]
- 13. benchchem.com [benchchem.com]
- 14. almacgroup.com [almacgroup.com]
- 15. mdpi.com [mdpi.com]
A Senior Application Scientist’s Guide to Cross-Validation of Analytical Results from Different Spectroscopic Techniques
Introduction: The Imperative for Cross-Technique Validation in Drug Development
The transition to modern analytical procedures, particularly those involving spectroscopic techniques like Near-Infrared (NIR), Raman, and UV-Visible (UV-Vis) spectroscopy, is explicitly addressed in updated regulatory guidance. The International Council for Harmonisation (ICH) Q2(R2) guideline, for instance, now provides a framework for validating analytical procedures that utilize spectroscopic data, often in conjunction with multivariate statistical analyses.[3][4][5] This underscores the regulatory expectation that as our tools become more sophisticated, so too must our methods for ensuring their accuracy and comparability.
This guide moves beyond a simple recitation of protocols. It delves into the causality behind experimental design, the statistical bedrock of data comparison, and the principles of creating self-validating systems that build trustworthiness into the analytical lifecycle.
Pillar 1: Understanding the Orthogonal Perspectives of Spectroscopy
The strength of cross-validation lies in using techniques that probe a molecule's properties in fundamentally different ways. An agreement between two orthogonal methods provides a much higher level of confidence than agreement between two similar methods. Spectroscopy offers a rich toolkit for this purpose, with each technique interacting with matter based on distinct physical principles.[6]
| Spectroscopic Technique | Underlying Principle | Strengths | Limitations |
| UV-Visible (UV-Vis) | Measures the absorption of ultraviolet or visible light, which corresponds to electronic transitions within a molecule (e.g., π-π* transitions in conjugated systems).[6] | High sensitivity for chromophores, robust, cost-effective, well-established for quantitative analysis of APIs. | Limited selectivity (many compounds absorb in the same region), not suitable for molecules without chromophores, sensitive to pH and solvent effects. |
| Near-Infrared (NIR) | Measures the absorption of near-infrared radiation, which corresponds to overtones and combination bands of molecular vibrations (primarily C-H, N-H, O-H bonds).[7] | Rapid, non-destructive, requires minimal to no sample preparation, can penetrate packaging, excellent for raw material ID and process monitoring. | Spectra are complex with broad, overlapping peaks, requiring chemometric modeling; less sensitive than UV-Vis; sensitive to physical properties (particle size, moisture).[8] |
| Raman Spectroscopy | Measures the inelastic scattering of monochromatic light (laser), which provides information about specific vibrational modes in a molecule.[9] | High chemical specificity ("fingerprinting"), insensitive to water, can be used for aqueous solutions and through glass/plastic, good spatial resolution. | Can be subject to fluorescence interference, weaker signal than IR absorption, laser can cause sample heating or degradation. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions, providing information on molecular weight and elemental composition.[6] | Extremely high sensitivity and specificity, provides definitive molecular weight information, fragmentation patterns aid in structural elucidation.[10] | Destructive technique, requires complex instrumentation and sample introduction systems (e.g., coupled with HPLC or GC). |
Pillar 2: A Framework for Robust Cross-Validation
A successful cross-validation study is a meticulously planned scientific investigation. It begins with a clear objective and proceeds through a logical sequence of validation, execution, and analysis.
The Cross-Validation Workflow
The following diagram illustrates a comprehensive workflow for comparing two spectroscopic methods. This process ensures that both methods are individually validated for purpose before a direct comparison is made, establishing a foundation of trust in each dataset.
Caption: Workflow for cross-validation of two analytical methods.
Experimental Protocol: Cross-Validation of a UV-Vis Assay and a NIR Quantitative Model
This protocol outlines a practical example for cross-validating a primary UV-Vis method for Active Pharmaceutical Ingredient (API) concentration with a secondary NIR method intended for rapid, at-line process verification.
Objective: To demonstrate the statistical equivalence between the validated UV-Vis spectrophotometric assay and a newly developed NIR quantitative model for the determination of API concentration in a final drug product.
Step-by-Step Methodology:
-
Define Analytical Target Profile (ATP): The procedure must accurately quantify the API from 80% to 120% of the nominal label claim (e.g., 100 mg/tablet) with an accuracy and precision leading to a total error of < 2.0%.
-
Independent Method Validation:
-
UV-Vis (Primary Method): Fully validate the method according to ICH Q2(R2) guidelines, demonstrating specificity, linearity, range, accuracy, and precision.[11] This method will serve as the reference or "gold standard" for the comparison.
-
NIR (Secondary Method): Develop a Partial Least Squares (PLS) regression model. Validate the model by demonstrating its performance with an independent validation dataset, assessing parameters like the Root Mean Square Error of Prediction (RMSEP) and the coefficient of determination (R²).[12][13]
-
-
Prepare Cross-Validation Sample Set:
-
Manufacture a dedicated batch of placebo blend.
-
Prepare at least 10 samples by spiking the placebo with known amounts of API, covering the analytical range (e.g., 80, 90, 100, 110, and 120 mg, with two independent preparations per level). Causality: Using a single batch of placebo minimizes variability from excipients, isolating the comparison to the API measurement itself.
-
-
Data Acquisition:
-
NIR Analysis: Scan each of the 10 samples directly using the NIR spectrometer. Record the predicted API concentration from the validated PLS model. Causality: This non-destructive measurement should be performed first to avoid any alteration of the sample before analysis by the reference method.
-
UV-Vis Analysis: Analyze the exact same 10 samples using the validated UV-Vis assay. This will involve sample extraction, dilution, and measurement. Prepare each sample in triplicate. Causality: Analyzing the identical physical samples eliminates sampling error as a variable between the two methods.
-
-
Data Analysis and Statistical Comparison:
-
Compile the results into a comparison table.
-
Perform statistical tests to evaluate bias (e.g., paired t-test), variance (F-test), and overall agreement (e.g., Bland-Altman plot or linear regression). Causality: Multiple statistical tests provide a holistic view of method comparability, assessing different types of potential disagreement.
-
Pillar 3: The Logic of Statistical Comparison
The core of cross-validation is the objective statistical assessment of the data. The goal is to determine if the two methods are interchangeable for their intended purpose.
Key Statistical Tools
-
Linear Regression: Plot the results of the test method (e.g., NIR) on the y-axis against the reference method (e.g., UV-Vis) on the x-axis. An ideal correlation has a slope approaching 1.0, a y-intercept approaching 0, and a coefficient of determination (R²) > 0.99.
-
Paired t-Test: Determines if there is a statistically significant mean difference (bias) between the two methods. A p-value > 0.05 typically indicates no significant bias.
-
Bland-Altman Plot: A powerful visualization tool that plots the difference between the two measurements for each sample against the average of the two measurements. This helps to visualize bias and identify any concentration-dependent errors. Acceptance limits (e.g., ±1.96 standard deviations of the differences) are plotted to show the expected range of disagreement.
-
Chemometric Comparison: For comparing full spectra (e.g., two different Raman instruments), multivariate analysis methods like Principal Component Analysis (PCA) can be used to identify similarities or differences in the overall spectral profile.[14][15]
The following diagram illustrates the decision-making logic used during statistical analysis.
Caption: Decision logic for statistical comparison of two methods.
Case Study: Hypothetical Data and Interpretation
Acceptance Criteria: The mean difference between methods should not be statistically significant (p > 0.05). The 95% limits of agreement from the Bland-Altman plot should fall within ±2.0% of the target concentration.
| Sample ID | UV-Vis Result (% LC) | NIR Result (% LC) | Difference (NIR - UV-Vis) |
| CV-01 | 80.5 | 80.1 | -0.4 |
| CV-02 | 81.2 | 81.5 | +0.3 |
| CV-03 | 90.1 | 90.8 | +0.7 |
| CV-04 | 89.5 | 89.0 | -0.5 |
| CV-05 | 100.3 | 99.8 | -0.5 |
| CV-06 | 99.8 | 100.5 | +0.7 |
| CV-07 | 101.1 | 101.0 | -0.1 |
| CV-08 | 110.2 | 110.9 | +0.7 |
| CV-09 | 109.4 | 108.9 | -0.5 |
| CV-10 | 120.1 | 119.5 | -0.6 |
Statistical Summary:
-
Paired t-Test: p = 0.85 (No significant bias).
-
Linear Regression: Slope = 0.992, Intercept = 0.75, R² = 0.998.
-
Bland-Altman Analysis: Mean difference = -0.02% LC. 95% Limits of Agreement = [-1.25%, +1.21%].
Trustworthiness: Designing Self-Validating Systems
Trust in an analytical result is not derived from a single validation event but from a continuously monitored system designed to ensure performance. This involves building checks and balances into the routine use of the methods.
Caption: A self-validating system for analytical data integrity.
A self-validating system incorporates:
-
System Suitability Tests (SSTs): Before any sample analysis, a known standard is run to verify the instrument and method are performing as expected.
-
Control Samples: A stable, well-characterized sample is run alongside test samples to monitor the method's performance over time.
-
Control Charting: The results of SSTs and control samples are plotted over time. Statistical process control (SPC) rules are applied to detect drift or unusual variation before it leads to an out-of-specification (OOS) result.
-
Defined Lifecycle Management: As outlined in ICH Q14, a plan for managing the analytical procedure throughout its lifecycle ensures that any changes (e.g., new instrument, software update) trigger an appropriate level of re-validation or cross-validation.[11]
By embedding these principles, we move from a static view of validation to a dynamic, continuous verification process that provides unwavering confidence in our analytical results.
References
- 1. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cross-validation (analytical chemistry) - Wikipedia [en.wikipedia.org]
- 3. ICH Official web site : ICH [ich.org]
- 4. youtube.com [youtube.com]
- 5. fda.gov [fda.gov]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. Comparison of Individual and Integrated Inline Raman, Near-Infrared, and Mid-Infrared Spectroscopic Models to Predict the Viscosity of Micellar Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
A Senior Application Scientist's Guide to Catalyst Efficacy in the Synthesis of Chiral Amino Alcohols
Introduction: The Critical Role of Chiral Amino Alcohols and Catalysis
Vicinal amino alcohols are a cornerstone of modern medicinal chemistry and materials science, serving as indispensable chiral building blocks for a vast array of pharmaceuticals, including antivirals, antibiotics, and adrenergic drugs.[1] Their biological activity is intrinsically linked to their stereochemistry, making the development of efficient, stereoselective synthetic methods a paramount objective for researchers in both academic and industrial settings. The direct, catalytic asymmetric synthesis of these motifs from simple prochiral precursors represents the most elegant and atom-economical approach.
This guide provides an in-depth, objective comparison of the leading catalytic systems for the asymmetric synthesis of amino alcohols. We will move beyond a simple recitation of data, delving into the mechanistic underpinnings of each catalyst class to explain why certain catalysts excel under specific conditions. By grounding our discussion in peer-reviewed experimental data and providing actionable protocols, this document aims to empower researchers, scientists, and drug development professionals to make informed decisions for their synthetic challenges.
Metal-Based Catalysis: The Powerhouse of Asymmetric Hydrogenation
Transition metal catalysis, particularly asymmetric hydrogenation and transfer hydrogenation of α-amino ketones or their derivatives, stands as one of the most robust and widely adopted strategies for accessing chiral amino alcohols.[2][3] The high efficiency, broad substrate scope, and exceptional enantioselectivity offered by catalysts based on rhodium, ruthenium, and iridium make them the workhorses of the field.
Rhodium (Rh)-Catalyzed Asymmetric Hydrogenation
Rhodium complexes, particularly those featuring chiral diphosphine ligands like DuanPhos or QuinoxP*, are renowned for their exceptional performance in the asymmetric hydrogenation of α-dehydroamino ketones and β-keto enamides.[4][5]
Mechanism of Action: The catalytic cycle typically involves the coordination of the prochiral substrate to the chiral Rh-complex. Molecular hydrogen is then activated, leading to a stereochemically controlled insertion of hydrogen across the C=C or C=O double bond. The chiral ligand environment dictates the facial selectivity of the hydride attack, thereby inducing high enantioselectivity in the product.
Performance Data:
| Catalyst System | Substrate | Yield (%) | ee (%) | Conditions | Reference |
| Rh/DuanPhos | Aliphatic α-dehydroamino ketone | >95 | up to 99 | H₂ (10 atm), RT, 12h | [4][6] |
| Rh/QuinoxP* | β-keto-γ-acetal enamide | >90 | up to 99 | H₂ (1 atm), MeOH, 30°C | [5][7] |
| Rh/(R)-BINAP | β-amino ketone | >98 | >99 (dr) | H₂ (4 atm), MeOH, RT | [8] |
Representative Experimental Protocol (Asymmetric Hydrogenation of an α-Dehydroamino Ketone):
-
Catalyst Preparation (In Situ): In a nitrogen-filled glovebox, [Rh(COD)₂]BF₄ (1 mol%) and the chiral diphosphine ligand (e.g., DuanPhos, 1.1 mol%) are dissolved in a degassed solvent such as methanol (MeOH). The choice of solvent is critical; polar, coordinating solvents can stabilize the catalytic species. The mixture is stirred for 30 minutes to ensure complete formation of the active catalyst complex.
-
Reaction Setup: The α-dehydroamino ketone substrate (1.0 mmol) is added to the catalyst solution.
-
Hydrogenation: The reaction vessel is placed in a high-pressure autoclave. The system is purged three times with H₂ gas before being pressurized to the desired pressure (e.g., 10 atm). The reaction is stirred at room temperature for 12-24 hours. Monitoring by TLC or LC-MS is advised to determine reaction completion.
-
Workup and Purification: Upon completion, the autoclave is carefully depressurized. The solvent is removed under reduced pressure. The residue is then purified by flash column chromatography on silica gel to yield the enantiomerically enriched α-amino ketone, which can be subsequently reduced to the corresponding β-amino alcohol.[4]
Ruthenium (Ru)-Catalyzed Asymmetric (Transfer) Hydrogenation
Ruthenium catalysts, often featuring η⁶-arene ligands and chiral diamines (e.g., TsDPEN), are exceptionally effective for the asymmetric hydrogenation and transfer hydrogenation of simple α-amino ketones.[9] Transfer hydrogenation, using an easily handled hydrogen source like 2-propanol or formic acid, is particularly advantageous for its operational simplicity, avoiding the need for high-pressure H₂ gas.[10]
Mechanism of Action: In transfer hydrogenation, the Ru-catalyst facilitates the transfer of a hydride from the hydrogen donor (e.g., isopropanol) to the ketone substrate. The reaction proceeds through a concerted, six-membered pericyclic transition state, where the chiral ligands on the metal center control the stereochemical outcome.[9] The N-H moiety of the ligand is believed to play a crucial role in this hydrogen transfer step.
Performance Data:
| Catalyst System | Substrate | Yield (%) | ee (%) | Conditions | Reference |
| RuCl--INVALID-LINK-- | 4-Chromanone | Quantitative | 98 | H₂ (17 atm), MeOH, 50°C | [9] |
| MsDPEN-Cp*Ir | 4-Chromanone | >99 | 99 | H₂ (15 atm), 60°C | [9] |
| Chiral Ru(II) Complexes | Aromatic Ketones | up to 100 | up to 99 | i-PrOH/KOH, 28°C | [10] |
Representative Experimental Protocol (Asymmetric Transfer Hydrogenation):
-
Reaction Setup: To a solution of the α-amino ketone (1.0 mmol) in 2-propanol (5 mL), the Ru-catalyst (e.g., RuCl--INVALID-LINK--, 0.5-1 mol%) is added. A base, such as potassium hydroxide (KOH) or potassium tert-butoxide (t-BuOK), is often required as a co-catalyst. The use of a base is critical to generate the active ruthenium hydride species.
-
Reaction Execution: The mixture is heated to a specified temperature (e.g., 80 °C) and stirred until the reaction is complete (monitored by GC or HPLC). The large excess of 2-propanol serves as both the solvent and the hydrogen source.
-
Workup and Purification: The reaction is cooled to room temperature and the solvent is removed in vacuo. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by column chromatography to afford the chiral amino alcohol.
Organocatalysis: The Metal-Free Alternative
Asymmetric organocatalysis has emerged as a powerful, complementary approach to metal-based systems, offering the advantages of being metal-free, environmentally benign, and often insensitive to air and moisture.[11] Chiral primary amino alcohols and proline derivatives are prominent catalysts in this domain.[12][13]
Mechanism of Action: Organocatalysts operate through various activation modes. Chiral primary amines, like proline, can react with a carbonyl compound to form an enamine (from a ketone/aldehyde donor) or an iminium ion (with an α,β-unsaturated aldehyde acceptor), which then undergoes a stereoselective reaction.[12] Other amino alcohol catalysts can act as Brønsted bases or acids, or engage in hydrogen bonding to activate substrates and control the stereochemistry of the reaction.[13]
Performance Data:
| Catalyst System | Reaction Type | Yield (%) | ee (%) | Reference |
| Proline | Mannich Reaction (Hydroxyacetone + Aldehyde) | Good | >99 | [12] |
| Chiral β-Amino Alcohols | Epoxide Ring Opening with Phenols | Good | up to 97 | [11] |
| Primary β-Amino Alcohols | Michael Addition (β-keto esters to nitroalkenes) | High | High | [13] |
Representative Experimental Protocol (Proline-Catalyzed Mannich Reaction):
-
Reaction Setup: An aldehyde (1.0 mmol), an amine (e.g., p-anisidine, 1.1 mmol), and hydroxyacetone (3.0 mmol) are dissolved in a suitable solvent like DMSO or DMF.
-
Catalyst Addition: (S)-Proline (10-20 mol%) is added to the solution. Proline's bifunctionality (amine and carboxylic acid) is key to its catalytic activity, enabling it to form the reactive enamine intermediate while the acid moiety activates the electrophile.
-
Reaction Execution: The mixture is stirred at room temperature for 24-48 hours. The reaction progress can be monitored by TLC.
-
Workup and Purification: The reaction mixture is diluted with ethyl acetate and washed sequentially with water and brine. The organic layer is dried, filtered, and concentrated. The resulting crude β-amino ketone is purified by flash chromatography. This product can then be diastereoselectively reduced to the corresponding amino alcohol.[12]
Biocatalysis: Nature's Approach to Chirality
Biocatalysis leverages the exquisite selectivity of enzymes to perform challenging chemical transformations. For amino alcohol synthesis, transaminases (TAm) and transketolases (TK) are particularly powerful, often used in whole-cell systems to create complex chiral molecules from simple achiral starting materials.[14][15][16]
Mechanism of Action: Transaminases catalyze the transfer of an amino group from a donor molecule (like alanine or isopropylamine) to a ketone acceptor, using pyridoxal phosphate (PLP) as a cofactor. The enzyme's chiral active site ensures that the amino group is delivered to one face of the ketone, resulting in a single enantiomer of the amine product. Multi-enzyme cascades, for instance coupling a transketolase with a transaminase, can build and aminate a carbon backbone in a one-pot process.[14][15]
Performance Data:
| Catalyst System | Reaction | Yield (%) | Substrates | Reference |
| Transketolase/Transaminase Cascade | Synthesis of 2-amino-1,3,4-butanetriol | up to 21 | Glycolaldehyde, β-hydroxypyruvate | [14] |
| Whole-cell E. coli (TK + TAm) | One-pot amino alcohol synthesis | - | Various | [17] |
| (S)-selective amine transaminase (ATA) | Asymmetric synthesis of (R)-phenylglycinol | - | - | [16] |
Representative Experimental Protocol (Whole-Cell Biocatalysis):
-
Biocatalyst Preparation: E. coli cells engineered to overexpress the desired enzymes (e.g., transketolase and transaminase) are cultured in a suitable growth medium.[14] The cells are harvested by centrifugation and can be used directly as a whole-cell biocatalyst.
-
Reaction Setup: The whole cells are resuspended in a buffer solution (e.g., phosphate buffer, pH 7.5). The substrates (e.g., glycolaldehyde and β-hydroxypyruvate) and any necessary cofactors are added.[14]
-
Biotransformation: The reaction mixture is incubated in a shaker at a controlled temperature (e.g., 30-37 °C) for 24-72 hours. The reaction is monitored by analyzing samples via HPLC or GC.
-
Workup and Purification: After the transformation, the cells are removed by centrifugation or filtration. The product is isolated from the aqueous supernatant, often through techniques like ion-exchange chromatography or extraction, followed by crystallization or column chromatography.
Comparative Analysis and Catalyst Selection Guide
Choosing the optimal catalyst requires a multi-faceted analysis that balances enantioselectivity with practical considerations like cost, scalability, and substrate tolerance.
Comparative Summary of Catalyst Classes:
| Parameter | Metal Catalysis (Rh, Ru) | Organocatalysis | Biocatalysis |
| Selectivity (ee) | Excellent (>99%) | Good to Excellent (90-99%) | Excellent (>99%) |
| Turnover Number | High | Moderate to High | Variable (often lower) |
| Substrate Scope | Broad | Broad, but can be specific | Often narrow, but expandable via protein engineering |
| Cost & Availability | High (precious metals, complex ligands) | Low to Moderate (readily available catalysts) | Low (for whole cells), High (for isolated enzymes) |
| Scalability | Well-established | Generally good | Can be complex (fermentation, downstream processing) |
| Sensitivity | Often sensitive to air/moisture | Generally robust | Sensitive to temp, pH, solvents |
| Toxicity | High (trace metal contamination) | Low | Low |
Future Outlook
The synthesis of amino alcohols continues to be a dynamic field of research. Future innovations will likely focus on several key areas:
-
Multi-catalytic Systems: Combining different catalytic modes, such as photoredox and metal or organocatalysis, to enable novel transformations like direct C-H amination of alcohols.[18]
-
Sustainable Catalysts: Development of catalysts based on earth-abundant, non-toxic metals to replace precious metals like rhodium and iridium.
-
Directed Evolution of Enzymes: Expanding the substrate scope and improving the robustness of biocatalysts through protein engineering to create bespoke enzymes for specific pharmaceutical targets.[16]
-
Flow Chemistry: Implementing catalytic processes in continuous flow reactors to enhance safety, efficiency, and scalability for industrial production.
By integrating these next-generation approaches, the scientific community will continue to refine and improve the synthesis of these vital chiral building blocks, accelerating the pace of drug discovery and development.
References
- 1. Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Rhodium-catalyzed Asymmetric Hydrogenation of α-Dehydroamino Ketones: A General Approach to Chiral α-amino Ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Rhodium-catalyzed Asymmetric Hydrogenation of α-Dehydroamino Ketones: A General Approach to Chiral α-amino Ketones. | Semantic Scholar [semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Enantio- and diastereoselective synthesis of γ-amino alcohols - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC04445F [pubs.rsc.org]
- 9. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. tandfonline.com [tandfonline.com]
- 12. thieme-connect.com [thieme-connect.com]
- 13. Simple primary β-amino alcohols as organocatalysts for the asymmetric Michael addition of β-keto esters to nitroalkenes - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09041G [pubs.rsc.org]
- 14. Biocatalytic synthesis of amino-alcohols using a de novo designed transketolase-/beta-alanine: Pyruvate transaminase pathway in Escherichia coli. - UCL Discovery [discovery.ucl.ac.uk]
- 15. researchgate.net [researchgate.net]
- 16. OPUS 4 | Biocatalytic Synthesis of Amino Alcohols [epub.ub.uni-greifswald.de]
- 17. discovery.researcher.life [discovery.researcher.life]
- 18. Enantioselective radical C–H amination for the synthesis of β-amino alcohols - PMC [pmc.ncbi.nlm.nih.gov]
Introduction
The 2-amino-3-arylpropan-1-ol scaffold is a privileged structure in medicinal chemistry, forming the backbone of various biologically active compounds.[1][2] The lead compound of this investigation, 2-Amino-3-(4-methoxyphenyl)propan-1-ol, features a phenylethylamine-like core, suggesting potential interactions with key targets in the central nervous system. Structure-activity relationship (SAR) studies are fundamental to understanding how subtle molecular modifications—such as the presence and position of functional groups—influence biological activity.[3][4]
This guide presents a comprehensive in vitro comparison of this compound against three strategically selected analogs. The objective is to dissect the contributions of its core structural elements by systematically evaluating its performance in a tiered series of assays. We begin with a foundational assessment of general cytotoxicity to establish a viable concentration range for subsequent mechanistic studies. Following this, we investigate the compounds' inhibitory potential against monoamine oxidase A and B (MAO-A/B), critical enzymes in neurotransmitter metabolism.[5] Finally, we explore functional activity at the serotonin 5-HT2A receptor, a key G-protein coupled receptor (GPCR) implicated in a wide array of neurological processes.[6] The experimental data herein provides a framework for understanding the preliminary pharmacological profile of this chemical entity.
Compounds Under Investigation: A Structural Rationale
The selection of comparators is crucial for elucidating meaningful structure-activity relationships. Each analog was chosen to probe the specific role of a key functional group or the overall molecular geometry.
| Compound Name | Structure | Rationale for Inclusion |
| 1. This compound | Lead Compound: The primary subject of investigation. Its activity profile will serve as the baseline for comparison. | |
| 2. 2-Amino-3-phenylpropan-1-ol | Parent Compound (Unsubstituted Analog): Lacks the 4-methoxy group. This comparison directly assesses the influence of the methoxy substitution on the phenyl ring on overall biological activity.[7][8] | |
| 3. 2-Amino-1-(4-methoxyphenyl)propan-1-ol | Isomeric Analog: A structural isomer where the positions of the amino and hydroxyl groups are altered. This comparison highlights the geometric and stereoelectronic importance of the 2-amino-propan-1-ol backbone versus a 1-amino-propan-2-ol arrangement.[9] | |
| 4. para-Methoxyamphetamine (PMA) | Bioactive Reference: A structurally related compound lacking the hydroxyl group. PMA is a known selective serotonin releasing agent (SSRA), providing a functional benchmark for potential activity within the serotonergic system.[10] |
Experimental Design & Workflow
Our experimental approach is designed as a logical cascade, moving from broad cellular effects to specific molecular target interactions. This tiered strategy ensures that data from targeted assays are interpreted within the context of the compound's general cellular health profile, a self-validating system that prevents misinterpretation of results. For instance, an apparent inhibition in a receptor assay could be a false positive if the compound is simply killing the cells at the tested concentration.
Caption: Overall experimental workflow, from foundational cytotoxicity to target-specific assays.
In Vitro Cytotoxicity Assessment
Causality Behind Experimental Choice: The initial step in profiling any new compound is to determine its effect on cell viability. We employ two distinct but complementary assays. The MTT assay measures the metabolic activity of mitochondria, serving as a proxy for cell viability. In parallel, the Lactate Dehydrogenase (LDH) release assay quantifies the amount of LDH enzyme leaked from cells with compromised membrane integrity, a direct marker of cytotoxicity.[11] Using both provides a more robust picture than either alone; a compound could, for example, be cytostatic (inhibiting metabolism without killing) and would be flagged by MTT but not LDH. All cytotoxicity experiments are performed using the Human Embryonic Kidney 293 (HEK293) cell line, a common and well-characterized line for in vitro toxicology.
Protocol 1: MTT Cell Viability Assay
This protocol is based on the principle that mitochondrial dehydrogenases in living cells convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals.[12]
-
Cell Seeding: Seed HEK293 cells into a 96-well flat-bottom plate at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the four test compounds in serum-free medium. Remove the culture medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells. Incubate for 48 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution (in sterile PBS) to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the percentage of viability against the log of compound concentration to determine the IC₅₀ value.
Protocol 2: LDH Cytotoxicity Assay
This protocol measures the activity of LDH released into the culture medium from damaged cells.[11]
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol in a separate 96-well plate.
-
Control Preparation: Prepare three sets of controls: vehicle control (spontaneous LDH release), maximum LDH release (cells treated with a lysis buffer), and a no-cell background control (medium only).[11]
-
Supernatant Collection: After the 48-hour incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., CytoTox-ONE™ Homogeneous Membrane Integrity Assay). Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation and Measurement: Incubate for 10-30 minutes at room temperature, protected from light. Add 25 µL of stop solution. Measure the absorbance at 490 nm.
-
Analysis: Calculate the percentage of cytotoxicity relative to the maximum release control after subtracting background. Plot the percentage of cytotoxicity against the log of compound concentration to determine the EC₅₀ value.
Comparative Cytotoxicity Data (Hypothetical)
| Compound | MTT Assay (IC₅₀, µM) | LDH Release Assay (EC₅₀, µM) |
| 1. Lead Compound | > 100 | > 100 |
| 2. Parent Compound | > 100 | > 100 |
| 3. Isomeric Analog | 85.4 | 92.1 |
| 4. PMA | 45.2 | 55.8 |
Data represents hypothetical mean values from triplicate experiments.
Monoamine Oxidase (MAO) Inhibition Profile
Causality Behind Experimental Choice: The phenylethylamine scaffold is a classic structural motif for ligands of monoamine oxidases. MAO-A and MAO-B are distinct isoforms that differ in substrate specificity and inhibitor selectivity; selective inhibitors are used to treat depression (MAO-A) and neurodegenerative disorders (MAO-B).[5][13] Therefore, assessing the inhibitory potency and selectivity of our compounds against both isoforms is a logical step. We utilize a fluorometric assay that measures hydrogen peroxide, a byproduct of MAO activity, providing a highly sensitive output.
Protocol 3: Fluorometric MAO-A/B Inhibition Assay
This protocol is adapted from commercially available kits (e.g., Abcam ab241031) which measure H₂O₂ production via a fluorescent probe.
-
Enzyme Preparation: Use recombinant human MAO-A or MAO-B enzymes. Dilute the enzymes and test compounds in the provided assay buffer.
-
Plate Setup: In a 96-well black plate, add test compounds across a range of concentrations. Include a positive control inhibitor (Clorgyline for MAO-A, Selegiline for MAO-B) and a no-inhibitor control.
-
Pre-incubation: Add the MAO-A or MAO-B enzyme solution to the wells. Pre-incubate for 15 minutes at 37°C to allow for inhibitor-enzyme interaction.
-
Reaction Initiation: Prepare a reaction mixture containing the MAO substrate (e.g., Tyramine), and a fluorescent probe (e.g., OxiRed™). Add this mixture to all wells to start the reaction.
-
Kinetic Measurement: Immediately begin measuring the fluorescence intensity (e.g., Ex/Em = 535/587 nm) every 1-2 minutes for 30-60 minutes in a kinetic plate reader.
-
Data Analysis: Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each concentration. Calculate the percentage of inhibition relative to the no-inhibitor control. Plot the percentage of inhibition against the log of inhibitor concentration to determine the IC₅₀ value.
Comparative MAO Inhibition Data (Hypothetical)
| Compound | MAO-A Inhibition (IC₅₀, µM) | MAO-B Inhibition (IC₅₀, µM) | Selectivity (MAO-B IC₅₀ / MAO-A IC₅₀) |
| 1. Lead Compound | 1.5 | 25.5 | 17.0 |
| 2. Parent Compound | 12.8 | 89.6 | 7.0 |
| 3. Isomeric Analog | > 50 | > 50 | N/A |
| 4. PMA | 35.7 | > 100 | > 2.8 |
Data represents hypothetical mean values.
Serotonin 5-HT2A Receptor Functional Activity
Causality Behind Experimental Choice: The structural similarity of the lead compound to PMA, a known serotonergic agent, prompts an investigation into its effects on serotonin receptors.[10] The 5-HT2A receptor is a Gq-coupled GPCR, and its activation leads to the mobilization of intracellular calcium via the phospholipase C (PLC) pathway.[14] We chose a calcium flux assay over a simple binding assay because it provides functional data, allowing us to determine if a compound acts as an agonist (activates the receptor) or an antagonist (blocks the receptor).
Caption: Simplified 5-HT2A receptor Gq signaling pathway leading to calcium release.
Protocol 4: 5-HT2A Calcium Flux Functional Assay
This protocol uses a cell line stably expressing the human 5-HT2A receptor and a calcium-sensitive fluorescent dye.
-
Cell Seeding: Seed HEK293 cells stably expressing the h5-HT2A receptor into a 96-well black, clear-bottom plate. Incubate for 24-48 hours until confluent.
-
Dye Loading: Remove the culture medium and add 100 µL of a calcium-sensitive dye loading buffer (e.g., Fluo-4 AM) to each well. Incubate for 1 hour at 37°C.
-
Compound Preparation: Prepare serial dilutions of the test compounds (for antagonist mode) or a single concentration (for agonist mode).
-
Data Acquisition (Agonist Mode): Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation). Measure baseline fluorescence for 10-20 seconds. Add the test compounds and continue reading fluorescence for 2-3 minutes to detect any increase in intracellular calcium.
-
Data Acquisition (Antagonist Mode): After dye loading, add the test compounds at various concentrations and incubate for 15-30 minutes. Place the plate in the reader, measure baseline, and then add a known 5-HT2A agonist (e.g., Serotonin) at its EC₈₀ concentration. Continue reading fluorescence for 2-3 minutes.
-
Analysis: For agonist mode, calculate the response as a percentage of the maximal response to a reference agonist. For antagonist mode, calculate the percentage of inhibition of the agonist response. Plot dose-response curves to determine EC₅₀ (agonist) or IC₅₀ (antagonist) values.
Comparative 5-HT2A Functional Data (Hypothetical)
| Compound | Agonist Mode (EC₅₀, µM) | Antagonist Mode (IC₅₀, µM) | Inferred Activity |
| 1. Lead Compound | > 30 | 2.1 | Antagonist |
| 2. Parent Compound | > 30 | 15.8 | Weak Antagonist |
| 3. Isomeric Analog | > 30 | > 30 | Inactive |
| 4. PMA | 0.5 | N/A | Agonist |
Data represents hypothetical mean values.
Synthesis of Findings & Structure-Activity Relationship (SAR) Discussion
The collective data allows for a preliminary SAR analysis:
-
Effect of the 4-Methoxy Group: The comparison between the Lead Compound (1) and the Parent Compound (2) is striking. The addition of the 4-methoxy group increased MAO-A inhibitory potency by nearly 8.5-fold (1.5 µM vs 12.8 µM) and 5-HT2A antagonist potency by a similar margin (2.1 µM vs 15.8 µM). This suggests the methoxy group is a critical pharmacophoric feature, likely engaging in favorable interactions, such as hydrogen bonding or hydrophobic interactions, within the binding sites of both targets. The methoxy group is known to be an electron-donating group, which can influence the electronic properties of the entire molecule and its interactions.[15]
-
Importance of the Molecular Scaffold: The Isomeric Analog (3) was largely inactive across the target-specific assays and showed mild cytotoxicity. This starkly contrasts with the Lead Compound, indicating that the specific arrangement of the 2-amino-3-arylpropan-1-ol backbone is essential for biological activity at these targets. Shifting the hydroxyl group dramatically diminishes or abolishes interaction, highlighting a rigid structural requirement for target recognition.
-
Role of the Hydroxyl Group: Comparing the Lead Compound (1) to PMA (4) reveals the profound impact of the terminal hydroxyl group. While PMA is a 5-HT2A agonist, the Lead Compound acts as an antagonist. This functional switch implies that the hydroxyl group may introduce a steric clash or an interaction that stabilizes an inactive conformation of the receptor, preventing the conformational change required for G-protein activation. Furthermore, the Lead Compound is a significantly more potent MAO-A inhibitor than PMA, suggesting the hydroxyl group may be a key binding element in the MAO active site.
-
Cytotoxicity Profile: The Lead Compound and its parent analog were non-toxic at the concentrations where biological activity was observed, providing a favorable preliminary therapeutic window. The increased cytotoxicity of PMA is consistent with its known pharmacological profile.[10]
Conclusion
This comparative guide demonstrates a systematic in vitro approach to characterizing this compound. Our hypothetical data suggests this compound is a selective, micromolar-potency inhibitor of MAO-A and an antagonist of the 5-HT2A receptor, with negligible cytotoxicity at effective concentrations. The structure-activity analysis clearly indicates that both the 4-methoxy group and the 2-amino-propan-1-ol backbone are critical determinants of its biological activity. The functional divergence from the structurally similar agonist, PMA, underscores the subtle yet powerful influence of individual functional groups on pharmacological outcomes.
Future research should focus on exploring the activity of a broader range of analogs to refine this initial SAR model, conducting radioligand binding assays to determine binding affinities (Ki) at these targets, and ultimately progressing to more complex cellular and in vivo models to validate these promising in vitro findings.
References
- 1. Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl)-1,2,3-triazoles and evaluation of their antimalarial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. (PDF) "Synthesis of 2-Amino-3-Phenylpropan-1-Ol Compounds [research.amanote.com]
- 9. 2-Amino-1-(4-methoxyphenyl)propan-1-ol | C10H15NO2 | CID 46253 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. para-Methoxyamphetamine - Wikipedia [en.wikipedia.org]
- 11. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 14. innoprot.com [innoprot.com]
- 15. researchgate.net [researchgate.net]
A Comparative Benchmarking Guide to the Antioxidant Properties of Novel Aminopropanoic Acid Derivatives
Introduction: The Imperative for Novel Antioxidants
Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key etiological factor in a multitude of pathological conditions, including neurodegenerative diseases, cardiovascular disorders, and cancer.[1] Antioxidants are crucial molecules that can mitigate oxidative damage by scavenging free radicals. While natural and synthetic antioxidants are widely studied and utilized, the quest for novel, more potent, and highly bioavailable antioxidant compounds remains a critical endeavor in drug discovery and development. Aminopropanoic acid derivatives represent a promising class of molecules for antioxidant development. Their structural similarity to endogenous amino acids suggests potential for good biocompatibility and metabolic stability. This guide provides a comprehensive framework for benchmarking the antioxidant properties of novel aminopropanoic acid derivatives against established standards, employing a suite of robust and widely accepted in vitro assays.
Core Principles of Antioxidant Activity Evaluation
The antioxidant activity of a compound is multifaceted and can be exerted through various mechanisms, primarily categorized as Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[2][3] To provide a comprehensive assessment, it is imperative to utilize assays that probe these different mechanisms. This guide will focus on three well-established assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the Oxygen Radical Absorbance Capacity (ORAC) assay.[3][4] For a reliable comparison, all novel aminopropanoic acid derivatives are benchmarked against Trolox, a water-soluble analog of vitamin E, which is a universally accepted standard in antioxidant research.[5][6]
Experimental Benchmarking Workflow
The following diagram outlines the systematic workflow for the comparative antioxidant activity assessment of the novel aminopropanoic acid derivatives.
References
- 1. agilent.com [agilent.com]
- 2. unec-jeas.com [unec-jeas.com]
- 3. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trolox equivalent antioxidant capacity - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Trolox equivalent antioxidant capacity: Significance and symbolism [wisdomlib.org]
A Comparative Analysis of the Antimicrobial Spectrum of Methoxyphenol Compounds: Eugenol, Guaiacol, and Vanillin
In the ever-pressing search for novel antimicrobial agents, particularly in the face of rising antibiotic resistance, naturally derived compounds have garnered significant scientific interest. Among these, methoxyphenol compounds, characterized by a hydroxyl and a methoxy group attached to a benzene ring, represent a promising class of molecules with broad-spectrum antimicrobial properties. This guide provides a detailed comparative analysis of the antimicrobial spectra of three prominent methoxyphenol compounds: eugenol, guaiacol, and vanillin. Designed for researchers, scientists, and drug development professionals, this document delves into their mechanisms of action, presents comparative experimental data, and offers standardized protocols for their evaluation.
Introduction to Methoxyphenol Compounds
Eugenol, guaiacol, and vanillin are structurally related aromatic compounds found in various plant species. Their shared chemical scaffold, the guaiacol moiety (2-methoxyphenol), is believed to be a key contributor to their biological activities.
-
Eugenol (4-allyl-2-methoxyphenol): The primary constituent of clove oil, eugenol is a well-documented antimicrobial agent with a broad spectrum of activity against bacteria, fungi, and viruses[1][2]. Its applications span from dentistry to the food industry as a preservative[1].
-
Guaiacol (2-methoxyphenol): A naturally occurring organic compound, guaiacol is a component of wood creosote and is also found in the essential oils of various plants[3]. It is recognized for its antioxidant and antimicrobial properties[4].
-
Vanillin (4-hydroxy-3-methoxybenzaldehyde): As the main component of vanilla bean extract, vanillin is widely used as a flavoring agent. Beyond its organoleptic properties, vanillin exhibits notable antibacterial and antifungal activities[5][6].
This guide will compare the antimicrobial efficacy of these three compounds, providing a foundation for their potential development as standalone or synergistic antimicrobial agents.
Comparative Antimicrobial Spectrum
The antimicrobial activity of eugenol, guaiacol, and vanillin varies depending on the target microorganism. The following tables summarize the Minimum Inhibitory Concentration (MIC) values reported in the literature for these compounds against a selection of common pathogenic and spoilage microorganisms. It is important to note that direct comparisons should be made with caution, as experimental conditions such as media, inoculum size, and incubation time can influence MIC values.
Antibacterial Activity
| Bacterial Species | Eugenol MIC (µg/mL) | Guaiacol MIC (µg/mL) | Vanillin MIC (µg/mL) |
| Escherichia coli (Gram-negative) | 1600[7][8] | >1000 | 1250 - 2500[5] |
| Pseudomonas aeruginosa (Gram-negative) | - | - | - |
| Staphylococcus aureus (Gram-positive) | 115[9] | - | 2500[5] |
Data presented is a compilation from various sources and experimental conditions may differ.
Antifungal Activity
| Fungal Species | Eugenol MIC (µg/mL) | Guaiacol MIC (µg/mL) | Vanillin MIC (µg/mL) |
| Candida albicans | - | - | - |
| Aspergillus niger | - | - | - |
| Fusarium graminearum | - | EC50: 1.838 mM | - |
Data presented is a compilation from various sources and experimental conditions may differ. EC50 represents the concentration that inhibits 50% of growth.
Guaiacol has demonstrated notable antifungal activity against Fusarium graminearum, a significant plant pathogen[12]. The antifungal mechanism of these compounds is often attributed to the disruption of the fungal cell membrane and inhibition of essential enzymes[11].
Mechanisms of Antimicrobial Action
The antimicrobial efficacy of methoxyphenol compounds is intrinsically linked to their chemical structure. The presence of the hydroxyl group is crucial for their activity, as it can donate a hydrogen atom, leading to the generation of free radicals that can damage microbial cells[10].
Eugenol: Its mechanism of action is multifaceted. Eugenol is known to disrupt the cytoplasmic membrane of bacteria, leading to the leakage of intracellular components[11]. It can also inhibit the activity of enzymes such as ATPase and histidine decarboxylase[13]. The allyl group in eugenol's structure is also thought to contribute to its antimicrobial potency.
Guaiacol: Guaiacol's antimicrobial properties are attributed to its ability to disrupt microbial cell membranes. Its phenolic structure allows it to interact with the lipid bilayer, increasing membrane permeability and causing the leakage of cellular contents, ultimately leading to cell death[10].
Vanillin: Vanillin's primary mode of action is considered to be membrane-active, causing the dissipation of ion gradients and inhibiting respiration[14]. It can disrupt the integrity of the bacterial membrane and inhibit energy metabolism[15].
The following diagram illustrates the generalized mechanism of action of these methoxyphenol compounds on a bacterial cell.
Caption: Generalized mechanism of action of methoxyphenol compounds.
Experimental Protocols for Antimicrobial Susceptibility Testing
To ensure the generation of reliable and reproducible data, standardized methodologies are crucial. The following protocols for broth microdilution and disk diffusion assays are based on established guidelines and are adapted for the evaluation of methoxyphenol compounds.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Causality Behind Experimental Choices:
-
Broth Microdilution: This method is quantitative, providing a specific MIC value, which is more informative than qualitative methods. It is also amenable to high-throughput screening.
-
Use of a Solubilizing Agent (e.g., DMSO or Tween 80): Methoxyphenol compounds have limited aqueous solubility. A solubilizing agent at a low, non-inhibitory concentration is necessary to ensure the compound is dispersed in the broth for accurate testing. A control with the solubilizing agent alone must be included to confirm it has no antimicrobial effect at the concentration used.
-
Standardized Inoculum: A standardized inoculum density (e.g., 5 x 10^5 CFU/mL) is critical for reproducibility. A higher inoculum can lead to falsely high MIC values.
-
Inclusion of Positive and Negative Controls: A positive control (a known antibiotic) validates the susceptibility of the test organism, while a negative control (broth and inoculum only) ensures the organism's viability.
Step-by-Step Protocol:
-
Preparation of Stock Solutions: Dissolve the methoxyphenol compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a high-concentration stock solution.
-
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the stock solution in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the prepared inoculum to each well of the microtiter plate containing the serially diluted compound.
-
Controls: Include wells for a positive control (broth, inoculum, and a standard antibiotic), a negative control (broth and inoculum only), and a sterility control (broth only).
-
Incubation: Incubate the plate at the optimal temperature and duration for the test microorganism (e.g., 35-37°C for 18-24 hours for most bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.
The workflow for the broth microdilution assay is depicted in the following diagram:
Caption: Broth Microdilution Assay Workflow.
Disk Diffusion Assay
This qualitative method assesses the susceptibility of a microorganism to an antimicrobial agent by measuring the zone of growth inhibition around a disk impregnated with the compound.
Causality Behind Experimental Choices:
-
Agar Medium: A standardized agar medium like Mueller-Hinton Agar is used because of its reproducibility and low concentration of inhibitors.
-
Standardized Inoculum: A uniform "lawn" of bacteria is essential for clear and measurable zones of inhibition.
-
Disk Concentration: The amount of compound impregnated onto the disk must be standardized to allow for comparison between different agents.
-
Zone of Inhibition Measurement: The diameter of the zone of inhibition is proportional to the susceptibility of the microorganism to the antimicrobial agent.
Step-by-Step Protocol:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.
-
Plate Inoculation: Using a sterile cotton swab, evenly streak the inoculum over the entire surface of a suitable agar plate (e.g., Mueller-Hinton Agar) to create a uniform lawn of bacteria.
-
Disk Application: Aseptically place sterile paper disks impregnated with a known concentration of the methoxyphenol compound onto the surface of the agar.
-
Controls: Include a disk with a standard antibiotic as a positive control and a disk with the solvent used to dissolve the compound as a negative control.
-
Incubation: Invert the plates and incubate at the optimal temperature and duration for the test microorganism.
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters.
Conclusion and Future Perspectives
Eugenol, guaiacol, and vanillin each demonstrate a significant and distinct antimicrobial spectrum. Eugenol generally exhibits broad-spectrum activity, while vanillin also shows considerable efficacy against both Gram-positive and Gram-negative bacteria. Guaiacol's antimicrobial potential, particularly its antifungal properties, warrants further investigation with standardized comparative studies.
The mechanisms of action of these methoxyphenol compounds primarily involve the disruption of microbial cell membranes, highlighting a common mode of action that can be further exploited in the development of new antimicrobial strategies. The potential for synergistic effects when these compounds are used in combination with each other or with conventional antibiotics is a particularly promising area for future research.
The provided experimental protocols offer a standardized framework for the continued evaluation of these and other natural compounds, ensuring the generation of robust and comparable data. As the need for new antimicrobial agents becomes increasingly urgent, a deeper understanding and harnessing of the antimicrobial properties of methoxyphenol compounds could provide valuable solutions in the fight against infectious diseases.
References
- 1. Validation of a method of broth microdilution for the determination of antibacterial activity of essential oils - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. hardydiagnostics.com [hardydiagnostics.com]
- 4. Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Validation of a method of broth microdilution for the determination of antibacterial activity of essential oils - ProQuest [proquest.com]
- 7. researchgate.net [researchgate.net]
- 8. Effect of Low Doses of Guaiacol and Ethanol on Enzymatic Activity of Fungal Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. preprints.org [preprints.org]
- 10. researchgate.net [researchgate.net]
- 11. repository.seafdec.org.ph [repository.seafdec.org.ph]
- 12. academic.oup.com [academic.oup.com]
- 13. mdpi.com [mdpi.com]
- 14. Antimicrobial activity of eugenol and essential oils containing eugenol: A mechanistic viewpoint - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Safety Operating Guide
A Procedural Guide for the Safe Disposal of 2-Amino-3-(4-methoxyphenyl)propan-1-ol
This document provides a comprehensive, step-by-step guide for the proper and safe disposal of 2-Amino-3-(4-methoxyphenyl)propan-1-ol. As a trusted partner in your research, we are committed to providing information that ensures the safety of laboratory personnel and the protection of our environment. This guide is designed for researchers, scientists, and drug development professionals, synthesizing regulatory standards with practical, field-proven insights.
Hazard Profile and Essential Safety Precautions
The fundamental principle of chemical safety is to treat substances of unknown toxicity with a high degree of caution. Based on its functional groups (an amine and an alcohol), this compound should be handled as a hazardous substance. Amino alcohols are often corrosive and can cause severe skin burns and eye damage.[2][3]
Immediate Safety Considerations:
-
Hazardous Waste Classification: All waste containing this compound, including empty containers, contaminated labware (e.g., pipette tips, gloves), and spill cleanup materials, must be treated as hazardous waste.[4]
-
Prohibition of Drain Disposal: Under no circumstances should this chemical or its waste be disposed of down the drain.[2][5] This is critical to prevent contamination of water systems, as its environmental fate has not been fully investigated.[2]
-
Incompatibilities: Ensure that waste containing this compound is segregated from strong oxidizing agents and strong acids.[2][5] Mixing amino compounds with such substances can lead to violent, exothermic reactions.
The following table summarizes the inferred hazard profile and necessary safety equipment.
| Parameter | Recommendation & Rationale |
| Personal Protective Equipment (PPE) | Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a fully-buttoned lab coat. This is the minimum standard for preventing skin and eye contact, which can cause severe burns.[2][4][6] |
| Handling Area | All handling and preparation for disposal should occur within a certified chemical fume hood to prevent inhalation of any potential dust or vapors.[2][5] Ensure that an eyewash station and safety shower are readily accessible.[2] |
| Inferred Hazard Categories | Skin Corrosion/Irritation: Category 1B (Causes severe skin burns).[2] Serious Eye Damage: Category 1 (Causes serious eye damage).[2] Aquatic Hazard: Potentially harmful to aquatic life. |
| Chemical Incompatibilities | Strong oxidizing agents, Acid chlorides, Strong acids.[2][5] |
Step-by-Step Disposal Protocol
Adherence to a systematic disposal protocol is essential for regulatory compliance and laboratory safety. The "cradle-to-grave" approach to hazardous waste management, established by the Resource Conservation and Recovery Act (RCRA), holds the generator responsible for the waste from its creation to its ultimate disposal.[7]
Step 1: Waste Characterization and Segregation
-
Designate a Waste Stream: Establish a dedicated waste container specifically for this compound and materials contaminated with it.[1]
-
Avoid Mixing Waste: Do not mix this waste with other chemical waste streams, particularly incompatible ones like strong acids or halogenated solvents, unless explicitly permitted by your institution's EHS department.[8][9] Proper segregation prevents dangerous chemical reactions and simplifies the final disposal process.[9]
Step 2: Containerization and Labeling
-
Select an Appropriate Container: Use a chemically resistant container, such as an HDPE (high-density polyethylene) plastic jug, that can be tightly sealed.[10] The container must be in good condition, with no cracks or leaks.
-
Label the Container Immediately: Affix a hazardous waste label to the container before adding any waste. The label must include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
An accurate description of the contents (e.g., "Solid waste," "Aqueous solution with trace amounts," "Contaminated gloves and wipes")
-
The date accumulation started
-
The relevant hazard warnings (e.g., "Corrosive")
-
-
Keep the Container Closed: The waste container must be kept tightly sealed at all times except when waste is being added.[8][10] This prevents the release of vapors and protects against spills.
Step 3: Accumulation and Storage
-
Use a Satellite Accumulation Area (SAA): Store the waste container at or near the point of generation, under the control of the operator. This designated SAA should be a secondary containment bin to catch any potential leaks.
-
Monitor Fill Level: Do not fill the waste container beyond 90% of its capacity to allow for expansion and prevent spills during transport.[10]
-
Arrange for Disposal: Contact your institution's Environmental Health and Safety (EHS) office for pickup of the full waste container. Do not allow hazardous waste to accumulate beyond your facility's designated time limits.
Spill Management Procedure
In the event of a spill, a swift and organized response is critical to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Immediately clear the area of all non-essential personnel and alert colleagues and your laboratory supervisor.
-
Don Appropriate PPE: Before attempting any cleanup, don the full PPE detailed in the table above.
-
Contain the Spill: For solid spills, carefully sweep up the material and place it into a suitable container for disposal.[2] For liquid spills, use an inert absorbent material (e.g., dry sand, vermiculite) to absorb the spill.[3] Do not use combustible materials like paper towels to absorb large spills of potentially reactive chemicals.
-
Clean the Area: Decontaminate the spill surface with a suitable cleaning agent. All cleanup materials (absorbent pads, contaminated gloves, etc.) must be collected as hazardous waste.[1]
-
Package and Label Waste: Place all contaminated materials into a designated hazardous waste container, label it clearly as "Spill Debris" with the chemical name, and dispose of it through your EHS department.[1]
-
Report the Incident: Report the spill to your EHS office in accordance with your institution's policy.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound, from generation to final hand-off.
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. nipponnyukazai.co.jp [nipponnyukazai.co.jp]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.ca [fishersci.ca]
- 6. angenechemical.com [angenechemical.com]
- 7. epa.gov [epa.gov]
- 8. epa.gov [epa.gov]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 10. ethz.ch [ethz.ch]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
